Amino(fluoro)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-fluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4FNO2/c3-1(4)2(5)6/h1H,4H2,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQLSBOGCHHUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619783 | |
| Record name | Amino(fluoro)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13599-60-5 | |
| Record name | Amino(fluoro)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Guide to the Synthesis and Properties of Amino(fluoro)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of amino(fluoro)acetic acid, a fluorinated analog of the simplest amino acid, glycine. The introduction of a fluorine atom significantly alters the molecule's electronic properties, pKa, and conformational behavior, making it a valuable building block in medicinal chemistry and drug development. This document details a key synthetic methodology, summarizes its chemical and physical properties, and provides insights into its spectroscopic characterization.
Synthesis of this compound
The synthesis of α-fluorinated amino acids presents unique challenges due to the high electronegativity of fluorine and the potential for side reactions. One effective method involves the photochemical decarboxylation of α-fluorinated carboxylic acids and their subsequent addition to suitable nitrogen-containing precursors. This approach offers a mild and efficient route to this compound and its derivatives.[1][2]
General Synthesis Pathway: Photochemical Decarboxylation-Addition
A plausible synthetic route, adapted from modern photochemical methods, is outlined below. This pathway involves the generation of an α-fluoro radical from an appropriate precursor, followed by its reaction with a glycine equivalent.
Caption: General synthesis pathway for this compound.
Experimental Protocol: Photochemical Synthesis of a Fluorinated Amino Acid Derivative
Materials:
-
Michael acceptor or dehydroamino acid (1.00 equiv, 0.400 mmol)
-
α-Fluorocarboxylic acid (3.00 equiv, 1.200 mmol)
-
3,6-Bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-acridinium tetrafluoroborate (Acr-2) (0.05 equiv, 0.020 mmol)
-
K₃PO₄ (65.15 wt%, 1.30 equiv, 0.522 mmol)
-
Anhydrous Dichloromethane (DCM) (4.0 mL, 0.1 M)
Procedure:
-
A 4-dram vial is charged with the Michael acceptor or dehydroamino acid, the α-fluorocarboxylic acid, the photocatalyst (Acr-2), and K₃PO₄.
-
Anhydrous DCM is added under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature under blue LED irradiation (450 nm) for 48 hours.
-
Upon completion, the mixture is diluted with DCM (5 mL) and washed with saturated aqueous NaHCO₃ (3 mL).
-
The phases are separated, and the aqueous phase is extracted twice with DCM.
-
The combined organic layers are concentrated under reduced pressure.
-
The crude product is purified by reverse-phase automated chromatography using a water (0.1% TFA)/acetonitrile (0.1% TFA) gradient.
-
Fractions containing the desired product are combined, concentrated, and neutralized with saturated aqueous NaHCO₃ to remove TFA traces.
-
The mixture is extracted three times with DCM, dried over MgSO₄, and concentrated to yield the final product.[1]
Physicochemical Properties
The introduction of a fluorine atom imparts unique properties to this compound compared to its non-fluorinated counterpart, glycine. These properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-amino-2-fluoroacetic acid | [3] |
| Molecular Formula | C₂H₄FNO₂ | [3] |
| Molecular Weight | 93.06 g/mol | [3] |
| CAS Number | 13599-60-5 | [3][4] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | ~2.6 (estimated for fluoroacetic acid) | [5] |
| logP | 0.02560 | [4] |
Computed Properties
| Property | Value | Reference |
| XLogP3 | -2.9 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 93.02260653 Da | [3] |
| Monoisotopic Mass | 93.02260653 Da | [3] |
| Topological Polar Surface Area | 63.3 Ų | [3] |
| Heavy Atom Count | 6 | [3] |
Spectroscopic Properties
Spectroscopic analysis is crucial for the characterization of this compound. While a complete set of spectra for the specific molecule is not available in the searched literature, the expected characteristic signals based on related compounds are discussed below.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Wavenumber (cm⁻¹) (Expected) |
| O-H stretch (acid) | 2500-3000 (broad) |
| N-H stretch (amine) | 3300-3500 |
| C=O stretch (acid) | 1680-1725 |
| C-F stretch | 1000-1400 |
| N-H bend (amine) | 1550-1650 |
Characteristic IR absorptions for carboxylic acids and amines are well-established.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, with ¹H, ¹³C, and ¹⁹F nuclei providing valuable information.
¹H NMR:
-
-CH(F)-: A doublet of doublets due to coupling with both the fluorine and the adjacent amine proton.
-
-NH₂: A broad singlet, which is exchangeable with D₂O.
-
-COOH: A broad singlet, typically downfield, also exchangeable with D₂O.
¹³C NMR:
-
-COOH: A signal in the range of 170-185 ppm.
-
-CH(F)-: A doublet due to one-bond coupling with the fluorine atom.
¹⁹F NMR:
-
A single resonance, the chemical shift of which is sensitive to the chemical environment. The large chemical shift dispersion of ¹⁹F NMR makes it an excellent probe for studying molecular interactions.[7][8]
Signaling Pathways and Logical Relationships
The synthesis of this compound can be conceptualized as a workflow involving precursor selection, a key chemical transformation, and subsequent purification.
References
- 1. Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids [organic-chemistry.org]
- 2. Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C2H4FNO2 | CID 21902320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-amino-2-fluoroacetic acid | CAS#:13599-60-5 | Chemsrc [chemsrc.com]
- 5. Fluoroacetic acid - Wikipedia [en.wikipedia.org]
- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 8. Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and nomenclature of amino(fluoro)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino(fluoro)acetic acid, systematically named 2-amino-2-fluoroacetic acid, is a fluorinated analog of the simplest amino acid, glycine. The introduction of a fluorine atom at the alpha-carbon significantly alters the molecule's electronic properties, stereochemistry, and potential biological activity. This technical guide provides a comprehensive summary of the current knowledge on the chemical structure, nomenclature, and physicochemical properties of 2-amino-2-fluoroacetic acid. Due to the limited availability of detailed experimental data in publicly accessible literature, this document primarily relies on computational data.
Chemical Structure and Nomenclature
The chemical structure of this compound is characterized by a central carbon atom (alpha-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (-H), and a fluorine atom (-F). This substitution of one of the alpha-hydrogens of glycine with fluorine introduces a chiral center, meaning the molecule can exist as two enantiomers (R and S).
IUPAC Name: 2-amino-2-fluoroacetic acid[1]
CAS Number: 13599-60-5[1]
Synonyms: this compound, 2-fluoro-DL-glycine[1]
Chemical Structure Diagram
Caption: Ball-and-stick model of 2-amino-2-fluoroacetic acid.
Physicochemical Properties
Quantitative data on the physicochemical properties of 2-amino-2-fluoroacetic acid are sparse, with most available information originating from computational models. No experimentally determined values for properties such as pKa, melting point, or boiling point were found in the reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₂H₄FNO₂ | PubChem[1] |
| Molecular Weight | 93.06 g/mol | PubChem (Computed)[1] |
| Exact Mass | 93.02260653 Da | PubChem (Computed)[1] |
| XLogP3 | -2.9 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
| Rotatable Bond Count | 1 | PubChem (Computed) |
| Topological Polar Surface Area | 63.3 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 6 | PubChem (Computed) |
| Complexity | 64.6 | PubChem (Computed)[1] |
Experimental Protocols
General Synthetic Approach (Hypothetical Workflow)
Caption: A generalized and hypothetical workflow for the synthesis and characterization of 2-amino-2-fluoroacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR spectral data for 2-amino-2-fluoroacetic acid is not available in the searched literature. For characterization, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be crucial.
-
¹H NMR: The spectrum would be expected to show signals for the amino and carboxylic acid protons, as well as the alpha-hydrogen. The signal for the alpha-hydrogen would likely appear as a doublet due to coupling with the adjacent fluorine atom.
-
¹³C NMR: The spectrum would show two carbon signals. The alpha-carbon signal would be split into a doublet due to one-bond coupling with the fluorine atom.
-
¹⁹F NMR: A single resonance would be expected, the chemical shift of which would be informative about the electronic environment of the fluorine atom.
Biological Activity and Signaling Pathways
There is a lack of specific information regarding the biological activity of 2-amino-2-fluoroacetic acid and its involvement in any signaling pathways. Research on fluorinated amino acids suggests they can act as enzyme inhibitors, metabolic probes, or tools for modifying peptide and protein structure and function. However, without specific studies on 2-amino-2-fluoroacetic acid, any discussion of its biological role would be speculative.
Conclusion
2-Amino-2-fluoroacetic acid presents an intriguing target for chemical and biological research due to the unique properties imparted by the alpha-fluoro substitution. However, a significant gap exists in the publicly available experimental data for this compound. Further research is required to elucidate its synthesis, comprehensively characterize its physicochemical properties, and investigate its potential biological activities. The computational data presented in this guide serves as a foundational resource for stimulating and informing future experimental work in this area.
References
An In-depth Technical Guide on the Biological Activity of Fluoroacetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroacetic acid (FAA) and its derivatives represent a class of organofluorine compounds with potent biological activities, most notably recognized for the high toxicity of fluoroacetate itself. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the biological effects of these compounds, with a focus on their interaction with cellular metabolism. We delve into the toxicological profile of fluoroacetic acid, supported by quantitative data, and explore the burgeoning field of its derivatives' therapeutic applications, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area. Furthermore, this guide utilizes visualizations to elucidate complex signaling pathways and experimental workflows, offering a clear and concise resource for professionals in the field.
Introduction
Fluoroacetic acid is a simple, fluorinated carboxylic acid that occurs naturally in some plant species and has been synthesized for various applications, most notably as a rodenticide (as sodium fluoroacetate, also known as Compound 1080). Its extreme toxicity to mammals is a consequence of a phenomenon termed "lethal synthesis," where the seemingly innocuous molecule is metabolized into a potent enzymatic inhibitor.[1] This guide will explore the intricate biochemical cascade initiated by fluoroacetic acid and its derivatives, providing a foundational understanding for toxicological assessment and therapeutic design.
Mechanism of Action: The Lethal Synthesis
The toxicity of fluoroacetic acid is not direct but results from its metabolic conversion into fluorocitrate.[1] This process, occurring within the mitochondria, is a prime example of lethal synthesis.
The key steps are as follows:
-
Activation: Fluoroacetic acid is converted to fluoroacetyl-CoA by acetyl-CoA synthetase.
-
Condensation: Fluoroacetyl-CoA then enters the Krebs cycle (citric acid cycle) where citrate synthase catalyzes its condensation with oxaloacetate to form fluorocitrate.[2]
-
Inhibition of Aconitase: Fluorocitrate is a potent inhibitor of aconitase, a crucial enzyme in the Krebs cycle that catalyzes the isomerization of citrate to isocitrate.[3] The inhibition of aconitase effectively blocks the Krebs cycle.[4]
This blockage of a central metabolic pathway leads to a cascade of downstream effects, ultimately causing cellular energy depletion and death.
Signaling Pathway of Fluoroacetate-Induced Toxicity
Figure 1: Metabolic pathway of fluoroacetic acid toxicity.
Toxicological Profile of Fluoroacetic Acid
The inhibition of the Krebs cycle by fluorocitrate leads to a severe energy deficit within the cell. The accumulation of citrate also has toxic consequences, including the chelation of divalent cations like calcium, leading to hypocalcemia. The clinical signs of fluoroacetate poisoning include cardiac and central nervous system dysfunction.
Quantitative Toxicity Data
The toxicity of sodium fluoroacetate varies significantly across different animal species. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.
| Species | LD50 (mg/kg) | Reference |
| Dog | 0.1 | [1] |
| Cat | 0.3 | [1] |
| Fox | 0.2 | [1] |
| Coyote | 0.1 | [5] |
| Rabbit | ~0.4 | [1] |
| Pig | ~0.4 | [1] |
| Human (estimated) | 2-10 | [6] |
| Rat | 7 | [7] |
| Virginia Opossum | 41.61 | [5] |
Table 1: Acute Oral LD50 Values of Sodium Fluoroacetate in Various Species.
The primary metabolite, fluorocitrate, is a potent inhibitor of aconitase. The inhibitory potential is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For the enzymatically prepared "natural" fluorocitrate, the dissociation constant (Ki) of the aconitase-fluorocitrate complex has been calculated to be 8.7 x 10⁻⁵ M.[5] It is important to note that synthetic fluorocitrate can exhibit both reversible and irreversible inhibition.[5]
Experimental Protocols
Determination of Aconitase Activity
Principle: Aconitase activity is determined by monitoring the conversion of citrate to isocitrate, which is subsequently oxidized by isocitrate dehydrogenase, leading to the reduction of NADP+ to NADPH. The formation of NADPH is measured spectrophotometrically at 340 nm. A more direct method involves monitoring the formation of the intermediate, cis-aconitate, from isocitrate at 240 nm.[5] Commercial kits are also available that utilize a colorimetric readout at 565 nm or 450 nm.[3][6]
Materials:
-
Spectrophotometer capable of reading at 240 nm, 340 nm, 450 nm, or 565 nm
-
96-well microplates (for kit-based assays)
-
Phosphate buffer (pH 7.4)
-
Isocitrate solution
-
Aconitase enzyme preparation (e.g., from mitochondrial extract)
-
Inhibitor solution (e.g., fluorocitrate)
-
Commercial aconitase assay kit (e.g., Sigma-Aldrich MAK337, Abcam ab109712)
General Procedure (monitoring cis-aconitate formation):
-
Prepare a reaction mixture containing phosphate buffer and isocitrate in a quartz cuvette.
-
To determine the effect of an inhibitor, pre-incubate the enzyme with the inhibitor solution for a specified time.
-
Initiate the reaction by adding the aconitase enzyme preparation to the reaction mixture.
-
Immediately monitor the increase in absorbance at 240 nm over time.
-
The rate of change in absorbance is proportional to the aconitase activity.
Procedure using a Commercial Kit (e.g., Sigma-Aldrich MAK337): [6]
-
Prepare samples (cell lysates, tissue homogenates) as per the kit's instructions.
-
Prepare a reaction mix containing assay buffer, substrate, and enzymes provided in the kit.
-
Add the prepared samples to the wells of a 96-well plate.
-
Add the reaction mix to each well to start the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 10 and 30 minutes).
-
Measure the absorbance at 565 nm.
-
Calculate the aconitase activity based on the change in absorbance and a standard curve.
Experimental Workflow for Aconitase Activity Assay
Figure 2: General workflow for a commercial aconitase activity assay.
Assessment of Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Cell culture medium
-
Test compound (fluoroacetic acid or its derivatives)
-
Multi-well spectrophotometer (ELISA reader)
Procedure: [8]
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
Biological Activity of Fluoroacetic Acid Derivatives
While fluoroacetic acid is primarily known for its toxicity, its derivatives have been explored for various therapeutic applications. The introduction of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.
Anticancer Activity
Several studies have investigated the potential of fluoroacetic acid derivatives as anticancer agents. The rationale often involves targeting metabolic pathways that are dysregulated in cancer cells.
-
Fluorinated Asiatic Acid Derivatives: A series of novel fluorinated derivatives of Asiatic acid were synthesized and showed stronger antiproliferative activity against HeLa and HT-29 cancer cell lines compared to the parent compound.[9] One derivative induced cell cycle arrest and apoptosis.[9]
-
Fluoroquinolone Derivatives: Novel fluoroquinolone analogs have been designed and synthesized as potential anticancer agents, with some exhibiting potent cytotoxicity against a panel of cancer cell lines.[10]
-
2-Arylbenzoxazole Acetic Acid Derivatives: A series of these derivatives were synthesized and screened for their cytotoxic activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with some compounds showing promising results.[11]
-
Flavonol Derivatives: Certain synthesized flavonol derivatives, including a 4'-fluoro substituted compound, exhibited effective inhibition of human non-small cell lung cancer cells (A549).[12]
| Derivative Class | Cancer Cell Lines | Reported Activity (IC50) | Reference |
| Fluorinated Asiatic Acid Derivative | HeLa, HT-29, MCF-7, etc. | 45 to 90-fold more active than parent compound | [9] |
| Fluoroquinolone Analogs | NCI-60 panel | Mean GI50 values of 2.45-9.06 µM | [10] |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 | Promising cytotoxicity | [11] |
| 4'-Fluoroflavonol | A549 | 6.13 ± 0.63 μM | [12] |
Table 2: Examples of Anticancer Activity of Fluoroacetic Acid Derivatives.
Anti-inflammatory and Antimicrobial Activities
The unique properties of organofluorine compounds have also led to their investigation as anti-inflammatory and antimicrobial agents.
-
N-heterocyclic trifluoroacetamides: Some of these compounds have shown significant analgesic and anti-inflammatory properties in animal models.[13]
-
Trifluoromethylpyrazoles: This class of compounds has gained attention for its anti-inflammatory and antibacterial activities.[14]
-
Fluoroquinolone Derivatives: Beyond their established antibacterial use, novel derivatives have been synthesized and tested for enhanced antimicrobial activity against various pathogenic bacterial strains.[15]
-
Fluorobenzoylthiosemicarbazides: These compounds have been identified as potential antibacterial agents, particularly against Gram-positive bacteria.[16]
Conclusion
Fluoroacetic acid and its derivatives exhibit a fascinating and potent range of biological activities, from the profound toxicity of fluoroacetate mediated by "lethal synthesis" to the promising therapeutic potential of its more complex derivatives. A thorough understanding of the underlying molecular mechanisms, particularly the inhibition of aconitase and the subsequent disruption of the Krebs cycle, is paramount for both toxicological risk assessment and the rational design of novel therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted nature of these organofluorine compounds. Future research will likely focus on refining the therapeutic index of fluoroacetic acid derivatives to harness their bioactivity for the treatment of diseases such as cancer and infectious diseases, while minimizing off-target toxicity.
References
- 1. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Aconitase - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Fluoroacetic acid - Wikipedia [en.wikipedia.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. N-trifluoroacetyl derivatives as pharmacological agents. V. Evaluation of antiinflammatory and antimicrobial activities of some N-heterocyclic trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]
- 16. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Rarity of Fluorine in Nature: A Technical Guide to the Natural Occurrence of Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The element fluorine, despite its abundance in the Earth's crust, is remarkably scarce in biological systems. The unique physicochemical properties of the carbon-fluorine bond, including its high strength and polarity, have made organofluorine compounds invaluable in the pharmaceutical and agrochemical industries. However, nature's use of this element is exceptionally rare, with only a handful of naturally occurring organofluorine metabolites identified to date. This technical guide provides an in-depth exploration of the natural occurrence of fluorinated amino acids, focusing on the sole confirmed example, 4-fluoro-L-threonine, and the biosynthetic machinery responsible for its production.
Naturally Occurring Fluorinated Amino Acids: A Singular Example
To date, the only authenticated naturally occurring fluorinated amino acid is 4-fluoro-L-threonine . This compound is produced by the soil bacterium Streptomyces cattleya, the same organism known for producing the antibiotic thienamycin.[1][2] S. cattleya co-produces 4-fluorothreonine with another organofluorine, the more widely known toxin fluoroacetate.[3] The biosynthesis of both of these fluorometabolites is intrinsically linked, originating from a common enzymatic fluorination step.
The Biosynthetic Pathway of 4-Fluoro-L-threonine in Streptomyces cattleya
The biosynthesis of 4-fluorothreonine is a multi-enzyme cascade that begins with the incorporation of inorganic fluoride. The key steps are outlined below and illustrated in the accompanying pathway diagram.
The Genesis of the C-F Bond: The Fluorinase Enzyme
The crucial first step in the biosynthesis of fluorinated metabolites in S. cattleya is the formation of the carbon-fluorine bond, a reaction catalyzed by the enzyme 5'-fluoro-5'-deoxyadenosine synthase (FDAS) , commonly referred to as fluorinase .[4][5] This enzyme facilitates the nucleophilic attack of a fluoride ion on S-adenosyl-L-methionine (SAM), yielding 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine.[4][6]
From 5'-FDA to a Versatile Precursor: Fluoroacetaldehyde
5'-FDA is then converted to fluoroacetaldehyde, a key intermediate that serves as the precursor to both fluoroacetate and 4-fluorothreonine.[3] This conversion involves the action of other enzymes within the fluorometabolite gene cluster.
Divergence of the Pathway: Formation of Fluoroacetate and 4-Fluorothreonine
From fluoroacetaldehyde, the biosynthetic pathway bifurcates:
-
Fluoroacetate Biosynthesis: An aldehyde dehydrogenase oxidizes fluoroacetaldehyde to produce fluoroacetate.[7]
-
4-Fluorothreonine Biosynthesis: A threonine transaldolase catalyzes a PLP-dependent reaction between fluoroacetaldehyde and L-threonine to yield 4-fluoro-L-threonine and acetaldehyde.[8][9]
Quantitative Data
While precise yields can vary depending on fermentation conditions, the enzymatic activities of the key biosynthetic enzymes have been characterized.
| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters | Reference(s) |
| Fluorinase (FDAS) | S-Adenosyl-L-methionine (SAM), Fluoride ion | 5'-Fluoro-5'-deoxyadenosine (5'-FDA), L-Methionine | Km (SAM) = 0.42 mM, Vmax = 1.28 U/mgKm (Fluoride) = 8.56 mM, Vmax = 1.59 U/mg | [10] |
| Aldehyde Dehydrogenase | Fluoroacetaldehyde, NAD⁺ | Fluoroacetate, NADH | High affinity for fluoroacetaldehyde and glycoaldehyde, poor substrate for acetaldehyde. | [7] |
| Threonine Transaldolase | L-Threonine, Fluoroacetaldehyde | 4-Fluoro-L-threonine, Acetaldehyde | Catalyzes the reversible transaldolation reaction. | [8] |
Experimental Protocols
The elucidation of the biosynthetic pathway of 4-fluorothreonine has relied on a combination of genetic, enzymatic, and analytical techniques. Below are summaries of key experimental protocols.
General Experimental Workflow for Isolation and Identification
Culture and Fermentation of Streptomyces cattleya
Streptomyces cattleya is cultured in a suitable medium supplemented with a source of fluoride, typically sodium fluoride (NaF), to induce the production of fluorometabolites.[1] Fermentation is carried out under controlled conditions of temperature, pH, and aeration.
Extraction and Purification of 4-Fluorothreonine
Following fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. 4-Fluorothreonine can be isolated from the supernatant using a combination of chromatographic techniques, such as ion-exchange chromatography.
Analytical Methods for Identification and Quantification
19F-NMR is a powerful, non-destructive technique for the identification and quantification of fluorinated compounds in biological samples.[11][12] Due to the low natural abundance of fluorine in biological matrices, 19F-NMR provides a clean spectrum with minimal background interference. The chemical shift and coupling constants of the fluorine signal are characteristic of the chemical environment of the fluorine atom, allowing for unambiguous identification of 4-fluorothreonine. Quantification can be achieved by integrating the 19F signal relative to a known internal standard.
HPLC is a widely used method for the quantification of amino acids.[13][14] For the analysis of 4-fluorothreonine, reversed-phase HPLC is often employed. As many amino acids, including 4-fluorothreonine, lack a strong chromophore for UV detection, pre-column or post-column derivatization is typically necessary to enhance detection sensitivity.[15] Common derivatizing agents include o-phthalaldehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[14] The derivatized amino acid is then separated and quantified using a fluorescence or UV detector.
Enzyme Assays
The activity of fluorinase is typically assayed by monitoring the formation of 5'-FDA from SAM and fluoride. The reaction mixture, containing the enzyme, SAM, and fluoride in a suitable buffer, is incubated, and the reaction is quenched at specific time points. The amount of 5'-FDA produced is then quantified by HPLC.[10]
The activity of the aldehyde dehydrogenase that oxidizes fluoroacetaldehyde can be monitored spectrophotometrically by measuring the reduction of NAD⁺ to NADH at 340 nm.[16][17] The assay mixture contains the enzyme, fluoroacetaldehyde, and NAD⁺ in a buffered solution.
The activity of threonine transaldolase can be determined by monitoring the formation of 4-fluorothreonine or the co-product, acetaldehyde.[8] The formation of 4-fluorothreonine can be quantified by 19F-NMR or HPLC.[8] Alternatively, the production of acetaldehyde can be measured using a coupled enzymatic assay or by derivatization followed by HPLC analysis.[8][18]
Significance and Future Directions
The discovery of a naturally occurring fluorinated amino acid and its biosynthetic pathway in Streptomyces cattleya has opened new avenues for research in biocatalysis and synthetic biology. The fluorinase enzyme, in particular, has garnered significant interest for its potential in the enzymatic synthesis of novel fluorinated compounds, including radiolabeled molecules for positron emission tomography (PET).[10]
Further research into the natural occurrence of fluorinated compounds may yet uncover other examples of nature's use of fluorine. Understanding the evolutionary pressures that led to the development of fluorine metabolism in organisms like S. cattleya could provide valuable insights into microbial secondary metabolism and its role in ecological competition. For drug development professionals, the enzymatic machinery for C-F bond formation offers a green and highly specific alternative to traditional chemical fluorination methods, paving the way for the sustainable production of next-generation fluorinated pharmaceuticals.
References
- 1. Biosynthesis of fluorothreonine and fluoroacetic acid by the thienamycin producer, Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - Durham e-Theses [etheses.dur.ac.uk]
- 3. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of enzymatic fluorination in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2′-deoxyadenosine substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. An unusual metal-bound 4-fluorothreonine transaldolase from Streptomyces sp. MA37 catalyses promiscuous transaldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorothreonine transaldolase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of fluoroacetate and 4-fluorothreonine by Streptomyces cattleya. Glycine and pyruvate as precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is Derivatization Necessary for Amino Acid Analysis Using High Performance Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. 3hbiomedical.com [3hbiomedical.com]
- 17. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the History, Discovery, and Synthesis of Amino(fluoro)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino(fluoro)acetic acid, a monofluorinated derivative of the simplest amino acid glycine, represents a unique building block in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the α-position imparts distinct physicochemical properties, including altered acidity, conformational preferences, and metabolic stability, making it a valuable tool for modifying peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the history, synthesis, and known properties of this compound, intended for researchers and professionals in the fields of chemical synthesis and drug discovery.
History and Discovery
The development of synthetic routes to this compound, also known as α-fluoroglycine, is situated within the broader history of organofluorine chemistry and the synthesis of fluorinated amino acids. While a singular "discovery" paper for the unprotected amino acid is not prominent in the literature, its synthesis and incorporation into larger molecules appear in the late 20th century. A significant milestone in the history of this compound is the work by Takeuchi et al. in 1998, which reported the first synthesis of protected dipeptides containing α-fluoroglycine.[1][2][3] This work utilized a Gabriel-type reaction, demonstrating a viable pathway for the inclusion of this fluorinated amino acid into peptide chains.[1]
Prior to this, the synthesis of α-fluoro-α-amino acids was recognized as a significant challenge due to the instability of the resulting compounds and the difficulties associated with site-specific fluorination.[4] Early methods for the synthesis of fluorinated amino acids often focused on fluorination of the side chain. The development of modern synthetic techniques, including electrophilic fluorination and, more recently, photoredox catalysis, has provided more accessible and versatile routes to α-fluoro-α-amino acids, including this compound.[4][5][6] These advancements have made it possible to explore the potential of α-fluorination as a strategy for modulating the properties of peptides and other pharmaceuticals.
Physicochemical and Spectroscopic Data
The introduction of a fluorine atom significantly alters the electronic properties of the amino acid. The high electronegativity of fluorine influences the pKa of the amino and carboxylic acid groups and can affect the conformational preferences of the molecule.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂H₄FNO₂ | PubChem[7] |
| Molecular Weight | 93.06 g/mol | PubChem[7] |
| IUPAC Name | 2-amino-2-fluoroacetic acid | PubChem[7] |
| CAS Number | 13599-60-5 | PubChem[7] |
| XLogP3 | -2.9 | PubChem[7] |
| Exact Mass | 93.02260653 Da | PubChem[7] |
Spectroscopic Data
Spectroscopic characterization is crucial for confirming the identity and purity of this compound. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS).
| Technique | Expected Characteristics |
| ¹H NMR | The spectrum would be expected to show a doublet for the α-proton due to coupling with the adjacent fluorine atom. The chemical shift would be influenced by the electronegative fluorine. The amine and carboxylic acid protons would likely appear as broad singlets, and their positions would be dependent on the solvent and concentration. |
| ¹³C NMR | The α-carbon would appear as a doublet due to one-bond coupling with the fluorine atom. The carbonyl carbon may also show a smaller two-bond coupling to fluorine. |
| ¹⁹F NMR | A single resonance would be expected. The chemical shift of this peak is highly sensitive to the chemical environment, making ¹⁹F NMR a powerful tool for studying the incorporation of this amino acid into larger molecules.[6] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (93.0226 Da for the neutral molecule).[7] Fragmentation patterns would involve the loss of common functional groups such as the carboxylic acid. |
Experimental Protocols
Several synthetic routes to this compound and its derivatives have been reported. The following are detailed methodologies for three key approaches.
Gabriel Synthesis of α-Fluoroglycine Derivatives
This method involves the N-alkylation of potassium phthalimide with a suitable α-fluoroacetate derivative, followed by deprotection. This approach was instrumental in the first synthesis of α-fluoroglycine-containing dipeptides.[1]
Step 1: N-Alkylation of Potassium Phthalimide
-
To a solution of potassium phthalimide (1.0 eq) in a suitable aprotic solvent such as DMF, add ethyl bromofluoroacetate (1.1 eq).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-phthalimido-α-fluoroglycine ethyl ester.
Step 2: Deprotection
-
Dissolve the N-phthalimido-α-fluoroglycine ethyl ester (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-fluoroglycine ethyl ester.
-
Hydrolyze the ester using standard acidic or basic conditions to yield this compound.
Electrophilic Fluorination of a Glycine Derivative
This method utilizes a modern electrophilic fluorinating agent, such as Selectfluor®, to introduce a fluorine atom at the α-position of a suitable glycine precursor.[5][8]
Step 1: Preparation of the Enolate
-
To a solution of a protected glycine derivative (e.g., N-benzylidene-glycine ethyl ester) (1.0 eq) in a dry aprotic solvent such as THF at -78 °C, add a strong base like lithium diisopropylamide (LDA) (1.05 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
Step 2: Fluorination
-
To the enolate solution, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.2 eq), in THF at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: Deprotection
-
Remove the protecting groups under appropriate conditions (e.g., acid hydrolysis for the imine and ester) to yield this compound.
Photoredox-Catalyzed Synthesis
A modern approach involves the use of visible-light photoredox catalysis to generate an α-amino radical from a dehydroalanine derivative, which is then trapped by a fluorine source.[4][9]
Step 1: Reaction Setup
-
In a reaction vessel, combine the dehydroalanine derivative (1.0 eq), a potassium alkyltrifluoroborate (2.0 eq) as the radical precursor, Selectfluor® (4.0 eq) as the fluorine source, and a photocatalyst such as an acridinium salt (e.g., Mes-Acr-Me⁺ ClO₄⁻) (5 mol%).[4]
-
Add a suitable solvent, such as DMF, to achieve the desired concentration (e.g., 0.1 M).
-
Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15 minutes.
Step 2: Irradiation
-
Irradiate the reaction mixture with blue LEDs (λ ≈ 450 nm) at room temperature for 12-24 hours, with vigorous stirring.
Step 3: Workup and Purification
-
Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to isolate the protected α-fluoro-α-amino acid.[4]
-
Perform deprotection under appropriate conditions to obtain this compound.
Visualizations
Synthetic Pathways to this compound
Caption: Overview of major synthetic routes to this compound.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and characterization process.
Biological Activity and Applications
While specific studies on the biological signaling pathways of this compound are scarce, its potential utility can be inferred from the broader applications of fluorinated amino acids in drug development. The introduction of fluorine can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise degrade the molecule, leading to a longer biological half-life.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic and basic groups, which can influence receptor binding and cell permeability.
-
Conformational Control: The steric and electronic properties of fluorine can be used to favor specific conformations of peptides, which can enhance their binding affinity and selectivity for biological targets.
-
Enzyme Inhibition: Fluorinated analogues of natural substrates can act as enzyme inhibitors.[10][11] For example, the related compound fluoroacetate is a well-known metabolic poison that inhibits the enzyme aconitase in the citric acid cycle.[12][13][14] It is plausible that this compound could be investigated as an inhibitor for enzymes that process glycine.
Due to these properties, this compound is a valuable building block for the synthesis of novel peptides and small molecule drugs with potentially enhanced pharmacokinetic and pharmacodynamic profiles.
Conclusion
This compound is a synthetically accessible, fluorinated amino acid with significant potential in medicinal chemistry. While its history is intertwined with the broader development of fluorinated amino acids, modern synthetic methods have made it more readily available for research and development. The unique properties conferred by the α-fluorine atom make it an attractive tool for modulating the biological activity and metabolic stability of peptides and other therapeutic agents. Further research into the specific biological effects of this compound is warranted to fully explore its potential in drug discovery.
References
- 1. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 2. KAKEN — Research Projects | Novel Fluorinated Bioorganic Molecules for the 21st Century (KAKENHI-PROJECT-09044277) [kaken.nii.ac.jp]
- 3. CHEMISTRY OF α-FLUORO-α-AMINO ACIDS : THE FIRST SYNTHESIS OF α-FLUOROGLYCINE-CONTAINING DIPEPTIDES [jstage.jst.go.jp]
- 4. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C2H4FNO2 | CID 21902320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.library.fordham.edu [research.library.fordham.edu]
Toxicological Profile of Fluoroacetic Acid and its Derivatives
Disclaimer: This technical guide focuses on the toxicological profile of fluoroacetic acid and its sodium salt, sodium fluoroacetate. Publicly available toxicological data for amino(fluoro)acetic acid is limited. Fluoroacetic acid is a closely related compound and serves as a well-documented proxy for understanding the potential toxicological mechanisms of related organofluorine compounds.
Executive Summary
Fluoroacetic acid (FCH₂COOH) and its corresponding salt, sodium fluoroacetate, are highly toxic organofluorine compounds.[1] Their toxicity stems from a process known as "lethal synthesis," whereby the compound is metabolized within the body to fluorocitrate.[2][3] Fluorocitrate then potently inhibits aconitase, a critical enzyme in the tricarboxylic acid (TCA) or Krebs cycle, leading to a disruption of cellular respiration and energy production.[4][5] This guide provides an in-depth overview of the mechanism of action, toxicokinetics, and quantitative toxicity of fluoroacetic acid, along with representative experimental protocols for its evaluation.
Mechanism of Action: Lethal Synthesis and Aconitase Inhibition
The toxicity of fluoroacetate is not direct but requires metabolic activation.[6] This process, termed "lethal synthesis," involves the enzymatic conversion of fluoroacetate into a toxic metabolite that disrupts a vital cellular pathway.[2][7]
The key steps are as follows:
-
Conversion to Fluoroacetyl-CoA: Fluoroacetate, being structurally similar to acetate, is converted into fluoroacetyl-CoA.[6]
-
Condensation to Fluorocitrate: The enzyme citrate synthase condenses fluoroacetyl-CoA with oxaloacetate to form fluorocitrate.[3][6]
-
Aconitase Inhibition: The resulting fluorocitrate, specifically the (-)-erythro-2-fluorocitrate isomer, binds with high affinity to the enzyme aconitase.[6][7] This binding inhibits the enzyme, preventing the conversion of citrate to isocitrate and effectively halting the TCA cycle.[4][8]
-
Cellular Energy Depletion: The blockade of the TCA cycle leads to the accumulation of citrate and prevents the production of NADH, a key carrier of electrons for the electron transport chain.[5] This ultimately results in the depletion of cellular ATP, leading to energy failure and cell death, particularly affecting high-energy-demand organs like the central nervous system and the heart.[5][7]
Signaling Pathway: Fluoroacetate-Induced TCA Cycle Inhibition
References
- 1. Fluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Lethal synthesis - Wikipedia [en.wikipedia.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Cardiopulmonary Effects of Sodium Fluoroacetate (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SODIUM FLUOROACETATE (PIM 494) [inchem.org]
- 8. Fluoroacetic acid - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Conformational Landscape of Amino(fluoro)acetic Acid: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the conformational preferences of amino(fluoro)acetic acid, a molecule of significant interest in medicinal chemistry and drug design. The introduction of a fluorine atom at the α-carbon dramatically influences the molecule's stereoelectronic properties, leading to distinct conformational behavior compared to its parent amino acid, glycine. This document summarizes key findings from computational studies, outlines the theoretical and experimental methodologies employed in such analyses, and presents the data in a clear, structured format for easy interpretation and comparison. The interplay of intramolecular hydrogen bonding and hyperconjugative effects, which are pivotal in dictating the conformational landscape, is also discussed in detail.
Introduction
This compound, also known as fluoroglycine, represents a fundamental building block for the synthesis of fluorinated peptides and peptidomimetics. The strategic incorporation of fluorine can significantly alter the biological activity and metabolic stability of peptides by inducing specific conformational constraints. Understanding the intrinsic conformational preferences of this fluorinated amino acid is therefore crucial for the rational design of novel therapeutic agents.
Computational chemistry provides a powerful lens through which to explore the potential energy surface of flexible molecules like this compound. By employing high-level quantum chemical calculations, it is possible to identify stable conformers, determine their relative energies, and analyze the geometric parameters that define their shapes. These theoretical predictions, when validated by experimental techniques, offer a detailed picture of the molecule's structural dynamics.
This guide focuses on the outcomes of ab initio computational studies, presenting quantitative data on the stable conformers of this compound in the gas phase. It also serves as a methodological reference for researchers aiming to conduct or interpret similar computational and experimental investigations.
Conformational Landscape of this compound
Computational studies have revealed a rich conformational landscape for this compound, with several stable minima on its potential energy surface. The relative stability of these conformers is governed by a delicate balance of intramolecular interactions, primarily:
-
Intramolecular Hydrogen Bonds: The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the carbonyl oxygen, the amino nitrogen, and the fluorine atom) allows for the formation of various internal hydrogen bonds that stabilize specific geometries.
-
Stereoelectronic Effects: The gauche effect and the anomeric effect, arising from the interaction of the C-F bond with other orbitals in the molecule, play a significant role in determining the preferred dihedral angles.[1]
A foundational ab initio study using Møller-Plesset perturbation theory (MP2) with the 6-31+G* basis set identified seven distinct stable conformers of this compound.[1] The relative energies and key geometric parameters of these conformers are summarized in the tables below. The conformers are labeled based on the orientation of the N-Cα-C=O and Cα-C-O-H dihedral angles.
Quantitative Conformational Data
The following tables present the relative energies and key dihedral angles of the seven most stable conformers of this compound as determined by ab initio calculations at the MP2/6-31+G* level of theory.[1]
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| I | 0.00 |
| II | 0.48 |
| III | 1.10 |
| IV | 2.15 |
| V | 2.92 |
| VI | 3.44 |
| VII | 6.45 |
Table 2: Key Dihedral Angles of this compound Conformers (in degrees)
| Conformer | τ(N-Cα-C=O) | τ(Cα-C-O-H) | τ(H-N-Cα-F) |
| I | 178.9 | 0.2 | -68.8 |
| II | -179.3 | 179.9 | -68.9 |
| III | -65.1 | 179.7 | 178.8 |
| IV | 65.2 | 179.8 | -179.1 |
| V | -66.5 | 0.5 | 179.5 |
| VI | 66.8 | 0.4 | -179.6 |
| VII | 179.5 | 179.9 | 179.8 |
Methodologies: A Guide to Experimental and Computational Protocols
The study of molecular conformation relies on a synergistic combination of computational modeling and experimental validation. This section details the methodologies central to the investigation of this compound's conformational space.
Computational Protocols
The theoretical investigation of this compound's conformation typically involves the following workflow:
-
Conformational Search: A systematic search of the potential energy surface is performed to identify all possible low-energy conformers. This is often achieved by rotating the key dihedral angles (e.g., N-Cα-C=O, Cα-C-O-H, and rotations around the Cα-N and Cα-F bonds) in discrete steps.
-
Geometry Optimization: Each potential conformer identified in the search is then subjected to a full geometry optimization without any constraints. This process finds the nearest local minimum on the potential energy surface.
-
Frequency Calculations: To confirm that the optimized structures are true minima (and not transition states), vibrational frequency calculations are performed. A true minimum will have all real (positive) vibrational frequencies. These calculations also provide the zero-point vibrational energy (ZPVE), which should be added to the electronic energies for more accurate relative energy comparisons.
-
Single-Point Energy Calculations: To obtain highly accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
Commonly used computational methods include:
-
Ab initio methods:
-
Hartree-Fock (HF): A fundamental method that provides a good starting point but does not account for electron correlation.
-
Møller-Plesset Perturbation Theory (MP2, MP4): These methods add electron correlation to the HF wave function, providing more accurate results.
-
Coupled-Cluster Theory (CCSD, CCSD(T)): Considered the "gold standard" for accuracy in quantum chemistry, but computationally expensive.
-
-
Density Functional Theory (DFT): A widely used set of methods that offer a good balance between accuracy and computational cost. Popular functionals for conformational studies include B3LYP, M06-2X, and ωB97X-D. The inclusion of dispersion corrections (e.g., "-D3") is crucial for accurately describing non-covalent interactions.
Basis Sets: The choice of basis set is critical for obtaining reliable results. Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly employed. The inclusion of diffuse functions ("+" or "aug-") is important for describing hydrogen bonding and lone pairs.
Experimental Protocols for Validation
Experimental validation of the computationally predicted conformers is essential. For a small, flexible molecule like this compound, gas-phase spectroscopic techniques are particularly powerful.
Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase.
Experimental Protocol:
-
Sample Introduction: A small amount of the this compound sample is heated to produce a sufficient vapor pressure. The vapor is then introduced into a high-vacuum chamber.
-
Supersonic Expansion: The sample vapor is seeded in an inert carrier gas (e.g., argon or neon) and expanded through a small nozzle into the vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum and often "freezing out" only the lowest energy conformers.
-
Microwave Irradiation: The cooled molecular beam is irradiated with microwaves of a specific frequency.
-
Detection: If the microwave frequency matches a rotational transition of a conformer, the molecule will absorb the radiation. This absorption is detected, and by scanning the microwave frequency, a rotational spectrum is obtained.
-
Data Analysis: The rotational constants (A, B, and C) are extracted from the spectrum. These constants are directly related to the moments of inertia of the molecule, which in turn depend on its three-dimensional structure. By comparing the experimentally determined rotational constants with those calculated for the computationally predicted conformers, a definitive identification of the conformers present in the gas phase can be made.
Matrix isolation infrared (IR) spectroscopy is another valuable technique for studying the vibrational modes of individual conformers.
Experimental Protocol:
-
Matrix Preparation: A mixture of the this compound vapor and a large excess of an inert gas (e.g., argon or nitrogen) is deposited onto a cryogenic window (typically cooled to around 10-20 K).
-
IR Spectroscopy: An infrared spectrometer is used to record the vibrational spectrum of the isolated molecules trapped in the inert matrix.
-
Data Analysis: The low temperature and the inert environment of the matrix minimize intermolecular interactions and lead to sharp vibrational bands. The experimental IR spectrum is then compared to the theoretical spectra calculated for each of the predicted conformers. A good match between the experimental and calculated frequencies and intensities allows for the identification of the conformers present in the matrix.
Key Intramolecular Interactions
The conformational preferences of this compound are dictated by a complex interplay of stabilizing and destabilizing intramolecular interactions.
-
N-H···O=C Hydrogen Bond: This is a common and strong intramolecular hydrogen bond found in many amino acids. It forms a five-membered ring and significantly stabilizes conformers where the amino and carbonyl groups are in close proximity.
-
O-H···N Hydrogen Bond: The formation of a hydrogen bond between the carboxylic acid proton and the amino nitrogen is also a key stabilizing interaction.
-
O-H···F Hydrogen Bond: The electronegative fluorine atom can act as a weak hydrogen bond acceptor, leading to an O-H···F interaction that can influence the orientation of the hydroxyl group.[1]
-
Anomeric Effect: A significant stabilizing interaction in some conformers involves the delocalization of the nitrogen lone pair into the antibonding σ*(C-F) orbital. This effect is maximized when the nitrogen lone pair is anti-periplanar to the C-F bond, leading to a shortening of the C-N bond and a lengthening of the C-F bond.[1] This stereoelectronic effect is a primary reason for the high stability of certain conformers of this compound.
Conclusion and Outlook
The conformational landscape of this compound is rich and complex, governed by a subtle interplay of intramolecular hydrogen bonding and stereoelectronic effects. Computational chemistry has proven to be an invaluable tool for elucidating the structures and relative stabilities of the various conformers. The data presented in this guide, derived from ab initio calculations, provides a solid foundation for understanding the intrinsic structural preferences of this important fluorinated amino acid.
While the foundational computational work has provided significant insights, there remains a need for further investigation using more modern and computationally intensive methods, such as high-level coupled-cluster theory and DFT with larger basis sets and implicit solvent models. Such studies would provide a more refined picture of the conformational energies and the influence of the environment.
Furthermore, the lack of direct experimental data on the gas-phase structure of this compound highlights an opportunity for future research. High-resolution microwave spectroscopy or gas-phase electron diffraction studies would provide definitive experimental validation of the theoretical predictions and a more complete understanding of this fundamental molecule's conformational behavior. A deeper knowledge of the conformational landscape of this compound will undoubtedly aid in the design of next-generation fluorinated peptides with enhanced therapeutic properties.
References
Thermochemical Data for Amino(fluoro)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical data relevant to amino(fluoro)acetic acid. Due to a scarcity of direct experimental data for this specific molecule, this document focuses on high-level computational methodologies and established experimental protocols for determining thermochemical properties. To offer a valuable point of reference for researchers, this guide presents available thermochemical data for analogous compounds: the parent amino acid, glycine, and the related compound, fluoroacetic acid. Detailed descriptions of both computational and experimental workflows are provided to equip researchers with the necessary knowledge to pursue further studies on this compound and other fluorinated amino acids. This guide is intended to serve as a foundational resource for professionals in drug development and chemical research, facilitating a deeper understanding of the thermodynamic stability and reactivity of this class of compounds.
Introduction
This compound, a fluorinated derivative of the simplest proteinogenic amino acid glycine, is of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom can dramatically alter the physicochemical properties of a molecule, including its acidity, lipophilicity, metabolic stability, and conformational preferences. A thorough understanding of the thermochemical properties of this compound, such as its enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, is crucial for predicting its stability, reactivity, and behavior in biological systems.
Thermochemical Data for Analogous Compounds
To provide a useful baseline for researchers, this section summarizes the available thermochemical data for glycine and fluoroacetic acid. These values have been sourced from a combination of experimental measurements and computational studies.
Glycine
Glycine (NH₂CH₂COOH) is the simplest amino acid and serves as the fundamental building block for proteins. Its thermochemical properties have been extensively studied through both experimental and computational methods.
Table 1: Thermochemical Data for Glycine (Gas Phase)
| Thermochemical Property | Value | Method |
| Enthalpy of Formation (ΔfH°₂₉₈) | -394.70 ± 0.55 kJ/mol | Active Thermochemical Tables (ATcT) |
| Gibbs Free Energy of Formation (ΔfG°) | Data not readily available | - |
| Standard Entropy (S°) | Data not readily available | - |
| Heat Capacity (Cp) | Data not readily available | - |
Note: The Active Thermochemical Tables (ATcT) approach provides a statistically optimized and internally consistent set of thermochemical values derived from a network of experimental and theoretical data.[1]
Fluoroacetic Acid
Fluoroacetic acid (FCH₂COOH) is a fluorinated carboxylic acid that shares structural similarities with the backbone of this compound.
Table 2: Thermochemical Data for Fluoroacetic Acid
| Thermochemical Property | Value | State |
| Enthalpy of Formation (ΔfH°) | Data not readily available | Gas |
| Gibbs Free Energy of Formation (ΔfG°) | Data not readily available | Gas |
| Standard Entropy (S°) | Data not readily available | Gas |
| Heat Capacity (Cp) | Data not readily available | Gas |
| Enthalpy of Combustion (ΔcH°liquid) | Data not readily available | Liquid |
Note: While a comprehensive set of experimental thermochemical data for fluoroacetic acid is not available in a single source, various properties can be found in resources such as the NIST WebBook.[2]
Experimental Protocols for Thermochemical Data Determination
The determination of thermochemical data for amino acids and related compounds relies on precise calorimetric techniques. The following section details the primary experimental method used for obtaining the enthalpy of formation.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is the principal experimental method for determining the enthalpy of combustion of solid organic compounds, from which the standard enthalpy of formation can be derived.
Methodology:
-
Sample Preparation: A precisely weighed sample of the amino acid is pressed into a pellet.
-
Calorimeter Setup: The pellet is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm.
-
Immersion: The sealed bomb is submerged in a known quantity of water in an insulated container called a calorimeter. The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature is monitored until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change. Corrections are applied for the heat of ignition and for the formation of any side products, such as nitric acid from the nitrogen in the amino acid.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Computational Methodologies for Thermochemical Data Prediction
In the absence of experimental data, computational chemistry provides a powerful toolkit for the accurate prediction of thermochemical properties. A variety of methods are available, ranging from computationally efficient Density Functional Theory (DFT) to highly accurate composite methods.
Density Functional Theory (DFT)
DFT is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. It is often employed to calculate molecular geometries, vibrational frequencies, and energies, which are essential for deriving thermochemical data.
Workflow:
-
Structure Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and to calculate the vibrational contributions to enthalpy, entropy, and heat capacity.
-
Thermochemical Analysis: The thermochemical properties are calculated using statistical mechanics, incorporating translational, rotational, vibrational, and electronic contributions.
Composite Methods (e.g., Gaussian-n Theories)
Composite methods, such as the Gaussian-n (G3, G4, etc.) theories, achieve high accuracy by combining the results of several different calculations at various levels of theory and basis sets. These methods are designed to approximate the results of a much more computationally expensive calculation. They are particularly well-suited for obtaining accurate enthalpies of formation.
Workflow:
A series of calculations are performed, including:
-
Geometry optimization at a lower level of theory.
-
Single-point energy calculations with larger basis sets and higher levels of electron correlation.
-
Corrections for zero-point energy, diffuse functions, and higher-order correlation effects.
The individual energy components are then combined in a predefined manner to yield a highly accurate total energy, from which thermochemical properties can be derived.
Potential Energy Surface (PES) Scans
For molecules with flexible dihedral angles, a potential energy surface scan is often performed to identify the various stable conformers. The thermochemical properties of each conformer are then calculated, and a Boltzmann-weighted average is taken to obtain the overall thermochemical data for the molecule at a given temperature.
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the computational determination of thermochemical data for a molecule like this compound.
Caption: Computational workflow for determining thermochemical data.
Conclusion
While direct experimental thermochemical data for this compound remains elusive, this technical guide provides researchers and drug development professionals with a robust framework for understanding and obtaining these critical parameters. By leveraging established experimental protocols like bomb calorimetry and powerful computational methodologies such as DFT and composite theories, it is possible to predict the thermochemical properties of this and other fluorinated amino acids with a high degree of confidence. The provided data for the analogous compounds, glycine and fluoroacetic acid, serve as a valuable reference point for future investigations. A thorough understanding of the thermochemical landscape of this compound will undoubtedly aid in the rational design of novel therapeutics with enhanced stability and efficacy.
References
A Technical Guide to Amino(fluoro)acetic Acid: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of amino(fluoro)acetic acid, a fluorinated analog of the simplest amino acid, glycine. The introduction of a fluorine atom imparts unique physicochemical properties that make this compound a subject of interest in medicinal chemistry and drug development. This document details its chemical identifiers, experimental protocols for its synthesis and analysis, and discusses its potential biological significance.
Chemical Identifiers and Properties
This compound, systematically named 2-amino-2-fluoroacetic acid, is a structurally simple yet chemically significant molecule. The high electronegativity of the fluorine atom influences the molecule's acidity, basicity, and conformational preferences. Below is a summary of its key identifiers and computed properties.[1]
| Identifier Type | Value |
| CAS Number | 13599-60-5[1] |
| IUPAC Name | 2-amino-2-fluoroacetic acid[1] |
| Molecular Formula | C₂H₄FNO₂[1] |
| Molecular Weight | 93.06 g/mol [1] |
| PubChem CID | 21902320[1] |
| InChI | InChI=1S/C2H4FNO2/c3-1(4)2(5)6/h1H,4H2,(H,5,6)[1] |
| InChIKey | VDQLSBOGCHHUNA-UHFFFAOYSA-N[1] |
| SMILES | C(C(=O)O)(N)F[1] |
Synthesis and Experimental Protocols
One plausible synthetic route is the electrophilic fluorination of a glycine enolate equivalent. This method involves the deprotonation of a protected glycine derivative to form an enolate, which then reacts with an electrophilic fluorine source.
Generalized Experimental Protocol for Electrophilic Fluorination:
Materials:
-
N-protected glycine ester (e.g., N-benzyl-N-(diphenylmethylene)glycine ethyl ester)
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide - NFSI)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Reagents for deprotection (e.g., Hydrogen gas with Palladium on carbon, and acid or base for ester hydrolysis)
Procedure:
-
Enolate Formation: A solution of the N-protected glycine ester in anhydrous THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of a strong base, such as LDA, is then added dropwise to generate the enolate.
-
Fluorination: The electrophilic fluorinating agent (e.g., NFSI) is added to the enolate solution. The reaction is stirred at low temperature for a specified time to allow for the fluorination to occur.
-
Quenching: The reaction is quenched by the addition of a suitable quenching solution, such as saturated aqueous ammonium chloride.
-
Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified using column chromatography.
-
Deprotection: The protecting groups on the nitrogen and the ester are removed in subsequent steps to yield the final product, 2-amino-2-fluoroacetic acid. This typically involves hydrogenation to remove the benzyl and diphenylmethylene groups, followed by acid or base-catalyzed hydrolysis of the ester.
This generalized protocol is based on common strategies for the synthesis of α-substituted amino acids and would require optimization for the specific synthesis of 2-amino-2-fluoroacetic acid.
Analytical Methodologies
The characterization and quantification of this compound require specific analytical techniques that can handle its unique properties. The presence of the fluorine atom allows for the use of ¹⁹F NMR, a powerful analytical tool.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the separation and quantification of amino acids. For this compound, a reversed-phase HPLC method would be suitable, likely requiring derivatization to enhance detection.
Generalized HPLC Protocol:
-
Column: A C18 reversed-phase column is commonly used for amino acid analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Derivatization: Pre-column derivatization with a fluorescent tag, such as o-phthalaldehyde (OPA) for primary amines, is often necessary for sensitive detection.
-
Detection: A fluorescence detector is used when a fluorescent derivatizing agent is employed. A mass spectrometer can also be coupled with the HPLC for more specific detection and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H NMR and ¹³C NMR provide information about the proton and carbon framework, while ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.
Expected NMR Data:
-
¹H NMR: The spectrum would show a signal for the α-proton, which would be split by the adjacent fluorine and nitrogen protons. The exact chemical shift and coupling constants would depend on the solvent and pH.
-
¹³C NMR: The spectrum would display two carbon signals. The α-carbon signal would show a large one-bond coupling to the fluorine atom.
-
¹⁹F NMR: A single resonance would be expected, with its chemical shift being highly sensitive to the electronic environment. This provides a clear diagnostic signal for the presence of the fluorine atom.[2][3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Expected Mass Spectral Data:
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 94.0. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 92.0.
-
Fragmentation: High-resolution mass spectrometry can provide information about the elemental composition. Tandem mass spectrometry (MS/MS) would show characteristic fragmentation patterns, such as the loss of the carboxylic acid group.
Potential Biological Activity and Signaling Pathways
While specific biological targets of 2-amino-2-fluoroacetic acid are not well-documented in public literature, its structural similarity to glycine suggests that it could potentially interact with biological systems that recognize and process amino acids. Fluorinated amino acids are often studied as enzyme inhibitors or as probes for biological processes.[2][4]
Potential as an Enzyme Inhibitor
The fluorine atom can alter the electronic properties of the amino acid, potentially making it an inhibitor of enzymes that use glycine or other amino acids as substrates. The high strength of the carbon-fluorine bond can lead to irreversible inhibition if the molecule is processed by an enzyme to form a reactive intermediate.
Interaction with Amino Acid Signaling Pathways
Amino acids are known to be key regulators of various cellular processes, including cell growth and metabolism, often through signaling pathways like the mTOR pathway.[5] As an amino acid analog, 2-amino-2-fluoroacetic acid could potentially influence these pathways.
Below is a conceptual diagram illustrating a generalized amino acid signaling pathway and a hypothetical workflow for the synthesis and analysis of this compound.
Conclusion
This compound is a compound with significant potential in the fields of medicinal chemistry and drug discovery. Its unique properties, conferred by the fluorine atom, make it a valuable tool for probing biological systems and a potential building block for novel therapeutics. While detailed experimental and biological data for this specific molecule are not extensively documented, this guide provides a foundational understanding based on the principles of organic synthesis, analytical chemistry, and chemical biology. Further research into the specific synthesis, analysis, and biological activity of this compound is warranted to fully explore its potential.
References
- 1. This compound | C2H4FNO2 | CID 21902320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers of Amino(fluoro)acetic Acid: A Technical Guide for Researchers
Introduction
Amino(fluoro)acetic acids and their derivatives are a class of non-proteinogenic amino acids that have garnered significant interest in the fields of medicinal chemistry, drug discovery, and materials science. The strategic incorporation of fluorine atoms into amino acid scaffolds can profoundly influence their physicochemical and biological properties. This includes enhancing metabolic stability, modulating pKa values, inducing specific conformational preferences in peptides, and serving as sensitive probes for 19F NMR studies. This technical guide provides an in-depth overview of the commercial availability of various amino(fluoro)acetic acids, their key characteristics, and relevant experimental applications.
Commercially Available Amino(fluoro)acetic Acids and Derivatives
A diverse array of amino(fluoro)acetic acid building blocks are commercially available, catering to a wide range of research needs. These include simple fluorinated glycine derivatives, phenylglycine analogs with fluorine substitution on the aromatic ring, and N-protected versions suitable for solid-phase peptide synthesis (SPPS). The following tables summarize the offerings from prominent chemical suppliers.
Table 1: Phenyl-substituted Amino(fluoro)acetic Acids
| Product Name | Supplier(s) | CAS Number | Purity | Notes |
| 2-Amino-2-(2-fluorophenyl)acetic acid | AdooQ Bioscience, BLDpharm | 84145-28-8 | >99% (HPLC)[1] | Glycine derivative, offered in various quantities.[1] |
| (±)-amino(2-fluorophenyl)acetic acid | ChemicalBook | 84145-28-8 | - | Synthesis from 2-Fluorostyrene or 2-Fluorobenzaldehyde described. |
| 2-Amino-2-(3-fluorophenyl)acetic acid | Dana Bioscience | 7292-74-2 | - | Available as a research chemical.[2] |
| Amino(3-fluorophenyl)acetic acid | Conier Chem&Pharma, Chemsrc | 7292-74-2 | - | Also known as DL-3-Fluorophenylglycine.[3][4] |
| (R)-Amino-(3-fluoro-phenyl)-acetic acid | Anichem | - | >95% | Chiral form, available in gram quantities.[5] |
| Boc-(R)-2-amino-2-(3-fluorophenyl)acetic acid | Advanced ChemBlocks | 209680-91-1 | 95% | N-Boc protected chiral building block.[6] |
| 2-(4-Amino-3-fluorophenyl)acetic acid | ChemScene | 503315-77-3 | ≥97% | Positional isomer for diverse applications.[7] |
| (4-Amino-2-fluorophenyl)acetic acid | Shanghai Aladdin Biochemical Technology | 914224-31-0 | 98.0% | Offered by various Chinese suppliers.[8] |
| (4-Fluoro-phenylamino)-acetic acid | Fluorochem | 351-95-1 | - | Available in various quantities from grams to bulk. |
| 2-Amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid hydrochloride | AK Scientific | 1131872-16-6 | - | Hydroxylated and fluorinated phenylglycine derivative.[9] |
Table 2: Simple and N-Protected Amino(fluoro)acetic Acids
| Product Name | Supplier(s) | CAS Number | Purity | Notes |
| This compound | PubChem | 13599-60-5 | - | Basic 2-amino-2-fluoroacetic acid.[10] |
| {[(2-fluorophenyl)sulfonyl]amino}acetic acid | - | 554438-95-8 | - | Sulfonylamino derivative.[11] |
| N-Boc-2-(2-aminoethoxy)acetic Acid | BLDpharm | 142929-49-5 | - | Boc-protected aminoethoxy acetic acid.[12] |
| Nα-Fmoc-Nα'-Boc-diaminoacetic acid | Chem-Impex | 176039-39-7 | ≥ 98% (HPLC) | Diaminoacetic acid with orthogonal protecting groups.[13] |
Experimental Protocols
The utility of amino(fluoro)acetic acids is demonstrated through their incorporation into peptides and other bioactive molecules. Below are representative experimental protocols for their use in synthesis and biological assays.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected Amino(fluoro)acetic Acids
Solid-phase peptide synthesis is a cornerstone technique for assembling peptides from amino acid building blocks.[3][14] The use of Fmoc-protected amino(fluoro)acetic acids allows for their site-specific incorporation into a peptide sequence.
General Protocol:
-
Resin Selection and Swelling: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[14] Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 1-2 hours.[1]
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the swollen resin using a coupling agent like diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP) or by using pre-activated esters.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF for 15-30 minutes.[1][14] Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Peptide Coupling: Dissolve the next Fmoc-protected this compound in DMF with a coupling reagent (e.g., HATU, HBTU) and an organic base (e.g., N,N-diisopropylethylamine - DIEA). Add this solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.[1] Monitor the reaction completion using a qualitative test such as the Kaiser test.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane - TIS).[14]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzyme Inhibition Assay
Fluorinated amino acids are often incorporated into peptide sequences to act as enzyme inhibitors. The following protocol outlines a general fluorescence-based assay to determine the inhibitory activity of a peptide containing an this compound analog.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified peptide inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of a fluorogenic substrate for the enzyme.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add varying concentrations of the peptide inhibitor to the wells.
-
Add a fixed concentration of the enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence progress curves.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflows
The biological effects of molecules containing amino(fluoro)acetic acids are often mediated through their interaction with specific cellular pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.
Amino Acid Transporters in Cancer
Many cancer cells upregulate amino acid transporters to meet their high metabolic demands.[6][15] This can be exploited for tumor imaging using PET tracers derived from fluorinated amino acids, which are taken up by these transporters.[15] The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids and is a target for such imaging agents.
Caption: Uptake of a fluorinated amino acid PET tracer via the LAT1 transporter in cancer cells.
Experimental Workflow for Peptide Synthesis and Purification
The synthesis and purification of a peptide containing an this compound follows a well-defined workflow.
Caption: A typical workflow for the synthesis and purification of a fluorinated peptide.
Enzyme Inhibition Logical Flow
The incorporation of a fluorinated amino acid can confer inhibitory properties on a peptide, which can be evaluated through a logical experimental flow.
Caption: Logical workflow for evaluating the inhibitory activity of a fluorinated peptide.
The commercial availability of a wide range of amino(fluoro)acetic acids provides researchers with powerful tools to modulate the properties of peptides and other small molecules. The ability to strategically introduce fluorine can lead to compounds with enhanced therapeutic potential and unique characteristics for biochemical and biophysical studies. This guide serves as a starting point for scientists and drug development professionals interested in harnessing the potential of these valuable building blocks.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Aromatic Amino Acids and its Therapeutic Applications | Semantic Scholar [semanticscholar.org]
- 8. journals.asm.org [journals.asm.org]
- 9. peptide.com [peptide.com]
- 10. This compound | C2H4FNO2 | CID 21902320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. summit.sfu.ca [summit.sfu.ca]
- 15. researchgate.net [researchgate.net]
A Deep Dive into Fluoroacetic Acid Biosynthesis: A Technical Guide for Researchers
An in-depth exploration of the enzymatic machinery and biochemical pathways leading to the formation of the C-F bond in fluoroacetic acid, a potent natural toxin. This guide provides a comprehensive literature review, consolidating key quantitative data, experimental methodologies, and visual pathway representations for researchers in drug development and the life sciences.
Introduction
Fluoroacetic acid, a deceptively simple molecule, holds a significant place in the study of natural products due to the rarity and strength of its carbon-fluorine (C-F) bond. This organofluorine compound is a potent metabolic toxin found in various plant species and is also produced by a select few microorganisms.[1] The biosynthesis of fluoroacetic acid has been a subject of intense research to unravel the unique enzymatic strategies nature has evolved to forge this exceptionally stable chemical bond. This technical guide synthesizes the current understanding of fluoroacetic acid biosynthesis, with a particular focus on the well-characterized pathway in the bacterium Streptomyces cattleya.
The Fluoroacetic Acid Biosynthetic Pathway in Streptomyces cattleya
The primary model organism for studying fluoroacetic acid biosynthesis is the soil bacterium Streptomyces cattleya.[1][2] This microorganism produces both fluoroacetate and the related fluorinated metabolite, 4-fluorothreonine.[2][3] The biosynthetic pathway is a multi-step enzymatic cascade that begins with the incorporation of inorganic fluoride.
The key steps in the pathway are:
-
C-F Bond Formation: The initial and most critical step is the formation of the C-F bond, catalyzed by the enzyme 5'-deoxy-5'-fluoroadenosine synthase (FDAS) , commonly referred to as fluorinase .[4] This enzyme facilitates the nucleophilic attack of a fluoride ion on the 5'-carbon of S-adenosyl-L-methionine (SAM), yielding 5'-deoxy-5'-fluoroadenosine (5'-DFA) and L-methionine.[4][5]
-
Conversion to Fluoroacetaldehyde: 5'-DFA is then converted to fluoroacetaldehyde. While the exact enzymatic steps for this conversion are still under investigation, it is a crucial intermediate in the pathway.
-
Oxidation to Fluoroacetate: The final step in the formation of fluoroacetic acid is the oxidation of fluoroacetaldehyde, a reaction catalyzed by a NAD+-dependent fluoroacetaldehyde dehydrogenase .[6][7][8]
-
Formation of 4-Fluorothreonine: Fluoroacetaldehyde also serves as a branch point in the pathway, where it can be utilized by a 4-fluorothreonine transaldolase to produce 4-fluorothreonine.[2][9][10]
Alternative Precursor Hypothesis
Isotopic labeling studies have suggested an alternative or complementary pathway for the carbon backbone of fluoroacetate.[11][12] Experiments with 13C-labeled glycerol and beta-hydroxypyruvate in S. cattleya have shown their incorporation into the carbon skeleton of fluoroacetate, suggesting that these molecules may serve as precursors.[11]
Quantitative Data on Key Biosynthetic Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in fluoroacetic acid biosynthesis in Streptomyces cattleya.
| Enzyme | Source Organism | Substrate(s) | KM (µM) | kcat (min-1) | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Fluorinase (FDAS) | Streptomyces sp. MA37 | SAM | 3.7 | 0.20 ± 0.01 | 7.8 | - | [13] |
| Fluorinase (FDAS) | Streptomyces cattleya | Fluoride | 2000 | 0.06 | - | - | [4] |
| Fluoroacetaldehyde Dehydrogenase | Streptomyces cattleya | Fluoroacetaldehyde | High Affinity | - | 9 | 45 | [6] |
| Fluoroacetaldehyde Dehydrogenase | Streptomyces cattleya | Glycoaldehyde | High Affinity | - | 9 | 45 | [6] |
| 4-Fluorothreonine Transaldolase | Streptomyces sp. MA37 | L-Threonine, Fluoroacetaldehyde | - | - | - | 50 | [14] |
Note: Specific KM values for fluoroacetaldehyde and glycoaldehyde with fluoroacetaldehyde dehydrogenase were not explicitly stated in the reviewed literature, but the enzyme was reported to have a high affinity for these substrates.[6]
Experimental Protocols
This section provides an overview of the methodologies used for the characterization of the key enzymes in the fluoroacetic acid biosynthetic pathway.
Protocol 1: Fluorinase (FDAS) Activity Assay
Objective: To determine the kinetic parameters of fluorinase.
Materials:
-
Purified fluorinase enzyme
-
S-Adenosyl-L-methionine (SAM)
-
Potassium fluoride (KF)
-
HEPES buffer (30 mM, pH 7.8)
-
Sodium chloride (NaCl, 150 mM)
-
Heating block or water bath
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing 30 mM HEPES buffer (pH 7.8), 150 mM NaCl, and 75 mM KF.
-
Add a known concentration of the purified fluorinase enzyme (e.g., 2 µM).
-
Initiate the reaction by adding varying concentrations of SAM (e.g., 0-800 µM).
-
Incubate the reaction at a constant temperature (e.g., 30°C).
-
At specific time points, take aliquots of the reaction mixture and stop the reaction by heat denaturation.
-
Centrifuge the samples to pellet the denatured protein.
-
Analyze the supernatant by HPLC to quantify the formation of 5'-deoxy-5'-fluoroadenosine (5'-DFA).
-
Calculate the initial reaction velocities and determine KM and kcat values by fitting the data to the Michaelis-Menten equation.[13]
Protocol 2: Fluoroacetaldehyde Dehydrogenase Activity Assay
Objective: To measure the activity of fluoroacetaldehyde dehydrogenase.
Materials:
-
Cell-free extract or purified fluoroacetaldehyde dehydrogenase
-
Fluoroacetaldehyde
-
NAD+
-
Tris-HCl buffer (200 mM, pH 9.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing 200 mM Tris-HCl buffer (pH 9.0) and 1 mM NAD+.
-
Add a specific volume of the enzyme preparation (cell-free extract or purified enzyme).
-
Initiate the reaction by adding 0.25 mM fluoroacetaldehyde.
-
Immediately monitor the increase in absorbance at 340 nm at 25°C, which corresponds to the formation of NADH.[6]
-
The rate of reaction is proportional to the rate of change in absorbance.
Protocol 3: Isotopic Labeling Studies for Precursor Identification
Objective: To identify the metabolic precursors of fluoroacetic acid.
Materials:
-
Streptomyces cattleya culture
-
13C-labeled potential precursors (e.g., [2-13C]glycerol, [U-13C]serine)
-
Culture medium
-
NMR spectrometer
Procedure:
-
Grow Streptomyces cattleya in a suitable culture medium.
-
Introduce the 13C-labeled precursor into the culture.
-
Continue the fermentation for a specified period to allow for the incorporation of the label into metabolites.
-
Harvest the culture broth and extract the metabolites, including fluoroacetate.
-
Analyze the extracted fluoroacetate using 13C-NMR spectroscopy to determine the position and extent of 13C enrichment.[11]
Visualizing the Biosynthetic Network
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Biosynthetic pathway of fluoroacetic acid in S. cattleya.
Caption: General experimental workflow for enzyme activity assays.
Caption: Workflow for isotopic labeling studies.
Conclusion and Future Directions
The biosynthesis of fluoroacetic acid represents a fascinating example of nature's ability to perform challenging chemical transformations. The pathway in Streptomyces cattleya, involving the key enzyme fluorinase, is the most well-understood model for enzymatic C-F bond formation. While significant progress has been made in identifying the enzymes and intermediates, further research is needed to fully elucidate the multi-step conversion of 5'-DFA to fluoroacetaldehyde. A deeper understanding of the structure-function relationships of these enzymes could pave the way for their application in biocatalysis and the development of novel fluorinated pharmaceuticals and agrochemicals. The detailed quantitative data and experimental protocols provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing our knowledge in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of fluorinated secondary metabolites by Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isolation of an Aldehyde Dehydrogenase Involved in the Oxidation of Fluoroacetaldehyde to Fluoroacetate in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoroacetaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, assay, and application of 4-fluorothreonine transaldolase from Streptomyces sp. MA37 for β-hydroxyl amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peculiarities of promiscuous l-threonine transaldolases for enantioselective synthesis of β-hydroxy-α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of fluoroacetate from fluoride, glycerol, and beta-hydroxypyruvate by Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oligomerization engineering of the fluorinase enzyme leads to an active trimer that supports synthesis of fluorometabolites in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Potential Research Directions for Amino(fluoro)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into amino acids represents a powerful tool in medicinal chemistry and drug discovery. Amino(fluoro)acetic acid and its derivatives stand out as a class of compounds with significant potential, offering unique physicochemical properties that can enhance biological activity, metabolic stability, and pharmacokinetic profiles of parent molecules. This technical guide explores promising research avenues for these fluorinated amino acids, providing a comprehensive overview of synthetic methodologies, potential biological applications, and detailed experimental considerations. By presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex pathways and workflows, this document aims to equip researchers with the foundational knowledge to innovate in this exciting field.
Introduction: The Fluorine Advantage in Amino Acid Chemistry
The introduction of fluorine, the most electronegative element, into amino acid scaffolds imparts profound changes to their electronic and steric properties. In the context of this compound, the proximity of the fluorine atom to the amino and carboxylic acid functionalities leads to a decrease in the pKa of the carboxylic acid and a reduction in the nucleophilicity of the amino group.[1] These alterations can dramatically influence how these molecules interact with biological targets.
Key advantages of incorporating fluorine into amino acids include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can lead to increased bioavailability and a longer half-life of drug candidates.[2]
-
Modulation of Physicochemical Properties: Fluorination can increase lipophilicity, which can improve membrane permeability and oral absorption.[1]
-
Conformational Control: The steric bulk and electronic effects of fluorine can restrict the conformational freedom of peptides, locking them into bioactive conformations.[1]
-
Improved Binding Affinity: The unique electronic properties of fluorine can lead to novel interactions with enzyme active sites or receptors, potentially increasing binding affinity and selectivity.
-
Probes for Mechanistic Studies: The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe, allowing for detailed studies of protein-ligand interactions, protein folding, and dynamics in a biological environment with no background signal.[3][4]
Synthetic Strategies: Accessing Chiral this compound and Derivatives
The synthesis of enantiomerically pure α-fluoroamino acids is a key challenge and a vibrant area of research. Various strategies have been developed, broadly categorized into electrophilic and nucleophilic fluorination methods, as well as asymmetric syntheses starting from chiral precursors.
Electrophilic Fluorination
Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), are widely used for the synthesis of α-fluoroamino acids. These reagents deliver an electrophilic fluorine atom ("F+") to a nucleophilic carbon center. A common approach involves the fluorination of enolates or their equivalents derived from amino acid precursors.
Logical Workflow for Electrophilic Fluorination:
Caption: General workflow for the synthesis of α-fluoro amino acids via electrophilic fluorination.
Nucleophilic Fluorination
Nucleophilic fluorinating reagents, such as diethylaminosulfur trifluoride (DAST), are employed to replace a hydroxyl group with fluorine. This approach is often used with β-hydroxy-α-amino acid precursors.
Asymmetric Synthesis
Achieving high enantioselectivity is crucial for the biological application of α-fluoroamino acids. Several asymmetric synthetic strategies have been developed:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the amino acid precursor can direct the stereochemical outcome of the fluorination reaction.
-
Catalytic Enantioselective Methods: The use of chiral catalysts, such as chiral phase-transfer catalysts or metal complexes with chiral ligands, can enable the enantioselective fluorination of prochiral substrates.[5]
-
Starting from Chiral Precursors: Utilizing enantiomerically pure starting materials from the chiral pool, such as specific amino acids or carbohydrates, can provide a reliable route to chiral α-fluoroamino acids.
Quantitative Data on Synthesis
The following tables summarize representative quantitative data for the synthesis of this compound derivatives from the literature.
Table 1: Asymmetric Synthesis of α-Trifluoromethyl-Alanine Derivatives
| Starting Material | Chiral Catalyst/Auxiliary | Fluorinating Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| N-(Diphenylmethylene)glycine t-butyl ester | Cinchonidine-derived phase-transfer catalyst | CF₃I | Toluene | -40 | 24 | 85 | 92 | [6] |
| Ethyl trifluoropyruvate imine | Chiral Phosphoric Acid | Hantzsch Ester (reductant) | Toluene | 25 | 48 | 91 | 96 | [5] |
Table 2: Electrophilic Fluorination of β-Keto Esters
| Substrate | Catalyst System | Fluorinating Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | Cu(I)/chiral bis(oxazoline) | Selectfluor | CH₃CN | 25 | 12 | 88 | 94 | [7] |
| Diethyl 2-acetylmalonate | Chiral Ti(IV) complex | Selectfluor | CH₂Cl₂ | -20 | 6 | 92 | 91 | [7] |
Potential Research Directions and Biological Applications
The unique properties of this compound and its derivatives open up a wide range of potential research directions and applications in drug discovery and chemical biology.
Enzyme Inhibition
The introduction of fluorine can lead to potent and selective enzyme inhibitors. The strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons, influencing interactions within an enzyme's active site.
-
Mechanism-Based Inhibitors ("Suicide Substrates"): A fluorinated substrate analog can be processed by an enzyme, leading to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.[8]
-
Transition State Analogs: The geometry and electronic properties of fluorinated molecules can mimic the transition state of an enzymatic reaction, leading to very tight binding and potent inhibition.
Potential Targets: Proteases, kinases, and enzymes involved in metabolic pathways are all promising targets for inhibitors based on this compound scaffolds.
Neurological Disorders: Modulation of GABA and Glutamate Signaling
γ-Aminobutyric acid (GABA) and glutamate are the primary inhibitory and excitatory neurotransmitters in the central nervous system, respectively. Imbalances in their signaling are implicated in a variety of neurological and psychiatric disorders.
-
GABA Receptor Modulation: Fluorinated analogs of GABA have been shown to interact with GABA receptors, with some exhibiting agonist or antagonist activity. The conformational constraints imposed by fluorine can lead to subtype-selective modulators.
-
Glutamate Transporter Inhibition: Glutamate transporters are responsible for clearing glutamate from the synaptic cleft. Inhibitors of these transporters can modulate synaptic transmission and have potential therapeutic applications in conditions like stroke and epilepsy. The development of fluorinated glutamate analogs as potent and selective inhibitors is an active area of research.[9]
Signaling Pathway: Fluoroacetate Inhibition of the Krebs Cycle
Fluoroacetate, a simple derivative of this compound, is a potent metabolic poison. Its toxicity stems from its conversion to fluorocitrate, which inhibits the enzyme aconitase in the Krebs (citric acid) cycle, leading to a shutdown of cellular respiration.
Caption: Metabolic pathway showing the lethal synthesis of fluorocitrate and its inhibition of aconitase.
Enhancing Peptide and Protein Therapeutics
The incorporation of fluorinated amino acids into peptides and proteins can significantly improve their therapeutic properties.
-
Increased Proteolytic Stability: The steric and electronic effects of fluorine can hinder the approach of proteases, increasing the in vivo half-life of peptide drugs.[2][10]
-
Modulation of Bioactivity: The altered conformation and electronic properties of fluorinated peptides can lead to enhanced receptor binding and biological activity.
-
¹⁹F NMR for Structural Biology: The introduction of a ¹⁹F label provides a powerful tool for studying peptide and protein structure, dynamics, and interactions with other biomolecules.[3][4]
Table 3: Proteolytic Stability of Peptides Containing Fluorinated Amino Acids
| Peptide Sequence | Fluorinated Amino Acid | Protease | Half-life (min) | Fold Increase vs. Unmodified | Reference |
| Ac-Y-G-G-F-L-NH₂ | (p-F)Phe at P1 | Chymotrypsin | 120 | 4.0 | [2] |
| Ac-K-F-L-A-V-NH₂ | (4,4,4-F₃)Val at P2 | Elastase | 240 | 8.0 | [10] |
Experimental Protocols
This section provides an overview of key experimental protocols relevant to the research and development of this compound derivatives.
General Procedure for Asymmetric α-Trifluoromethylation of Aldehydes
This protocol is adapted from the work of MacMillan and coworkers.[6]
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the organocatalyst (e.g., a chiral imidazolidinone, 0.20 equiv) and the photoredox catalyst (e.g., Ru(bpy)₃Cl₂, 0.005 equiv) in anhydrous DMF (0.3 M).
-
Degassing: Degas the solution by three cycles of freeze-pump-thaw.
-
Reagent Addition: At -78 °C, add trifluoromethyl iodide (CF₃I, ~8 equiv), the aldehyde substrate (1.0 equiv), and 2,6-lutidine (1.1 equiv).
-
Photoreaction: Irradiate the reaction mixture with a visible light source (e.g., a blue LED) at a controlled temperature (e.g., -20 °C) for the specified time (e.g., 24-48 hours), monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC analysis of the corresponding alcohol after reduction).
Assay for Proteolytic Stability of Fluorinated Peptides
This protocol is a general method for assessing the stability of peptides in the presence of a protease.[2][10]
-
Peptide and Protease Solutions: Prepare stock solutions of the unmodified and fluorinated peptides in a suitable buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the protease (e.g., chymotrypsin, trypsin, or elastase) in the same buffer.
-
Reaction Incubation: In a temperature-controlled environment (e.g., 37 °C), mix the peptide solution with the protease solution to initiate the reaction. The final concentrations should be within the linear range of the assay.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction in the aliquots by adding a quenching solution (e.g., 10% trifluoroacetic acid).
-
Analysis by RP-HPLC: Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the disappearance of the parent peptide peak over time.
-
Data Analysis: Plot the percentage of remaining peptide versus time. Determine the half-life (t₁/₂) of the peptide under the assay conditions.
¹⁹F NMR Spectroscopy of Fluorinated Peptides
This protocol outlines the basic steps for acquiring ¹⁹F NMR spectra of fluorinated peptides to study their structure and interactions.[3][4]
-
Sample Preparation: Dissolve the lyophilized fluorinated peptide in a suitable NMR buffer (e.g., phosphate buffer in H₂O/D₂O). The concentration will depend on the sensitivity of the NMR spectrometer and the number of fluorine atoms in the peptide.
-
NMR Spectrometer Setup: Tune the NMR spectrometer to the ¹⁹F frequency. Use a dedicated ¹⁹F NMR probe or a broadband probe that can be tuned to the ¹⁹F frequency.
-
Acquisition of 1D ¹⁹F NMR Spectrum: Acquire a one-dimensional ¹⁹F NMR spectrum. Typical parameters include a spectral width appropriate for the expected chemical shift range of the fluorinated amino acid, a sufficient number of scans to achieve a good signal-to-noise ratio, and a suitable relaxation delay.
-
Ligand Titration (for interaction studies): To study the interaction with a binding partner (e.g., a protein or small molecule), acquire a series of 1D ¹⁹F NMR spectra of the fluorinated peptide in the presence of increasing concentrations of the ligand.
-
Data Processing and Analysis: Process the NMR data (Fourier transformation, phasing, and baseline correction). Analyze the changes in the ¹⁹F chemical shifts and/or line widths upon ligand binding to determine binding affinities and map the interaction site.
Conclusion and Future Outlook
This compound and its derivatives represent a fertile ground for chemical and biological research. The continued development of novel and efficient synthetic methodologies, particularly in the area of asymmetric synthesis, will be crucial for expanding the accessible chemical space. Future research should focus on:
-
Exploring a broader range of biological targets: While enzyme inhibition and neuroscience are promising areas, the application of these fluorinated amino acids in other therapeutic areas, such as oncology and infectious diseases, warrants further investigation.
-
Developing more sophisticated in vivo models: Translating the promising in vitro results into in vivo efficacy will require the use of advanced animal models to assess pharmacokinetics, pharmacodynamics, and toxicity.
-
Leveraging computational chemistry: In silico screening and molecular modeling can aid in the rational design of fluorinated amino acid derivatives with improved properties and can help in understanding their mechanism of action at a molecular level.
-
Expanding the toolbox of ¹⁹F NMR applications: The use of ¹⁹F NMR in combination with other structural biology techniques will provide unprecedented insights into the role of fluorinated amino acids in modulating the structure and function of peptides and proteins.
By pursuing these research directions, the scientific community can unlock the full potential of this compound and its derivatives to create the next generation of innovative therapeutics and powerful research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the glutamate transporter and glial enzymes in rat striatum by the gliotoxin, alpha aminoadipate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Incorporating Amino(fluoro)acetic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the incorporation of amino(fluoro)acetic acids into peptide chains. The inclusion of fluorinated amino acids can significantly enhance the metabolic stability, bioactivity, and conformational properties of peptides, making them valuable tools in drug discovery and development.[1][2] This document covers the most common chemical synthesis techniques: Solid-Phase Peptide Synthesis (SPPS) using both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protecting group strategies, and Native Chemical Ligation (NCL) for the assembly of larger fluorinated peptides.
Data Presentation
The successful incorporation of amino(fluoro)acetic acids is highly dependent on the specific sequence, the nature of the fluorinated residue, and the chosen synthetic strategy. While comprehensive comparative data is limited, the following tables summarize representative yields and coupling efficiencies gathered from various studies.
Table 1: Representative Yields for Peptide Synthesis Incorporating Fluorinated Amino Acids
| Method | Peptide/Protein | Fluorinated Amino Acid | Reported Yield | Reference |
| Fmoc-SPPS | Leu-enkephalin amide | Not Specified | 85% (overall) | [3] |
| In Vitro Biosynthesis | Gramicidin S | 4-F-Phe | 61% (of unmodified) | [4] |
| Native Chemical Ligation | Model Peptides | Not Specified | 80-95% | [5] |
| Fmoc-SPPS | Fluorinated RGD analogues | Backbone-fluorinated | Moderate to good | [6] |
Table 2: Coupling Efficiency in Solid-Phase Peptide Synthesis
| Protecting Group Strategy | Monitoring Method | Reported Efficiency | Notes | Reference |
| Fmoc-SPPS | Ninhydrin and/or chloranil tests | >99.5% completion | For most standard amino acid couplings. | [7] |
| Fmoc-SPPS | UV/Vis spectroscopy of piperidine-dibenzofulvene adduct | Quantitative monitoring | Allows for real-time assessment of deprotection. | [7] |
Experimental Workflows
The following diagrams illustrate the general workflows for the three primary methods of incorporating amino(fluoro)acetic acid into peptides.
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This protocol outlines the manual synthesis of a peptide incorporating an this compound using the Fmoc/tBu strategy.
1. Resin Preparation and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve the first Fmoc-protected amino acid (1.5 equivalents relative to resin capacity) and diisopropylethylamine (DIPEA) (3.0 equivalents) in dry DCM.
-
Add the amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and shake for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
2. Peptide Chain Elongation (per cycle):
-
Fmoc Deprotection: Add 20% piperidine in dimethylformamide (DMF) to the resin and shake for 5-10 minutes. Drain and repeat for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of Fluorinated Amino Acid:
-
Pre-activate the Fmoc-protected this compound (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like DIPEA or N-methylmorpholine (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-4 hours. The coupling time may need to be extended for sterically hindered fluorinated amino acids.
-
Monitor the coupling completion using a qualitative ninhydrin test. A yellow result indicates a complete reaction, while a blue/purple color signifies incomplete coupling, requiring a recoupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
3. Cleavage and Final Deprotection:
-
After the final coupling and deprotection cycle, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The specific scavengers may vary depending on the peptide sequence.
-
Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
4. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final fluorinated peptide.
Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol describes the manual synthesis using the Boc/Bzl strategy, which is often preferred for longer or more complex sequences.
1. Resin Preparation and First Amino Acid Loading (Merrifield Resin):
-
Swell Merrifield resin (chloromethylated polystyrene) in DCM for 30 minutes.
-
Prepare the cesium salt of the first Boc-protected amino acid by reacting it with cesium carbonate.
-
Add the Boc-amino acid cesium salt to the swollen resin in DMF and heat at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM.
2. Peptide Chain Elongation (per cycle):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin with DCM (3x) and isopropanol (2x).
-
Neutralization: Neutralize the resin-bound peptide's N-terminal ammonium salt with 10% DIPEA in DCM for 5-10 minutes.
-
Washing: Wash the resin with DCM (5x).
-
Coupling of Fluorinated Amino Acid:
-
Dissolve the Boc-protected this compound (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion with the ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
3. Cleavage and Final Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
HF Cleavage: This is a hazardous procedure requiring specialized equipment. Carefully transfer the resin to a Teflon HF cleavage apparatus.
-
Add anisol as a scavenger.
-
Distill anhydrous hydrogen fluoride (HF) into the reaction vessel at -78°C.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin and crude peptide with cold diethyl ether.
-
Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid).
4. Purification:
-
Filter the resin and lyophilize the aqueous extract containing the crude peptide.
-
Purify the peptide by RP-HPLC as described in the Fmoc protocol.
Protocol 3: Native Chemical Ligation (NCL)
NCL is used to ligate two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. This is particularly useful for synthesizing large proteins where one or more fragments contain a fluorinated amino acid.[8][9][10]
1. Preparation of Peptide Fragments:
-
Synthesize the N-terminal peptide fragment with a C-terminal thioester. This is typically achieved using Boc-SPPS on a thioester-generating resin. The fluorinated amino acid can be incorporated within this fragment.
-
Synthesize the C-terminal peptide fragment with an N-terminal cysteine residue using standard Fmoc- or Boc-SPPS.
-
Purify both peptide fragments to >95% purity by RP-HPLC and characterize them by mass spectrometry.
2. Ligation Reaction:
-
Dissolve the two peptide fragments in equimolar amounts in a ligation buffer. A typical buffer is 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0-7.5.
-
Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA) or thiophenol, to a final concentration of 20-30 mM.
-
Add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to maintain the cysteine in its reduced state.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon).
-
Monitor the reaction progress by RP-HPLC and mass spectrometry. Ligation is typically complete within 4-24 hours.
3. Purification of the Ligated Product:
-
Once the reaction is complete, purify the full-length fluorinated peptide by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Bot Detection [iris-biotech.de]
- 8. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 9. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amino(fluoro)acetic Acid in Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Among the various modifications, the use of fluorinated amino acids has gained significant traction.[1][2][3] This document provides detailed application notes and protocols for the use of amino(fluoro)acetic acid as a peptidomimetic building block to enhance the pharmacological properties of peptides.
The introduction of fluorine, the most electronegative element, into amino acid side chains can profoundly influence the electronic properties, conformation, and stability of peptides.[4][5] Specifically, the incorporation of an this compound residue can lead to:
-
Increased Proteolytic Stability: The strong carbon-fluorine bond can sterically hinder or electronically disfavor the cleavage of adjacent peptide bonds by proteases.[1][6][7][8]
-
Modulated Lipophilicity: Fluorination can increase the lipophilicity of a peptide, potentially improving its membrane permeability and cellular uptake.[9][10][11]
-
Conformational Control: The unique stereoelectronic effects of fluorine can influence local peptide conformation, which can be crucial for receptor binding and biological activity.[12][13]
-
Enhanced Binding Affinity: The altered electronic and conformational landscape of the peptide can lead to more favorable interactions with its biological target.
These attributes make this compound a valuable tool in the development of novel peptide-based therapeutics with improved drug-like properties.
Data Presentation
Table 1: Proteolytic Stability of Peptides Containing this compound Analogs
| Peptide Sequence | Modified Residue | Protease | Relative Rate of Cleavage (vs. Non-fluorinated) | Reference |
| Buforin II Analog | Hexafluoroleucine | Trypsin | ~0.8 | [2] |
| Magainin 2 Analog | Hexafluoroleucine | Trypsin | ~0.7 | [2] |
| Model Peptide P2 | Monofluoroethylglycine | α-Chymotrypsin | Increased Stability | [6][8] |
| Model Peptide P1' | Difluoroethylglycine | Pepsin | Increased Stability | [6][8] |
| Model Peptide P2' | Trifluoroethylglycine | Elastase | Variable Stability | [7] |
Note: Data is compiled from multiple sources and represents the general trend observed. Specific cleavage rates are highly dependent on the peptide sequence and the specific protease.
Table 2: Lipophilicity of Peptides and Small Molecules with Fluorinated Residues
| Compound | Fluorinated Moiety | LogP (Experimental) | ΔLogP (Fluorinated - Non-fluorinated) | Reference |
| Cyclopropylmethyl derivative | Monofluorinated | Varies with stereochemistry | ~ +0.2 to +0.4 | [9] |
| Pentane-1,5-diol derivative | Monofluorinated | Varies with position | ~ +0.1 to +0.3 | [9] |
| Symmetric diketone | Difluorinated | 1.73 | - | [14] |
| Hydrated diketone | Difluorinated | -1.84 | - | [14] |
Experimental Protocols
Protocol 1: Synthesis of N-Fmoc-amino(fluoro)acetic Acid
This protocol describes a general method for the synthesis of N-Fmoc protected this compound, a key building block for solid-phase peptide synthesis. The synthesis involves the fluorination of a suitable precursor followed by protection of the amino group.
Materials:
-
Appropriate starting material (e.g., a protected serine derivative)
-
Fluorinating agent (e.g., DAST, Deoxofluor)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Fluorination:
-
Dissolve the starting material in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the fluorinating agent (e.g., 1.1 equivalents of DAST) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude fluorinated intermediate.
-
Purify the intermediate by column chromatography.
-
-
Deprotection (if necessary):
-
If the starting material contained a protecting group on the amine that is not Fmoc, it must be removed according to standard literature procedures for that specific group.
-
-
Fmoc Protection:
-
Dissolve the fluorinated amino acid intermediate in a 10% aqueous NaHCO₃ solution.
-
In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in DMF.
-
Add the Fmoc-OSu solution dropwise to the stirred amino acid solution at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the Fmoc-amino(fluoro)acetic acid.
-
The final product can be further purified by recrystallization if necessary.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual solid-phase synthesis of a peptide incorporating an this compound residue using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-amino(fluoro)acetic acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (v/v)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the resin in the synthesis vessel and swell in DMF for 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
To check for coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, including the Fmoc-amino(fluoro)acetic acid.
-
-
Final Deprotection:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 3: Enzymatic Degradation Assay
This protocol describes a method to assess the proteolytic stability of a peptide containing this compound compared to its non-fluorinated counterpart using RP-HPLC.[15][16]
Materials:
-
Fluorinated and non-fluorinated peptides
-
Protease of interest (e.g., trypsin, chymotrypsin, elastase)
-
Appropriate buffer for the protease (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
RP-HPLC system with a C18 column
-
Mobile phases: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
Procedure:
-
Prepare Peptide and Enzyme Solutions:
-
Dissolve the peptides in the assay buffer to a final concentration of 1 mg/mL.
-
Prepare a stock solution of the protease in the same buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
-
RP-HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Use a suitable gradient of Solvent B to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a specific wavelength (e.g., 214 or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide against time for both the fluorinated and non-fluorinated peptides.
-
Calculate the half-life (t₁/₂) of each peptide to quantitatively compare their stability.
-
Protocol 4: Determination of Lipophilicity (LogP) by RP-HPLC
This protocol provides a method to estimate the lipophilicity (LogP) of a peptide by measuring its retention time on a reverse-phase HPLC column.
Materials:
-
Fluorinated and non-fluorinated peptides
-
RP-HPLC system with a C18 column
-
Mobile phases: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
-
A set of standard compounds with known LogP values.
Procedure:
-
Prepare Samples and Standards:
-
Dissolve the peptides and standard compounds in a suitable solvent (e.g., 50% acetonitrile in water).
-
-
Isocratic HPLC Analysis:
-
Set the HPLC to an isocratic mobile phase composition (e.g., 40% Solvent B). The exact composition may need to be optimized to achieve reasonable retention times.
-
Inject each standard and the peptide samples, and record their retention times (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Calculate Capacity Factor (k'):
-
For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
-
Create a Calibration Curve:
-
Plot the log(k') of the standard compounds against their known LogP values.
-
Perform a linear regression to obtain the equation of the line (y = mx + c).
-
-
Determine Peptide LogP:
-
Using the log(k') value of the peptide and the equation from the calibration curve, calculate the estimated LogP of the peptide.
-
Compare the LogP values of the fluorinated and non-fluorinated peptides.
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of peptides containing this compound.
Caption: Conceptual signaling pathway modulation by a fluorinated peptidomimetic.
Conclusion
The incorporation of this compound into peptides represents a powerful strategy for enhancing their drug-like properties. The protocols and data presented in this document provide a framework for researchers to synthesize, analyze, and evaluate the potential of these modified peptides. The increased proteolytic stability and modulated lipophilicity offered by fluorination can lead to the development of more potent and effective peptide-based therapeutics. Careful consideration of the position and extent of fluorination is crucial for optimizing the desired pharmacological profile.
References
- 1. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bot Detection [iris-biotech.de]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 12. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino(fluoro)acetic Acid Derivatives in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of amino(fluoro)acetic acid derivatives in medicinal chemistry, highlighting their synthesis, physicochemical properties, and biological applications. Detailed protocols for representative synthetic and analytical procedures are also included to guide researchers in their drug discovery efforts.
Introduction
The incorporation of fluorine into amino acid scaffolds is a powerful strategy in modern drug design. This compound derivatives, a key class of these modified amino acids, offer unique physicochemical properties that can significantly enhance the therapeutic potential of parent molecules. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influence molecular conformation, and block metabolic pathways, leading to improved potency, selectivity, and pharmacokinetic profiles. This document outlines the key applications and experimental considerations for utilizing these valuable building blocks in drug discovery.
Key Advantages of Incorporating this compound Derivatives
The introduction of fluorine can confer a variety of advantages including enhanced resistance to metabolism, higher membrane permeability, more potent target-binding, and greater target selectivity. Key benefits include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can prevent metabolic degradation at or near the site of fluorination. This often leads to an extended plasma half-life and improved bioavailability of the drug candidate.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of adjacent carboxylic acid groups, influencing the ionization state of the molecule at physiological pH. This can impact solubility, cell permeability, and target binding.
-
Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.
-
Conformational Control: The steric bulk and electronic nature of fluorine can restrict the conformational flexibility of a molecule, locking it into a bioactive conformation for optimal target engagement.
Data Presentation
Physicochemical Properties of Representative Fluoroacetic Acid Derivatives
The following table summarizes key physicochemical properties of fluoroacetic acid and a related derivative. The introduction of fluorine significantly impacts the acidity (pKa) of the carboxylic acid.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Predicted LogP | Solubility |
| Fluoroacetic acid | C₂H₃FO₂ | 78.04 | 2.59 | -0.26 | Very soluble in water |
| (±)-amino(2-fluorophenyl)acetic acid | C₈H₈FNO₂ | 169.16 | 1.66 (Predicted) | -1.1 (Predicted) | Slightly soluble in aqueous acid (heated, sonicated) |
Data sourced from PubChem and other chemical databases.
Biological Activity of Selected this compound-Containing Compounds
This table provides examples of the biological activity of drug candidates incorporating fluorinated amino acid derivatives. IC₅₀ values represent the concentration of the compound required to inhibit a specific biological process by 50%.
| Compound/Derivative Class | Target/Assay | IC₅₀ Value | Therapeutic Area |
| Flavone-8-acetic acid (FAA) Derivatives | Cytotoxicity against C13* cells | ~500-1000 µM | Oncology |
| TfmAla-containing peptides | Protease Inhibition | Nanomolar range | Multiple |
| Fluorinated ACBC Derivatives | Amino Acid Transport (System L) in 9L gliosarcoma cells | Inhibition by BCH | PET Imaging Agent |
Data is illustrative and sourced from various research articles.
Experimental Protocols
Protocol 1: General Synthesis of (±)-amino(2-fluorophenyl)acetic acid
This protocol outlines a general, multi-step synthesis for (±)-amino(2-fluorophenyl)acetic acid, a common building block.
Materials:
-
2-Fluorobenzaldehyde
-
Sodium cyanide
-
Ammonium chloride
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Ethanol
Procedure:
-
Strecker Synthesis:
-
In a well-ventilated fume hood, dissolve 2-fluorobenzaldehyde in ethanol.
-
Add an aqueous solution of sodium cyanide, followed by an aqueous solution of ammonium chloride.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
-
Hydrolysis of the α-Aminonitrile:
-
Add concentrated hydrochloric acid to the crude α-aminonitrile.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and then neutralize with a concentrated sodium hydroxide solution to precipitate the amino acid.
-
Filter the precipitate, wash with cold water, and then with ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure (±)-amino(2-fluorophenyl)acetic acid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Assay for Evaluation of Enzyme Inhibition
This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the target enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in order:
-
Assay buffer
-
Test compound solution (at various concentrations) or vehicle control (e.g., DMSO)
-
Enzyme solution
-
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the HIF-1 (Hypoxia-Inducible Factor 1) signaling pathway, which is a potential target for anti-cancer therapies. Some therapeutic strategies aim to inhibit downstream effectors of HIF-1.
Caption: Simplified HIF-1 signaling pathway and its downstream effectors.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the discovery and preclinical evaluation of drug candidates based on this compound derivatives.
Caption: General workflow for this compound drug discovery.
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino(fluoro)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Fluorinated amino acids, in particular, have garnered significant interest due to the unique physicochemical characteristics imparted by fluorine. The high electronegativity and small size of the fluorine atom can influence peptide conformation, metabolic stability, and binding affinity.[1][2][3] This document provides detailed application notes and protocols for the use of Fmoc-amino(fluoro)acetic acid in solid-phase peptide synthesis (SPPS).
Fmoc-amino(fluoro)acetic acid is a valuable building block for introducing a fluorinated glycine analogue into a peptide sequence. This modification can lead to peptides with enhanced resistance to enzymatic degradation and altered electronic properties, potentially improving their therapeutic efficacy.[1] The Fmoc (9-fluorenylmethoxycarbonyl) strategy is the preferred method for SPPS due to its mild deprotection conditions, which are compatible with a wide range of sensitive functional groups.[4][5]
These protocols are based on established Fmoc-SPPS methodologies and are adapted to address the specific considerations for incorporating Fmoc-amino(fluoro)acetic acid.
Key Considerations for Incorporating Fmoc-Amino(fluoro)acetic Acid
The presence of the electron-withdrawing fluorine atom on the α-carbon can influence the reactivity of the carboxylic acid and the N-terminal amine. While specific quantitative data for the coupling efficiency of Fmoc-amino(fluoro)acetic acid is not extensively reported in the literature, the following points should be considered:
-
Coupling Reactions: The electronic effect of the fluorine atom may slightly alter the nucleophilicity of the deprotected amine and the reactivity of the carboxylic acid. Therefore, the choice of coupling reagent and reaction conditions is crucial for achieving high coupling efficiency. More potent activating reagents may be beneficial.
-
Steric Hindrance: Although fluorine is relatively small, its presence on the α-carbon could introduce minor steric hindrance. Optimization of coupling times may be necessary.
-
Fmoc Deprotection: The standard conditions for Fmoc deprotection (e.g., 20% piperidine in DMF) are generally expected to be effective. The rate of deprotection is unlikely to be significantly affected.[5]
-
Cleavage and Deprotection: Standard cleavage cocktails, typically containing trifluoroacetic acid (TFA), are suitable for cleaving the peptide from the resin and removing side-chain protecting groups.[6][7][8]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade/Purity |
| Fmoc-Amino(fluoro)acetic acid | >98% |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh, ~0.5 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | Reagent grade |
| Piperidine | Reagent grade |
| Diisopropylethylamine (DIPEA) | Reagent grade |
| HBTU, HATU, or HCTU | >99% |
| Trifluoroacetic acid (TFA) | >99% |
| Triisopropylsilane (TIS) | Reagent grade |
| Dithiothreitol (DTT) | Reagent grade |
| Water | HPLC grade |
General SPPS Cycle for Incorporating Fmoc-Amino(fluoro)acetic Acid
This protocol outlines a single coupling cycle for adding an amino acid to the growing peptide chain on the solid support.
Workflow for a Single Amino Acid Coupling Cycle
References
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Peptide Coupling with α-Amino(fluoro)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and important considerations for the successful incorporation of α-amino(fluoro)acetic acid into peptide sequences. The introduction of a fluorine atom directly onto the α-carbon of an amino acid presents unique challenges due to its strong electron-withdrawing effects, which significantly impact the reactivity of the amine and the stereochemical outcome of the coupling reaction.
Challenges in Peptide Coupling with α-Amino(fluoro)acetic Acid
The primary challenge in coupling α-amino(fluoro)acetic acid lies in the reduced nucleophilicity of the α-amino group.[1] The high electronegativity of the fluorine atom withdraws electron density from the nitrogen, making it a weaker nucleophile and thus slowing down the rate of peptide bond formation. This can lead to incomplete coupling reactions and the accumulation of deletion sequences, particularly in solid-phase peptide synthesis (SPPS).
Furthermore, the electron-withdrawing nature of fluorine can increase the acidity of the α-proton, making the stereocenter more susceptible to epimerization under basic conditions commonly used in peptide synthesis.[2][3] Careful selection of coupling reagents, bases, and reaction conditions is therefore critical to maintain the stereochemical integrity of the chiral center.
Recommended Coupling Reagents and Conditions
Several modern coupling reagents have been developed to overcome the challenges associated with coupling sterically hindered and electronically deactivated amino acids. For the incorporation of Fmoc-α-amino(fluoro)acetic acid, the use of high-reactivity uronium or phosphonium salt-based reagents is recommended.
Commonly Used Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the reagent of choice for difficult couplings due to its high reactivity and ability to suppress racemization, especially when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[4]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective coupling reagent, though slightly less reactive than HATU. It is a cost-effective option for many standard couplings.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers high coupling efficiency, comparable to HATU, with the added benefit of producing water-soluble byproducts, simplifying purification.[3]
Optimized Reaction Conditions:
-
Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. Ensure it is of high purity and amine-free to avoid side reactions.
-
Base: A hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine is crucial to minimize epimerization.[4] The use of stronger, more nucleophilic bases should be avoided.
-
Temperature: Performing the coupling reaction at room temperature is generally sufficient. In cases of particularly difficult couplings or to further minimize the risk of epimerization, the reaction can be carried out at a reduced temperature (e.g., 0 °C).
-
Double Coupling: For α-amino(fluoro)acetic acid, a double coupling strategy is often recommended to ensure complete reaction and maximize the yield of the desired peptide. This involves performing the coupling reaction twice before proceeding to the deprotection of the next amino acid.
Quantitative Data on Coupling Efficiency
While specific data for the coupling of α-amino(fluoro)acetic acid is not abundantly available in the literature, the following table provides a general comparison of the efficiency of common coupling reagents for difficult amino acid couplings. These values can serve as a guideline for what to expect and for optimizing reaction conditions.
| Coupling Reagent | Additive | Base | Typical Coupling Time (min) | General Yield for Difficult Couplings | Relative Epimerization Risk |
| HATU | None | DIEA/Collidine | 30-120 | High | Low |
| HBTU | HOBt | DIEA/NMM | 60-180 | Moderate to High | Moderate |
| COMU | None | DIEA | 30-120 | High | Low |
| DIC/HOBt | HOBt | DIEA | 120-240 | Moderate | Moderate to High |
Note: HOBt (Hydroxybenzotriazole) and NMM (N-Methylmorpholine) are other commonly used additives and bases in peptide synthesis.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines the manual Fmoc-SPPS procedure for incorporating a single Fmoc-α-amino(fluoro)acetic acid residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Caption: General workflow for Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-α-amino(fluoro)acetic acid
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of Fmoc-α-amino(fluoro)acetic acid:
-
In a separate vial, dissolve Fmoc-α-amino(fluoro)acetic acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel at room temperature for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
-
Double Coupling (Recommended):
-
Repeat step 3 to ensure complete coupling.
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.
-
Final Washes: Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min) and dry under vacuum.
Cleavage and Deprotection
Caption: Workflow for peptide cleavage and deprotection.
Materials:
-
Dry peptidyl-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Stir or shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationships in Coupling
The success of the coupling reaction depends on the interplay between the nucleophilicity of the amine, the electrophilicity of the activated carboxylic acid, and the steric hindrance around the reaction centers.
Caption: Factors influencing peptide coupling with α-amino(fluoro)acetic acid.
Conclusion
The incorporation of α-amino(fluoro)acetic acid into peptides is a challenging but achievable goal with the appropriate selection of modern coupling reagents and optimized reaction conditions. The use of high-reactivity reagents like HATU or COMU, in conjunction with a hindered base and a double coupling strategy, is recommended to maximize coupling efficiency and minimize epimerization. Careful monitoring of the reaction progress is advised to ensure the successful synthesis of peptides containing this unique fluorinated amino acid.
References
Application Notes and Protocols for Enzymatic Reactions Involving Amino(fluoro)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key enzymatic reactions involving amino(fluoro)acetic acid and its derivatives. The information is intended to guide researchers in the biocatalytic synthesis of fluorinated amino acids and in understanding the biochemical pathways associated with these compounds.
Alanine Dehydrogenase in the Synthesis of 3-Fluoro-L-alanine
Alanine dehydrogenase (AlaDH) is a valuable enzyme for the asymmetric synthesis of L-alanine derivatives from α-keto acids. It catalyzes the reductive amination of 3-fluoropyruvate to produce 3-fluoro-L-alanine, a valuable building block in medicinal chemistry.[1][2]
Quantitative Data
| Enzyme Source | Substrate | Coenzyme | pH | K_m_ (mM) | V_max_ (U/mg) | Conversion (%) | Enantiomeric Excess (%) | Reference |
| Vibrio proteolyticus | 3-Fluoropyruvate | NADH | 7.8 | 2.94 | - | 73 | >99 (L) | [1] |
| Archaeoglobus fulgidus | Pyruvate | NADH | - | - | - | >99 | - | [3] |
Experimental Protocol: Synthesis of 3-Fluoro-L-alanine using Alanine Dehydrogenase
This protocol is adapted from the continuous production method described by Ohshima et al. (1989).[1]
Materials:
-
Alanine dehydrogenase (e.g., from Vibrio proteolyticus)
-
Formate dehydrogenase (for cofactor regeneration)
-
3-Fluoropyruvate
-
Ammonium formate
-
NAD⁺
-
Polyethylene glycol-bound NADH (PEG-NADH)
-
Phosphate buffer (pH 7.8)
-
Enzyme membrane reactor
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 3-fluoropyruvate, ammonium formate, NAD⁺, and PEG-NADH in phosphate buffer (pH 7.8). The optimal concentrations are K_m_ values of 2.94 mM for 3-fluoropyruvate, 0.56 mM for PEG-NADH, and 105 mM for ammonia.[1]
-
Enzyme Addition: Add alanine dehydrogenase and formate dehydrogenase to the reaction mixture.
-
Incubation: The reaction is carried out in an enzyme membrane reactor to retain the enzymes and coenzyme.
-
Continuous Production: The substrate solution is continuously fed into the reactor, and the product solution is continuously removed through the membrane.
-
Monitoring: The conversion of 3-fluoropyruvate to 3-fluoro-L-alanine can be monitored by HPLC.
-
Purification: The product, 3-fluoro-L-alanine, can be purified from the reaction mixture using standard chromatographic techniques.
Experimental Workflow
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. Continuous production of 3-fluoro-L-alanine with alanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Room-temperature synthesis of L-alanine using the alanine dehydrogenase of the hyperthermophilic archaeon Archaeoglobus fulgidus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of Amino(fluoro)acetic Acid for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo.[1] The development of novel PET radiotracers is crucial for expanding the applications of this technology in oncology, neurology, and cardiology.[1] Amino acid-based radiotracers are of particular interest for tumor imaging as cancer cells often exhibit upregulated amino acid transport and metabolism.[2]
This document provides detailed application notes and protocols for the radiolabeling of fluoroacetic acid with Fluorine-18 ([¹⁸F]FAC), a promising PET tracer for imaging glial metabolism and certain types of cancer.[3][4] [¹⁸F]FAC serves as an analogue of acetate and can be used to probe metabolic pathways where acetate is a substrate.[3]
Application Notes
Tracer Overview:
-
Radiotracer: [¹⁸F]Fluoroacetic Acid ([¹⁸F]FAC)
-
Radionuclide: Fluorine-18 (¹⁸F)
-
Half-life: 109.7 minutes[1]
-
Mode of Decay: β+ (97%)[5]
-
Mechanism of Localization: [¹⁸F]FAC mimics acetate and is taken up by cells where it can be converted to [¹⁸F]fluoroacetyl-CoA. Its accumulation reflects metabolic activity related to acetate utilization.[3]
Potential Clinical Applications:
-
Neuroimaging: Imaging of glial cell metabolism associated with neuroinflammation, stroke, and glioblastoma.[3][4]
-
Oncology: As an alternative to [¹¹C]acetate for imaging tumors with high lipid metabolism, such as prostate cancer and hepatocellular carcinoma.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for the radiosynthesis of [¹⁸F]Fluoroacetic Acid.
Table 1: Radiosynthesis Parameters for [¹⁸F]Fluoroacetic Acid
| Parameter | Value | Reference |
| Precursor | (Methanesulfonyloxy)-acetic acid t-butyl ester | [6] |
| Labeling Temperature | 100 °C | [6] |
| Labeling Time | 5 minutes | [6] |
| Hydrolysis Temperature | 100 °C | [6] |
| Hydrolysis Time | 10 minutes | [6] |
| Total Synthesis Time | 50 minutes | [6] |
| Radiochemical Yield (decay-corrected) | 20-25% | [6] |
| Radiochemical Purity | > 99% | [6] |
Table 2: In Vivo Performance of [¹⁸F]Fluoroacetic Acid in a U87 Glioblastoma Xenograft Model
| Parameter | [¹⁸F]FAC | [¹⁸F]FDG | Reference |
| Tumor Uptake (%ID/g) | 6.98 ± 0.43 | 7.62 ± 0.77 | [3] |
| Tumor-to-Background Ratio | 1.40 | 1.22 | [3] |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]Fluoroacetic Acid
This protocol is adapted from a remotely-controlled synthesis of no-carrier-added sodium [¹⁸F]fluoroacetate.[6]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃) solution
-
Acetonitrile (CH₃CN), anhydrous
-
(Methanesulfonyloxy)-acetic acid t-butyl ester (precursor)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sterile water for injection
-
Anion exchange cartridge (e.g., Alltech Maxi-Clean SAX)
-
Neutral alumina cartridge (e.g., Sep-Pak Alumina N)
-
Sterile vent filter (0.22 µm)
-
Automated radiosynthesis module
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
-
Radiolabeling:
-
Dissolve the (methanesulfonyloxy)-acetic acid t-butyl ester precursor in anhydrous acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]fluoride/K222 complex in the reaction vessel.
-
Heat the reaction mixture at 100°C for 5 minutes to form [¹⁸F]fluoroacetic acid t-butyl ester.[6]
-
-
Hydrolysis:
-
Cool the reaction vessel and add hydrochloric acid.
-
Heat the mixture at 100°C for 10 minutes to hydrolyze the t-butyl ester.[6]
-
-
Purification:
-
Neutralize the reaction mixture with sodium hydroxide.
-
Pass the crude product through a neutral alumina cartridge followed by an anion exchange cartridge to remove unreacted [¹⁸F]fluoride and other impurities.
-
Elute the purified [¹⁸F]fluoroacetic acid from the anion exchange cartridge with sterile saline.
-
-
Formulation:
-
Pass the final product through a sterile 0.22 µm filter into a sterile vial.
-
Protocol 2: Quality Control of [¹⁸F]Fluoroacetic Acid
1. Radiochemical Purity and Identity (Radio-TLC):
-
Stationary Phase: Silica gel TLC plate
-
Mobile Phase: Acetonitrile/Water (95:5)
-
Procedure: Spot the [¹⁸F]FAC sample and a non-radioactive fluoroacetic acid standard on the TLC plate. Develop the plate and analyze using a radio-TLC scanner.
-
Expected Rf value: Compare the Rf of the radioactive spot with the standard.
2. Radiochemical Purity and Identity (Radio-HPLC):
-
Column: Reverse-phase C18 column
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., phosphate buffer) and organic modifier (e.g., acetonitrile) mixture.
-
Flow Rate: 1.0 mL/min
-
Detection: In-line radiation detector and UV detector.
-
Procedure: Inject the [¹⁸F]FAC sample and co-inject with a non-radioactive standard to confirm the identity of the radioactive peak.
3. pH:
-
Measure the pH of the final product using a calibrated pH meter or pH strips. The pH should be within the acceptable range for intravenous injection (typically 4.5-7.5).
4. Sterility and Endotoxin Testing:
-
Perform standard sterility and endotoxin tests according to pharmacopeia guidelines before human administration.
Visualizations
Caption: Workflow for the automated radiosynthesis of [¹⁸F]Fluoroacetic Acid.
Caption: Simplified metabolic pathway of [¹⁸F]Fluoroacetate.
References
- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. PET of glial metabolism using 2-18F-fluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of Amino(fluoro)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino(fluoro)acetic acid is a synthetic amino acid analog of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties conferred by the fluorine atom. The presence of fluorine can modulate the acidity, lipophilicity, and metabolic stability of molecules, making it a valuable substituent in drug design. Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in various matrices, including biological fluids and reaction mixtures.
These application notes provide an overview of the primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—used for the analysis of this compound. Detailed protocols for sample preparation, derivatization (for GC-MS), and instrumental analysis are presented, along with a summary of expected quantitative performance data. Additionally, methods for the chiral separation of its enantiomers are discussed.
Analytical Methods Overview
The analysis of polar compounds like amino acids often requires specific sample preparation and analytical strategies. For this compound, both GC-MS and LC-MS/MS offer high sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique necessitates a derivatization step to increase the volatility of the polar amino acid.[1][2] Silylation is a common derivatization method for amino acids, replacing active hydrogens on polar functional groups with nonpolar moieties.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of amino acids in complex matrices, often without the need for derivatization.[3][4][5] It provides excellent sensitivity and specificity, making it suitable for trace-level quantification in biological samples.[5]
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of fluoroacetic acid and other amino acids, which can be used as a reference for method development for this compound.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Parameter | Food Matrix (Fluoroacetic Acid)[6] | Chocolate (Amino Acids)[7][8] | Mouse Plasma (Amino Acids)[5] |
| Limit of Detection (LOD) | 0.8 µg/L | 2 - 10 ng/mL | - |
| Limit of Quantitation (LOQ) | - | 24 - 118 ng/g | - |
| Linearity (r²) | - | > 0.999 | - |
| Recovery (%) | 85 - 110 | 89.7 - 95.6 | - |
| Repeatability (RSD %) | < 5 | < 2 | - |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Amino Acid Enantiomers
| Parameter | Human Serum & Urine[9] |
| Limit of Detection (LOD) | 3.2 - 446 nM |
| Lower Limit of Quantitation (LLOQ) | 0.031 - 1.95 µM |
| Relative Standard Deviation (RSD %) | 0.49 - 11.10 |
Experimental Protocols
Protocol 1: Analysis of this compound by LC-MS/MS
This protocol is adapted from a validated method for monofluoroacetic acid and general amino acid analysis and is suitable for the quantification of this compound in biological matrices.[5][6]
1. Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
-
Objective: To remove proteins and other interfering substances from the biological matrix.
-
Materials:
-
Plasma or serum sample
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
-
-
Procedure:
-
To 100 µL of plasma or serum, add 300 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
-
Protocol 2: Analysis of this compound by GC-MS with Derivatization
This protocol outlines the derivatization of this compound for GC-MS analysis, a necessary step to ensure its volatility.[1][2]
1. Sample Preparation and Derivatization
-
Objective: To extract the analyte and convert it into a volatile derivative for GC-MS analysis.
-
Materials:
-
Biological sample (e.g., plasma, urine)
-
Internal Standard (IS) solution
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)[2]
-
Acetonitrile
-
Heating block or oven
-
GC vials
-
-
Procedure:
-
Perform an initial extraction as described in the LC-MS/MS sample preparation protocol (steps 1-4).
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
To the dried residue, add 50 µL of MTBSTFA and 50 µL of acetonitrile.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Instrumentation:
-
Gas Chromatograph
-
Mass Spectrometer
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity.
-
Mass Range: 50-500 amu (for full scan)
-
Characteristic Ions: To be determined from the mass spectrum of the derivatized this compound standard.
-
Protocol 3: Chiral Separation of this compound Enantiomers by HPLC
The separation of enantiomers is critical in drug development as they can exhibit different pharmacological and toxicological properties.
1. HPLC Instrumentation and Conditions
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector.
-
-
HPLC Conditions:
-
Chiral Stationary Phase (CSP): A polysaccharide-based or macrocyclic glycopeptide-based chiral column is recommended.[2]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral chromatography. For reversed-phase, a buffered aqueous-organic mobile phase is used. The exact composition should be optimized for the specific column and analyte.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry.
-
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of this compound by LC-MS/MS.
Experimental Workflow for GC-MS Analysis with Derivatization
Caption: Workflow for the analysis of this compound by GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 4. researchgate.net [researchgate.net]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable Synthesis of Amino(fluoro)acetic Acid Derivatives for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and drug development. Fluorinated amino acids can significantly enhance the pharmacological properties of parent molecules by modulating their metabolic stability, binding affinity, lipophilicity, and conformational preferences. This document provides detailed application notes and scalable synthetic protocols for the preparation of amino(fluoro)acetic acid derivatives, which are valuable building blocks in the design of novel therapeutics. The methodologies presented are selected for their potential for large-scale industrial application, focusing on efficiency, cost-effectiveness, and stereocontrol.
Applications in Drug Development
This compound derivatives are instrumental in the development of a wide range of therapeutics, including enzyme inhibitors, imaging agents, and engineered proteins.
Enzyme Inhibition: The high electronegativity of fluorine can alter the pKa of nearby functional groups, leading to enhanced binding to enzyme active sites. For example, fluorinated amino acids have been incorporated into peptides to create potent inhibitors of proteases and kinases, which are key targets in oncology and inflammatory diseases. The stability of the carbon-fluorine bond also imparts resistance to metabolic degradation, prolonging the therapeutic effect.
Peptide and Protein Engineering: The introduction of fluorinated amino acids can stabilize peptide secondary structures, such as α-helices and β-sheets.[1] This conformational constraint can lead to improved target affinity and selectivity. Furthermore, 19F NMR is a powerful tool for studying protein structure and dynamics, and the incorporation of fluorinated amino acids provides a sensitive probe for these investigations.[2]
A notable application is in the design of peptides that modulate protein-protein interactions, such as the p53-Mdm2 pathway, which is critical in cancer biology. Fluorinated amino acids can enhance the helical stability of p53-derived peptides, leading to stronger binding to Mdm2 and disruption of its inhibitory interaction with the p53 tumor suppressor.
Caption: p53-Mdm2 interaction and its inhibition by a fluorinated peptide.
Scalable Synthetic Protocols
Two distinct and scalable approaches for the synthesis of chiral fluorinated amino acids are detailed below: a chemoenzymatic cascade and an asymmetric synthesis using a chiral nickel(II) complex.
Protocol 1: Chemoenzymatic Synthesis of Chiral Fluorinated Aromatic L-α-Amino Acids
This method utilizes a three-step chemoenzymatic cascade starting from readily available and cost-effective fluorinated benzaldehydes.[3] The process involves an aldol reaction, oxidative decarboxylation, and a final enzymatic reductive amination.
Experimental Workflow:
Caption: Chemoenzymatic cascade for the synthesis of fluorinated amino acids.
Detailed Methodology:
-
Aldol Reaction:
-
To a solution of the desired fluorinated benzaldehyde (10 mmol) in a suitable buffer (e.g., phosphate buffer, pH 7.5), add the aldolase enzyme (e.g., NahE).
-
Incubate the reaction mixture at room temperature with gentle agitation for 3-12 hours, monitoring the conversion by HPLC or TLC.
-
Upon completion, extract the fluorinated aldol adduct with an organic solvent (e.g., ethyl acetate) and concentrate under reduced pressure.
-
-
Oxidative Decarboxylation:
-
Dissolve the crude aldol adduct in a suitable solvent (e.g., acetone).
-
Add hydrogen peroxide (H₂O₂, 30% aqueous solution, 1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete.
-
Quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution).
-
Extract the resulting fluorinated cinnamic acid and purify by recrystallization or column chromatography.
-
-
Reductive Amination:
-
Prepare a buffered solution (e.g., Tris-HCl, pH 8.5) containing ammonium chloride (excess) and the fluorinated cinnamic acid (5 mmol).
-
Add the phenylalanine ammonia lyase (e.g., AvPAL) and a suitable cofactor if required.
-
Incubate the mixture at 30 °C for 12-24 hours.
-
Monitor the formation of the L-α-amino acid product by HPLC.
-
Purify the final product by ion-exchange chromatography.
-
Protocol 2: Gram-Scale Asymmetric Synthesis via a Chiral Nickel(II) Complex
This robust method allows for the synthesis of a variety of fluorinated amino acids in high enantiopurity on a gram scale.[1] The key step is the alkylation of a chiral nickel(II) complex of a glycine Schiff base with a fluorinated alkyl iodide.
Detailed Methodology:
-
Formation of the Chiral Ni(II) Complex:
-
The chiral nickel(II) complex is prepared from the Schiff base of glycine and (S)-2-N-(N'-benzylprolyl)amino-benzophenone. This complex serves as a chiral glycine equivalent.
-
-
Alkylation Reaction:
-
To a solution of the chiral Ni(II) complex (10 g) in a suitable aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., argon), add a strong base (e.g., powdered KOH or DBU) at room temperature.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) and add the corresponding fluorinated alkyl iodide (1.1 equivalents) dropwise.
-
Stir the reaction mixture for several hours until completion, as monitored by TLC.
-
-
Hydrolysis and Product Isolation:
-
Quench the reaction with water and add concentrated hydrochloric acid to hydrolyze the complex and the Schiff base.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and extract the aqueous phase with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.
-
Collect the crude amino acid by filtration and wash with cold water and ethanol.
-
-
Purification and Protection (Optional):
-
The crude amino acid can be further purified by recrystallization or ion-exchange chromatography.
-
For applications in solid-phase peptide synthesis, the purified amino acid is typically protected with Fmoc or Boc groups using standard procedures.
-
Quantitative Data Summary
The following table summarizes representative yields and enantiomeric excess (ee) for the described synthetic methods.
| Synthetic Method | Starting Material | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Chemoenzymatic Cascade | 3-Fluorobenzaldehyde | 3-Fluoro-L-phenylalanine | >55 | 86 to >99 | [3] |
| Asymmetric Ni(II) Complex | Ni(II)-Glycine Schiff Base | Trifluoroethylglycine (TfeGly) | High | >94 | [1] |
| Asymmetric Ni(II) Complex | Ni(II)-Glycine Schiff Base | Various Fluorinated Amino Acids | Good | >94 | [1] |
Conclusion
The chemoenzymatic and chiral nickel(II) complex-mediated syntheses presented here offer scalable and efficient routes to valuable this compound derivatives. These protocols provide access to a diverse range of fluorinated building blocks with high enantiopurity, paving the way for their broader application in drug discovery and protein engineering. The detailed methodologies and quantitative data serve as a practical guide for researchers in both academic and industrial settings to advance the development of novel fluorinated therapeutics.
References
Biocatalytic Routes to Amino(fluoro)acetic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into amino acids offers a powerful strategy for modulating the physicochemical and biological properties of peptides and proteins, making these building blocks highly valuable in drug discovery and development. Biocatalytic methods provide an attractive green and stereoselective alternative to traditional chemical synthesis for producing these complex molecules. This document provides detailed application notes and experimental protocols for the enzymatic and chemoenzymatic synthesis of amino(fluoro)acetic acids, focusing on the use of aldolases, transaminases, and phenylalanine ammonia lyases.
Aldolase-Catalyzed Synthesis of Fluorinated β-Hydroxy-α-Amino Acids
Aldolases are a versatile class of enzymes that catalyze the stereoselective formation of carbon-carbon bonds. Specifically, 2-deoxy-D-ribose-5-phosphate aldolase (DERA) and L-threonine aldolases (LTAs) have demonstrated utility in accepting fluorinated substrates, enabling the synthesis of chiral fluorinated amino acids.
Application Note: DERA-Catalyzed Aldol Addition
DERA, a class I aldolase, naturally catalyzes the reversible aldol reaction between acetaldehyde and glyceraldehyde-3-phosphate. Its promiscuous substrate scope allows for the acceptance of other aldehydes, including fluorinated ones like fluoroacetone. This enables the synthesis of fluorinated polyhydroxylated compounds which can be further converted to amino acids. The enzyme exhibits high stereoselectivity, controlling the configuration of the newly formed stereocenters.
Quantitative Data for DERA-Catalyzed Reactions
| Donor Substrate | Acceptor Substrate | Enzyme | Conversion (%) | Product | Reference |
| Fluoroacetone | Acetaldehyde | DERA | Meaningful yields | Fluorinated aldol product | [1][2] |
| Acetone | Fluoroacetaldehyde | DERA | - | Fluorinated aldol product | [2] |
| Acetaldehyde | Various α,β-unsaturated aldehydes | Engineered DERA (DERA-EP) | up to 99% | Corresponding epoxides | [3] |
Note: Quantitative data for direct synthesis of amino(fluoro)acetic acids using DERA is limited in the provided search results. The table reflects the enzyme's capability with fluorinated substrates.
Experimental Protocol: DERA-Catalyzed Aldol Addition of Fluoroacetone
Materials:
-
2-Deoxy-D-ribose-5-phosphate aldolase (DERA)
-
Fluoroacetone
-
Acetaldehyde
-
Phosphate buffer (pH 7.5)
-
Reaction vessel
-
Shaker incubator
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.5), acetaldehyde (50 mM), and fluoroacetone (25 mM).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding DERA enzyme to a final concentration of 1 mg/mL.
-
Incubate the reaction mixture with shaking for 24-48 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding an equal volume of cold ethanol or by acidification.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
The supernatant containing the fluorinated aldol product can be purified by column chromatography on silica gel.
Logical Workflow for DERA-Catalyzed Synthesis
Caption: Workflow for DERA-catalyzed aldol addition.
Transaminase-Mediated Synthesis of 3-Fluoroalanine
ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. They are powerful tools for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones and keto acids, respectively.
Application Note: Asymmetric Synthesis of (R)-3-Fluoroalanine
The ω-transaminase from Vibrio fluvialis JS17 has been successfully employed for the asymmetric synthesis of (R)-3-fluoroalanine from 3-fluoropyruvate.[4] The reaction can utilize various amino donors, and strategies such as biphasic reaction systems can be implemented to overcome product inhibition.[4]
Quantitative Data for ω-Transaminase-Catalyzed Synthesis of (R)-3-Fluoroalanine
| Substrate (Amino Acceptor) | Amino Donor | Enzyme | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| 3-Fluoropyruvate (75 mM) | (S)-α-Methylbenzylamine (100 mM) | ω-TA from Vibrio fluvialis JS17 | ~95 (in biphasic system) | >99 | [4] |
| 3-Fluoropyruvate (30 mM) | racemic α-Methylbenzylamine (40 mM) | ω-TA from Vibrio fluvialis JS17 | 70 | >99 | [4] |
| 3-Fluoropyruvate | L-Alanine | Alanine Dehydrogenase from Vibrio proteolyticus | >85 | complete | [5] |
Experimental Protocol: Synthesis of (R)-3-Fluoroalanine using ω-Transaminase
Materials:
-
Recombinant ω-transaminase (e.g., from Vibrio fluvialis JS17)
-
3-Fluoropyruvate
-
(S)-α-Methylbenzylamine (or other suitable amino donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., n-heptane) for biphasic system
-
Reaction vessel
-
Stirrer
Procedure:
-
Prepare an aqueous phase containing phosphate buffer (100 mM, pH 7.0), 3-fluoropyruvate (75 mM), (S)-α-methylbenzylamine (100 mM), and PLP (1 mM).
-
Add an equal volume of an organic solvent (e.g., n-heptane) to create a biphasic system.
-
Initiate the reaction by adding the ω-transaminase to a final concentration of 3.0 U/mL.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 10-24 hours.
-
Monitor the formation of (R)-3-fluoroalanine in the aqueous phase by HPLC.
-
After the reaction, separate the aqueous phase.
-
The aqueous phase containing the product can be further purified using ion-exchange chromatography.
Reaction Pathway for Transaminase-Catalyzed Synthesis
Caption: Transaminase-catalyzed synthesis of 3-fluoroalanine.
Chemoenzymatic Cascade for Fluorinated L-α-Amino Acids
Multi-step chemoenzymatic cascades combine the advantages of both chemical and biological catalysts to create efficient and stereoselective synthetic routes. A three-step cascade has been developed for the synthesis of various fluorinated aromatic L-α-amino acids.[6]
Application Note: Three-Step Cascade Synthesis
This cascade begins with an aldolase-catalyzed reaction between a fluorinated benzaldehyde and pyruvate to form a β-hydroxy-α-keto acid. This intermediate then undergoes chemical oxidative decarboxylation to yield a fluorinated cinnamic acid derivative. Finally, a phenylalanine ammonia lyase (PAL) catalyzes the stereoselective amination of the cinnamic acid to the desired L-α-amino acid.[6] This approach is cost-effective as it starts from readily available aldehydes.[6]
Quantitative Data for the Chemoenzymatic Cascade
| Fluorinated Benzaldehyde | Aldolase Conversion (%) | PAL Amination Yield (%) | Final Product ee (%) | Reference |
| 2-Fluorobenzaldehyde | 92 | - | >99 | [6] |
| 3-Fluorobenzaldehyde | 85 | - | >99 | [6] |
| 4-Fluorobenzaldehyde | 90 | - | >99 | [6] |
| 2,4-Difluorobenzaldehyde | 78 | - | >99 | [6] |
Note: The table reflects data for the initial aldolase step and the final product's enantiomeric excess. Specific yields for the PAL step for each substrate were not detailed in the provided search results.
Experimental Protocol: Chemoenzymatic Cascade Synthesis
Step 1: Aldolase-Catalyzed Aldol Reaction
-
In a reaction vessel, combine a fluorinated benzaldehyde (e.g., 50 mM) and pyruvate (100 mM) in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Add the aldolase (e.g., NahE) and incubate at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction until completion.
Step 2: Chemical Oxidative Decarboxylation
-
To the crude reaction mixture from Step 1, add an oxidizing agent (e.g., H₂O₂).
-
Adjust the pH if necessary and stir the reaction at room temperature.
-
Extract the resulting fluorinated cinnamic acid with an organic solvent.
Step 3: Phenylalanine Ammonia Lyase (PAL) Catalyzed Amination
-
Prepare a reaction mixture containing the fluorinated cinnamic acid (e.g., 10 mM) in an ammonia-containing buffer (e.g., 5 M NH₄OH, pH 10).[7]
-
Add the PAL enzyme (e.g., from Anabaena variabilis, AvPAL) or whole cells expressing the enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking.[7]
-
Monitor the formation of the fluorinated L-α-amino acid by HPLC.
-
Purify the final product by ion-exchange chromatography.
Chemoenzymatic Cascade Workflow
Caption: Chemoenzymatic cascade for fluorinated amino acids.
Analytical Methods for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the stereoselectivity of biocatalytic reactions.
Application Note: 19F NMR Spectroscopy
19F NMR spectroscopy is a powerful tool for the analysis of fluorinated compounds. The enantiomeric excess of in situ fluorine-labeled amines and alcohols can be determined by converting the analytes to fluorinated amides or esters and using a chiral solvating agent, such as a cationic cobalt(III) complex, to induce chemical shift differences between the enantiomers.[8]
Protocol: ee Determination by 19F NMR
-
Derivatization: React the purified amino(fluoro)acetic acid with a chiral derivatizing agent containing a fluorine label (if the product itself does not have a suitable 19F NMR signal) or a chiral agent that will interact with the fluoro-group.
-
Sample Preparation: Dissolve the derivatized product in a suitable NMR solvent (e.g., CDCl₃).
-
Addition of Chiral Solvating Agent: Add a chiral solvating agent (e.g., [Co]BArF) to the NMR tube.
-
19F NMR Analysis: Acquire the 19F{1H} NMR spectrum. The signals for the two enantiomers should be resolved.
-
Integration: Integrate the peaks corresponding to each enantiomer to calculate the enantiomeric excess.
Conclusion
The biocatalytic approaches outlined in these application notes and protocols offer efficient, stereoselective, and environmentally friendly methods for the synthesis of valuable amino(fluoro)acetic acids. The use of aldolases, transaminases, and chemoenzymatic cascades provides a versatile toolbox for accessing a wide range of fluorinated building blocks for drug discovery and development. Further optimization of these enzymatic systems through protein engineering and process development will continue to enhance their industrial applicability.
References
- 1. 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity of 2-deoxy-D-ribose 5-phosphate aldolase (DERA) assessed by different protein engineering and machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering 2‐Deoxy‐D‐ribose‐5‐phosphate Aldolase for anti‐ and syn‐Selective Epoxidations of α,β‐Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Amino(fluoro)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of amino(fluoro)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing 2-amino-2-fluoroacetic acid?
A1: The primary approaches for the synthesis of 2-amino-2-fluoroacetic acid involve the fluorination of a suitable glycine precursor. The two main strategies are:
-
Electrophilic Fluorination: This involves the reaction of a glycine enolate or its equivalent with an electrophilic fluorine source (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)). This is often the preferred method for direct fluorination at the alpha-position.
-
Nucleophilic Fluorination: This strategy typically involves the displacement of a leaving group at the alpha-position of a glycine derivative with a fluoride ion source. However, this method can be challenging due to competing elimination reactions.
Q2: Why is the synthesis of 2-amino-2-fluoroacetic acid considered challenging?
A2: The synthesis presents several challenges:
-
Instability of the Product: α-Fluoro carbonyl compounds can be unstable and prone to decomposition or elimination of hydrogen fluoride (HF).[1]
-
Side Reactions: Competing reactions such as over-fluorination, elimination, and rearrangement can significantly lower the yield.
-
Purification Difficulties: The high polarity and potential instability of the target molecule can make purification by standard chromatographic methods challenging.
-
Enantioselectivity: Achieving high enantioselectivity in the synthesis of chiral 2-amino-2-fluoroacetic acid requires specialized and carefully optimized asymmetric fluorination methods.[2][3]
Q3: What are the most common electrophilic fluorinating reagents used for the synthesis of α-fluoroamino acids?
A3: Commonly used electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®).[2][4] These reagents are generally favored for their relative stability and safety compared to other sources of electrophilic fluorine.
Q4: How does the electronic nature of the amino protecting group affect the fluorination of glycine derivatives?
A4: The amino protecting group plays a crucial role. Electron-withdrawing protecting groups can decrease the nucleophilicity of the enolate, potentially slowing down the desired fluorination reaction. Conversely, some protecting groups can direct the stereochemical outcome in asymmetric syntheses.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete enolization of the glycine precursor. | - Ensure anhydrous reaction conditions as water will quench the base. - Use a stronger, non-nucleophilic base (e.g., LiHMDS, KHMDS). - Increase the reaction time or temperature for the deprotonation step. |
| Inactive or degraded fluorinating reagent. | - Use a fresh batch of the fluorinating reagent. - Store fluorinating reagents under inert atmosphere and away from moisture. |
| Decomposition of the product. | - Perform the reaction at lower temperatures. - Quench the reaction carefully at low temperature. - Minimize the time the product is in solution before isolation. |
| Incorrect stoichiometry. | - Carefully check the molar ratios of the reactants, especially the base and the fluorinating agent. |
Problem 2: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Step |
| Elimination of HF from the product. | - Use a milder base for the reaction workup. - Avoid high temperatures during purification. |
| Over-fluorination (difluoroacetic acid derivative). | - Use only a slight excess (1.0-1.2 equivalents) of the fluorinating reagent. - Add the fluorinating reagent slowly to the reaction mixture at low temperature. |
| Hydrolysis of the ester group. | - Ensure all reagents and solvents are anhydrous. - Use a non-aqueous workup if possible. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| High polarity of the amino acid. | - Consider converting the product to a less polar derivative (e.g., an ester or a protected amine) before chromatography. - Use ion-exchange chromatography for purification of the final amino acid. |
| Co-elution with starting materials or byproducts. | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Recrystallization can be an effective purification method if a suitable solvent system is found. |
| Product degradation on silica gel. | - Use a deactivated silica gel (e.g., treated with triethylamine). - Consider alternative purification methods like preparative HPLC. |
Experimental Protocols
Protocol: Electrophilic Fluorination of a Glycine Schiff Base Derivative
This protocol is a representative method for the synthesis of an N-protected ester of 2-amino-2-fluoroacetic acid.
Step 1: Formation of the Glycine Schiff Base Ester
-
To a solution of glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) at 0 °C and stir for 10 minutes.
-
Add benzophenone imine (1.05 eq) and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure. The crude product can be used in the next step without further purification.
Step 2: Enolization and Electrophilic Fluorination
-
Dissolve the crude glycine Schiff base ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).
-
Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) in THF to the reaction mixture and stir for 1 hour at -78 °C.
-
Add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.
Step 3: Workup and Purification
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the protected 2-amino-2-fluoroacetic acid ethyl ester.
Step 4: Deprotection
-
The Schiff base and ester protecting groups can be removed under acidic conditions (e.g., 1M HCl) to yield the final 2-amino-2-fluoroacetic acid.
Quantitative Data Summary
Table 1: Representative Reaction Parameters and Yields for Electrophilic Fluorination
| Parameter | Value |
| Starting Material | Glycine ethyl ester benzophenone Schiff base |
| Base | LiHMDS |
| Fluorinating Agent | NFSI |
| Solvent | Anhydrous THF |
| Temperature | -78 °C |
| Reaction Time | 3 hours |
| Yield of Protected Product | 55-70% |
| Yield of Deprotected Product | 80-90% (from protected intermediate) |
Note: Yields are highly dependent on the specific substrate, reaction conditions, and purification method.
Visualizations
Caption: Experimental workflow for the synthesis of 2-amino-2-fluoroacetic acid.
Caption: Troubleshooting logic for low product yield.
References
Side reactions in the preparation of amino(fluoro)acetic acid derivatives
Welcome to the technical support center for the preparation of amino(fluoro)acetic acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound derivatives.
Q1: I am observing significant epimerization at the α-carbon during the fluorination of my N-protected amino acid ester. How can I control the diastereoselectivity?
A: Epimerization is a common side reaction when generating an enolate from a chiral α-amino acid derivative in the presence of a base, prior to electrophilic fluorination. The choice of base and its counterion can significantly influence the diastereomeric ratio (d.r.) of the product. The fluorination may proceed with some level of diastereoselectivity, and a subsequent epimerization step can be used to enrich the desired diastereomer.
Troubleshooting Steps:
-
Base Selection: The metal counterion of the base plays a crucial role. Lithium bases, such as Lithium Diisopropylamide (LDA) and Lithium Hexamethyldisilazide (LHMDS), often favor the formation of one diastereomer, potentially through chelation control. In contrast, sodium bases like Sodium Hexamethyldisilazide (NaHMDS) may favor the other diastereomer.[1]
-
Controlled Epimerization: If the initial fluorination provides a mixture of diastereomers, a subsequent epimerization step can be performed. By treating the diastereomeric mixture with a suitable base, you can equilibrate the mixture to favor the thermodynamically more stable diastereomer. For example, treating a mixture of (S,S)- and (S,R)-diastereomers with NaHMDS can selectively enrich the (S,R)-isomer.[1]
-
Reaction Conditions: Ensure your reaction is conducted at a low temperature (e.g., -78 °C) during enolization and fluorination to maximize kinetic control and minimize side reactions.
See Table 1 for a comparison of different bases on the diastereoselectivity of a fluorination reaction and Table 2 for the effect of bases on a subsequent epimerization. A troubleshooting workflow is provided in Figure 1 .
Q2: My deoxyfluorination reaction of a β-hydroxy amino acid derivative is producing a high percentage of an elimination byproduct (a dehydroalanine derivative). What can I do to improve the yield of the desired fluoro derivative?
A: The formation of dehydroalanine derivatives is a classic side reaction during the deoxyfluorination of serine or threonine derivatives with reagents like Diethylaminosulfur Trifluoride (DAST).[2] This occurs when the intermediate undergoes E2 elimination instead of SN2 substitution.
Troubleshooting Steps:
-
Choice of Fluorinating Reagent: The choice of reagent is critical. While DAST is common, it is known to promote elimination.[2] Newer reagents like 2-pyridinesulfonyl fluoride (PyFluor) have been specifically designed to be highly selective for substitution over elimination.[2][3][4][5]
-
Reaction Conditions: Deoxyfluorination reactions are sensitive to temperature. Running the reaction at the lowest effective temperature can help favor the SN2 pathway.
-
Protecting Groups: Ensure that the protecting groups on the amine and carboxylate are stable to the reaction conditions and do not promote elimination. N-Boc and simple methyl or ethyl esters are commonly used.
Refer to Table 3 for a quantitative comparison of PyFluor and DAST in a model deoxyfluorination reaction. A logical workflow for addressing this issue is shown in Figure 2 .
Q3: I am observing the formation of a dimeric or dialkylated byproduct during the synthesis of my target amino acid. What causes this and how can it be prevented?
A: Dimerization or dialkylation can occur when the enolate of a glycine derivative, intended for monofunctionalization (e.g., fluorination or alkylation), reacts with another molecule of the electrophile or starting material. This is particularly problematic if the acidity of the mono-substituted product is similar to that of the starting material, allowing for a second deprotonation and reaction.[6]
Troubleshooting Steps:
-
Control of Stoichiometry: Use a slight excess of the glycine derivative relative to the electrophile to minimize the chance of double substitution.
-
Slow Addition: Add the electrophile (e.g., alkyl halide or fluorinating agent) slowly at low temperature to the pre-formed enolate. This maintains a low concentration of the electrophile, favoring the mono-substituted product.
-
Choice of Substrate: The structure of the glycine derivative can influence the propensity for side reactions. For instance, in the alkylation of glycine Schiff bases, ketimines (e.g., from benzophenone) are less prone to dialkylation than aldimines (e.g., from p-chlorobenzaldehyde) because the pKa of the monoalkylated product is significantly higher than the parent ketimine, preventing a second deprotonation.[6]
-
Reaction Quench: Quench the reaction promptly once TLC or LC-MS indicates the consumption of the starting material to prevent further reactions of the product.
A diagram illustrating the competing pathways for mono-alkylation versus dimerization/di-alkylation is provided in Figure 3 .
Data Summary
The following tables summarize quantitative data related to the side reactions discussed above.
Table 1: Effect of Base on Diastereoselectivity of Electrophilic Fluorination [1]
Reaction: Fluorination of an N-Boc-protected (S)-2,2-dimethyl-4-((phenylsulfonyl)methyl)oxazolidine with N-Fluorobenzenesulfonimide (NFSI).
| Entry | Base Used | Diastereomeric Ratio ((S,S) : (S,R)) |
| 1 | LDA | ≥97 : 3 |
| 2 | LHMDS | 73 : 27 |
| 3 | NaHMDS | 34 : 66 |
| 4 | iPr₂NMg | 90 : 10 |
Table 2: Effect of Base on Diastereoselective Epimerization [1]
Reaction: Epimerization of a mixture of fluorinated diastereomers.
| Entry | Starting d.r. ((S,S):(S,R)) | Base Used | Final d.r. ((S,S):(S,R)) |
| 1 | ≥97 : 3 | NaHMDS | 10 : 90 |
| 2 | ≥97 : 3 | LHMDS | 2 : 98 |
| 3 | 34 : 66 | NaHMDS | 10 : 90 |
Table 3: Comparison of Deoxyfluorination Reagents in Minimizing Elimination [2]
Reaction: Deoxyfluorination of 1-(4-methoxyphenyl)propan-2-ol.
| Reagent | Yield of Fluorinated Product | Yield of Elimination Product | Ratio (Substitution:Elimination) |
| DAST | 47% | 44% | ~1 : 1 |
| PyFluor | 79% | <4% | >20 : 1 |
Experimental Protocols
Protocol 1: Diastereoselective Electrophilic Fluorination and Epimerization
Adapted from Wei, W. et al., Org. Lett. 2018, 20 (12), pp 3574–3578.[1]
A. Fluorination:
-
Dissolve the N-Boc protected amino acid derivative (1.0 equiv) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Add the base (e.g., LDA, 1.1 equiv) dropwise and stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add a solution of N-Fluorobenzenesulfonimide (NFSI, 1.2 equiv) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 3-5 hours, monitoring the progress by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H or ¹⁹F NMR analysis.
B. Epimerization:
-
Dissolve the mixture of diastereomers (1.0 equiv) obtained from the fluorination step in anhydrous toluene (0.1 M).
-
Add the epimerizing base (e.g., NaHMDS or LHMDS, 1.1 equiv) at room temperature under an inert atmosphere.
-
Stir the reaction for 1-2 hours, monitoring the change in diastereomeric ratio by TLC and NMR analysis of aliquots.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the product with the inverted stereocenter as the major isomer.
Protocol 2: Deoxyfluorination of a β-Hydroxy Amino Acid Derivative with PyFluor
Adapted from Nielsen, M. K. et al., J. Am. Chem. Soc. 2015, 137 (30), pp 9571–9574.[2]
-
To a solution of the N- and C- protected β-hydroxy amino acid (e.g., N-Boc-L-serine methyl ester) (1.0 equiv) in anhydrous toluene (0.1 M) under an inert atmosphere, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv).
-
Add 2-pyridinesulfonyl fluoride (PyFluor, 1.5 equiv) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the desired fluorinated product from any elimination byproducts.
Visualized Workflows and Mechanisms
The following diagrams illustrate logical troubleshooting workflows and reaction pathways.
Figure 1: Troubleshooting workflow for poor diastereoselectivity.
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 5. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Amino(fluoro)acetic Acid and its Peptides
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the purification of amino(fluoro)acetic acids and their corresponding peptides.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for purifying synthetic peptides, including fluorinated ones?
The most common and standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[1][][3] This technique separates the target peptide from impurities based on hydrophobicity. A typical setup uses a C18-modified silica column and a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase, with trifluoroacetic acid (TFA) added as an ion-pairing reagent to improve peak shape.[1][]
Q2: How does the incorporation of fluorine affect a peptide's behavior during RP-HPLC purification?
Fluorination typically increases the hydrophobicity and lipophilicity of a peptide.[4][5] This increased hydrophobicity generally leads to a longer retention time on a standard C18 RP-HPLC column compared to its non-fluorinated counterpart. This property, known as "fluorophilicity," can be exploited to achieve better separation.[6] For instance, using a dedicated fluorocarbon (F-) column with standard hydrocarbon eluents can enhance the separation between fluorinated and non-fluorinated species.[6]
Q3: Why is it necessary to remove trifluoroacetic acid (TFA) after HPLC purification, and how can this be done?
Trifluoroacetic acid (TFA) is used as an ion-pairing agent in HPLC, but it can be toxic to cells in culture and interfere with biological assays.[3][7] Therefore, it is often necessary to exchange the TFA counter-ion for a more biocompatible one, like acetate or hydrochloride (HCl).[8]
Common methods for TFA removal or exchange include:[7][8]
-
Lyophilization: Repeatedly dissolving the peptide in a solution like 100 mM HCl and then lyophilizing can effectively replace TFA with the new counter-ion.[8] This is the simplest method to remove the bulk of TFA and acetonitrile.[]
-
Anion Exchange Chromatography: The peptide solution can be passed through a strong anion exchange resin that has been pre-equilibrated with the desired counter-ion (e.g., acetate).[8]
-
Solid-Phase Extraction (SPE): RP-SPE can be used for simultaneous peptide purification and counterion exchange.[7]
Q4: What is the difference between peptide purity and net peptide content?
It is crucial to distinguish between these two metrics.
-
Peptide Purity: Determined by HPLC, this refers to the percentage of the target peptide sequence relative to other peptide-related impurities (e.g., deletion sequences, incompletely deprotected peptides).[][3]
-
Net Peptide Content: Determined by methods like amino acid analysis or nitrogen elemental analysis, this is the percentage of the peptide by weight in the final lyophilized powder.[][3] The remaining mass consists of water and bound counter-ions (like TFA). A peptide with 99% purity may have a net peptide content of only 70-80%.[]
Troubleshooting Purification Issues
This section addresses specific problems that may arise during the purification of fluorinated amino acids and peptides.
Problem 1: Poor peak shape (tailing or fronting) in RP-HPLC.
Possible Causes & Solutions
-
Cause: Strong Solvent Effect. Injecting the sample in a solvent significantly stronger (i.e., higher organic percentage) than the mobile phase starting conditions can cause peak distortion for early-eluting peaks.[9]
-
Solution: Dissolve the crude peptide in the initial mobile phase (e.g., 5-10% acetonitrile in water) or in a minimal amount of a stronger solvent like DMSO before diluting with the initial mobile phase.[]
-
-
Cause: Inappropriate Ion-Pairing. Insufficient or degraded TFA can lead to poor peak shape.
-
Cause: Column Overload or Contamination. Injecting too much sample can lead to broad, asymmetric peaks. Contaminants from previous runs can also interfere.
-
Solution: Reduce the sample load. Run a column cleaning cycle with a high percentage of organic solvent (e.g., 100% acetonitrile) between runs to remove strongly bound impurities.[10]
-
Troubleshooting Workflow for Poor HPLC Peak Shape
Caption: Troubleshooting logic for poor HPLC peak shape.
Problem 2: Difficulty separating the fluorinated peptide from a non-fluorinated impurity (e.g., a deletion sequence).
Possible Causes & Solutions
-
Cause: Insufficient Resolution on Standard C18 Column. The hydrophobicity difference may be too small for baseline separation.
-
Solution 1: Modify the Gradient. A shallower gradient (e.g., 0.5% or 0.2% change in acetonitrile per minute) around the elution point of the target peptide can significantly improve resolution.[8]
-
Solution 2: Change the Stationary Phase. Exploit the "fluorophilicity" of your peptide.[6] If using a standard hydrocarbon (C8, C18) column, switching to a fluorinated (F-) column can increase the retention difference between the fluorinated target and non-fluorinated impurity.[6] Conversely, if using a fluorinated eluent, a hydrocarbon column provides better separation.[6]
-
Solution 3: Change the Organic Modifier. Switching from acetonitrile to methanol or isopropanol changes the selectivity of the separation and may resolve co-eluting peaks.
-
Data Summary: HPLC Column Choice for Separating Fluorinated (F-Pep) and Non-Fluorinated (NF-Pep) Peptides
| Mobile Phase Type | Optimal Column Type | Expected Outcome | Reference |
| Hydrocarbon (e.g., Acetonitrile/Water) | Fluorocarbon (F-Column) | F-Pep is retained longer and separates better from NF-Pep. | [6] |
| Fluorocarbon (e.g., TFE/Water) | Hydrocarbon (C8/C18) | F-Pep interacts more with the eluent, altering its retention relative to NF-Pep. | [6] |
Problem 3: The fluorinated amino acid or peptide will not crystallize.
Possible Causes & Solutions
-
Cause: High Solubility / Unfavorable Solvent System. The compound may be too soluble in the chosen solvent, or the solvent may not promote crystal lattice formation.
-
Solution 1: Systematic Solvent Screening. Test a range of solvents with varying polarities. For amino acids, methods often involve using an aqueous solution and adding a miscible, less polar solvent (an anti-solvent) like a lower alcohol (methanol, ethanol) or a ketone to induce precipitation.[11]
-
Solution 2: Induced Crystallization. For amino acid racemates, adding a seed crystal of one enantiomer can induce the preferential crystallization of that same enantiomer from the solution.[]
-
Solution 3: Modulate with Additives. The presence of surfactants or polyvalent alcohols (like ethylene glycol) can alter crystal growth and habit.[11] The choice of solvent itself can influence which polymorphic form of an amino acid crystallizes.[13]
-
General Purification Workflow
Caption: General workflow for purification and analysis.
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Fluorinated Peptide
-
Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is low, use a small amount of DMSO or acetonitrile to dissolve, then dilute with Mobile Phase A. Centrifuge the sample to remove any particulates.
-
-
Chromatography:
-
Column: Standard C18 preparative column (e.g., 21.2 x 250 mm, 5 µm).[6]
-
Flow Rate: Typically 10-20 mL/min for a preparative column.
-
Detection: Monitor absorbance at 210–220 nm.[1]
-
Gradient: Start with a 30-minute linear gradient from 5% to 70% Mobile Phase B.[8] If impurities elute close to the product, use a shallower gradient (e.g., 10-40% B over 60 minutes) to improve separation.[8]
-
-
Post-Purification:
-
Analyze collected fractions using analytical HPLC to confirm purity.
-
Pool all fractions containing the peptide at the desired purity level.
-
Freeze the pooled fractions (e.g., in liquid nitrogen) and lyophilize to obtain a dry powder.[8]
-
Protocol 2: TFA to Acetate Salt Exchange via Anion Exchange Resin
-
Resin Preparation:
-
Prepare a column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites relative to the expected amount of TFA in the peptide sample.[8]
-
Wash the column with 1 M sodium acetate to load the resin with acetate ions.[8]
-
Wash the column thoroughly with distilled water to remove excess sodium acetate.[8]
-
-
Exchange Process:
-
Dissolve the TFA-salt of the peptide in a minimal amount of distilled water.[8]
-
Apply the peptide solution to the prepared anion exchange column.[8]
-
Elute the column with distilled water, collecting fractions. The peptide (now as an acetate salt) will elute while the TFA remains bound to the resin.[8]
-
Monitor fractions for the presence of the peptide (e.g., by UV absorbance).
-
-
Final Step:
-
Combine the fractions containing the purified peptide.
-
Lyophilize the pooled fractions to obtain the final peptide acetate salt.[8]
-
References
- 1. bachem.com [bachem.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. nbinno.com [nbinno.com]
- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. support.waters.com [support.waters.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 13. Tinkering with solvent helps to regulate the crystallization behavior of amino acids: RESOLV [solvation.de]
Technical Support Center: Synthesis of Amino(fluoro)acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of amino(fluoro)acetic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Electrophilic Fluorination of a Glycine Derivative
This route typically involves the deprotonation of an N-protected glycine ester to form an enolate, followed by quenching with an electrophilic fluorine source such as Selectfluor™.
Question: Low or no yield of the desired fluoro-glycine derivative.
Answer:
Several factors can contribute to low or no product yield in electrophilic fluorination. Consider the following troubleshooting steps:
-
Incomplete Enolate Formation: The choice of base and reaction temperature is critical for efficient enolate formation.
-
Ensure the base is strong enough to fully deprotonate the glycine derivative. Common bases include lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LiHMDS).
-
The reaction should be carried out at low temperatures (typically -78 °C) to ensure the stability of the enolate.
-
-
Moisture in the Reaction: Enolates are highly sensitive to moisture.
-
Thoroughly dry all glassware and solvents before use.
-
Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Inefficient Fluorinating Agent: The reactivity of electrophilic fluorinating agents can vary.
-
Selectfluor™ is a common and effective choice. Ensure it is fresh and has been stored under appropriate conditions.[1]
-
Consider alternative reagents like N-Fluorobenzenesulfonimide (NFSI) if yields with Selectfluor™ are consistently low.
-
-
Side Reactions: Over-fluorination can be a competing reaction.
-
Carefully control the stoichiometry of the fluorinating agent. Adding it slowly to the reaction mixture can help minimize the formation of difluorinated byproducts.
-
Question: Presence of significant amounts of starting material at the end of the reaction.
Answer:
This indicates an incomplete reaction. The following points should be investigated:
-
Insufficient Base: The molar ratio of the base to the glycine derivative should be at least 1:1 to ensure complete deprotonation. A slight excess of the base can sometimes be beneficial.
-
Reaction Time and Temperature: While enolate formation is typically rapid at low temperatures, the subsequent fluorination step may require a longer reaction time or a slight increase in temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Order of Addition: Adding the glycine derivative to the base at low temperature is crucial for efficient enolate formation. The fluorinating agent should then be added to the pre-formed enolate.
Question: Formation of multiple unidentified byproducts.
Answer:
The formation of byproducts can arise from the decomposition of the enolate or side reactions of the fluorinating agent.
-
Enolate Stability: Ensure the reaction is maintained at a sufficiently low temperature (-78 °C) to prevent enolate decomposition.
-
Reaction Quenching: Quench the reaction promptly once the starting material has been consumed to prevent further reactions.
-
Purification: Byproducts can sometimes be difficult to separate from the desired product. Optimize the purification method (e.g., column chromatography, crystallization) to improve the purity of the final product.
Route 2: Nucleophilic Fluorination of an α-Hydroxyglycine Derivative
This approach involves the conversion of the hydroxyl group of an N-protected α-hydroxyglycine ester to a fluorine atom using a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST).
Question: Low yield of the fluorinated product and formation of elimination byproducts.
Answer:
Nucleophilic fluorination with reagents like DAST can be prone to elimination side reactions, especially with sensitive substrates.
-
Reaction Temperature: Carefully control the reaction temperature. DAST reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to minimize elimination.[2]
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Dichloromethane (DCM) is a commonly used solvent for DAST fluorinations.[3]
-
Alternative Fluorinating Agents: If elimination is a persistent issue, consider using a milder nucleophilic fluorinating agent such as Deoxofluor™.
Question: The reaction is sluggish or does not go to completion.
Answer:
Incomplete conversion can be due to several factors:
-
Reagent Quality: DAST is sensitive to moisture and can decompose over time. Use freshly opened or properly stored DAST for best results.
-
Stoichiometry: Ensure an adequate amount of DAST is used. A slight excess is often necessary to drive the reaction to completion.
-
Reaction Time: While some fluorinations are rapid, others may require longer reaction times. Monitor the reaction progress to determine the optimal duration.
Question: Difficulty in removing sulfur-containing byproducts during purification.
Answer:
DAST and its byproducts can sometimes be challenging to remove completely.
-
Aqueous Workup: A careful aqueous workup can help remove some of the water-soluble byproducts.
-
Column Chromatography: Utilize a suitable solvent system for column chromatography to effectively separate the desired product from the sulfur-containing impurities.
Frequently Asked Questions (FAQs)
Q1: Which protecting group is best for the amino group during fluorination?
A1: The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amino acids in fluorination reactions. It is stable under the basic conditions of enolate formation in electrophilic fluorination and can be removed under acidic conditions that are generally compatible with the fluoro-amino acid product.[4][5][6]
Q2: How can I minimize racemization during the synthesis?
A2: Racemization can be a concern, particularly during enolate formation. Maintaining a low reaction temperature (-78 °C) is crucial to minimize epimerization of the stereocenter. The choice of base can also play a role, with some studies suggesting that certain bases may lead to less racemization than others.
Q3: What is the best method for purifying the final this compound?
A3: The purification method will depend on the nature of the impurities.
-
Crystallization: If the product is a solid and the impurities have different solubility profiles, crystallization can be an effective method for purification.[7][8]
-
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica gel is a standard technique.
-
Ion-Exchange Chromatography: For the final deprotected amino acid, ion-exchange chromatography can be a powerful tool to remove charged impurities and isolate the zwitterionic product.
Q4: I am observing the formation of a difluorinated byproduct in my electrophilic fluorination. How can I avoid this?
A4: The formation of a difluorinated byproduct is likely due to over-fluorination. To minimize this, you can:
-
Control Stoichiometry: Use a precise amount of the fluorinating agent (e.g., 1.0 to 1.1 equivalents).
-
Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor monofluorination.
-
Monitor the Reaction: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction.
Data Presentation
Table 1: Comparison of Reaction Conditions for Electrophilic Fluorination of Glycine Derivatives
| Parameter | Condition A | Condition B | Condition C |
| Glycine Derivative | N-Boc-glycine methyl ester | N-diphenylmethylidene-glycine ethyl ester | N-Boc-glycine tert-butyl ester |
| Base | LDA | LiHMDS | KHMDS |
| Fluorinating Agent | Selectfluor™ | NFSI | Selectfluor™ |
| Solvent | THF | Toluene | THF |
| Temperature | -78 °C | -78 °C | -78 °C to -60 °C |
| Typical Yield | 60-75% | 55-70% | 65-80% |
Note: Yields are representative and can vary based on specific substrate and reaction scale.
Table 2: Comparison of Nucleophilic Fluorinating Agents for α-Hydroxyglycine Derivatives
| Parameter | DAST | Deoxofluor™ |
| Starting Material | N-Boc-α-hydroxyglycine methyl ester | N-Boc-α-hydroxyglycine methyl ester |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | -78 °C to 0 °C | -78 °C to rt |
| Typical Yield | 50-70% | 60-80% |
| Major Side Product | Elimination product | Fewer elimination byproducts |
Note: Yields are illustrative and depend on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Electrophilic Fluorination of N-Boc-Glycine Ethyl Ester
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry argon or nitrogen.
-
Dry tetrahydrofuran (THF) over sodium/benzophenone ketyl and distill under an inert atmosphere immediately before use.
-
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add dry THF (50 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in THF to generate LDA in situ.
-
To this LDA solution, add a solution of N-Boc-glycine ethyl ester (1.0 equivalent) in dry THF dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Fluorination:
-
In a separate flame-dried flask, dissolve Selectfluor™ (1.1 equivalents) in dry THF.
-
Add the Selectfluor™ solution dropwise to the enolate solution at -78 °C over 30 minutes.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-Boc-amino(fluoro)acetic acid ethyl ester.
-
Protocol 2: Nucleophilic Fluorination of N-Boc-α-hydroxyglycine Methyl Ester
-
Preparation:
-
Thoroughly dry all glassware and ensure all reagents are anhydrous.
-
Use anhydrous dichloromethane (DCM) as the solvent.
-
-
Fluorination:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of N-Boc-α-hydroxyglycine methyl ester (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.2 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-amino(fluoro)acetic acid methyl ester.
-
Visualizations
Caption: Workflow for Electrophilic Fluorination.
Caption: Workflow for Nucleophilic Fluorination.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.blucher.com.br [pdf.blucher.com.br]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 8. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
Stability of amino(fluoro)acetic acid under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of amino(fluoro)acetic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored in a cool, dry place, protected from light and moisture. As with many amino acids, storage at low temperatures (e.g., -20°C) in a tightly sealed container is recommended to minimize degradation.
2. How does pH affect the stability of this compound in aqueous solutions?
3. What is the thermal stability of this compound?
Fluorination can increase the thermal stability of amino acids when incorporated into proteins.[2][3][4] However, as a free amino acid, elevated temperatures can lead to decomposition. Thermal decomposition of gaseous fluoroacetic acid has been observed to begin at temperatures between 295–382°C.[5] While this is a high temperature, it indicates that thermal degradation is possible. For solutions, prolonged exposure to elevated temperatures should be avoided.
4. Is this compound stable in common organic solvents?
The stability of this compound in organic solvents will depend on the specific solvent and the presence of any reactive species. Generally, aprotic solvents would be less likely to cause hydrolytic degradation compared to protic solvents. The solubility of amino acids in organic solvents is generally lower than in water and decreases with the increasing hydrophobic character of the solvent.[6] It is crucial to ensure the solvent is dry and free of impurities that could react with the amino or carboxylic acid groups.
5. What are the potential degradation pathways for this compound?
Potential degradation pathways for amino acids, in general, include decarboxylation (loss of CO2) and deamination (loss of the amino group).[7] For this compound, the strong electron-withdrawing effect of the fluorine atom can influence its reactivity and potential degradation routes.[8] Forced degradation studies, which involve exposing the compound to stress conditions like heat, extreme pH, and oxidation, are typically used to identify specific degradation products.[9][10][11]
6. How does the fluorine atom affect the reactivity of this compound in peptide synthesis?
The fluorine atom at the α-position has a strong electron-withdrawing effect, which decreases the nucleophilicity of the amino group and increases the acidity of the carboxylic acid.[8] This can make peptide bond formation more challenging, sometimes requiring more potent coupling reagents or specialized protocols.[12][13] However, amino acid fluorides have also been used as efficient coupling reagents themselves.[14][15]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in Peptide Coupling
| Possible Cause | Troubleshooting Step |
| Reduced nucleophilicity of the amino group due to the α-fluoro substituent. | Use a more powerful coupling reagent such as HATU, HCTU, or COMU.[14] Consider converting the carboxylic acid to an acid fluoride, which can be a highly reactive acylating agent.[14][15] |
| Steric hindrance. | Optimize reaction conditions by increasing the reaction time or temperature (with caution to avoid degradation). |
| Suboptimal pH for coupling. | Ensure the reaction pH is maintained in the optimal range for the chosen coupling reagent, typically slightly basic. |
| Degradation of this compound. | Verify the purity of the starting material using an appropriate analytical method like HPLC or NMR before use. |
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| On-column degradation. | Check the pH and composition of the mobile phase. Ensure the column temperature is not excessively high. |
| Degradation during sample preparation or storage. | Prepare samples fresh and analyze them promptly. If storage is necessary, keep samples at low temperatures (e.g., 4°C) for a short period. |
| Formation of diastereomers. | If using a chiral column, the presence of two peaks could indicate racemization. Review the reaction and purification conditions to identify potential causes of epimerization. |
| Presence of impurities from synthesis or degradation products. | Perform forced degradation studies under various stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products and identify their retention times.[9][10][11] This can help in peak identification. |
Issue 3: Solubility and Handling Problems
| Possible Cause | Troubleshooting Step |
| Low solubility in the desired solvent. | The solubility of amino acids is highly dependent on the solvent and pH. For aqueous solutions, adjust the pH to be away from the isoelectric point to increase solubility. For organic solvents, consider derivatization to protect the polar functional groups. |
| Hygroscopic nature of the compound. | Store this compound in a desiccator and handle it in a dry atmosphere (e.g., glove box) to prevent moisture absorption. |
| Precipitation during reaction or storage. | For reactions in solution, ensure the concentration is below the saturation point at the reaction temperature. For storage of solutions, consider using a co-solvent or adjusting the pH to improve solubility and stability.[1] |
Data Summary
Table 1: Expected Qualitative Stability of this compound under Various Conditions
| Condition | Parameter | Expected Stability | Potential Degradation/Side Reactions |
| Storage (Solid) | Temperature | High at -20°C to 4°C | Minimal |
| Light | Moderate (protect from light) | Photodegradation | |
| Moisture | Low (store in a dry environment) | Hydrolysis | |
| Aqueous Solution | pH < 3 | Moderate to Low | Acid-catalyzed hydrolysis, deamination |
| pH 3 - 7 | High | Minimal degradation | |
| pH > 10 | Moderate to Low | Base-catalyzed reactions, racemization | |
| Temperature | High at 4°C, decreases with increasing temp. | Deamination, decarboxylation | |
| Organic Solvents | Aprotic (e.g., DCM, ACN) | Generally High | Dependent on purity of solvent |
| Protic (e.g., MeOH, EtOH) | Moderate | Esterification (under acidic conditions) | |
| Peptide Synthesis | Coupling Reagents | Generally stable, but reactivity is affected | Side reactions depending on the reagent and conditions |
| Deprotection Conditions | Dependent on the specific protecting groups and reagents | Potential for side reactions under strongly acidic or basic conditions |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H2O2), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials. Heat one set of samples at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours) and keep another set at room temperature.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set of samples at room temperature for a defined period (e.g., 8 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep the sample at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place vials containing the stock solution and solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose the stock solution and solid this compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method.
-
Characterize any significant degradation products using techniques like LC-MS to determine their mass and potential structure.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each condition.
-
Identify and quantify the major degradation products.
-
Propose potential degradation pathways based on the identified products.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 5. Thermal decomposition of fluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biomedres.us [biomedres.us]
- 11. pharmtech.com [pharmtech.com]
- 12. tandfonline.com [tandfonline.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
Optimizing peptide coupling conditions for amino(fluoro)acetic acid
Answering the user's request to create a technical support center for optimizing peptide coupling conditions for amino(fluoro)acetic acid.
Technical Support Center: this compound Coupling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and protocols for optimizing the incorporation of this compound into peptide sequences. The unique electron-withdrawing properties of the fluorine atom present specific challenges that require careful consideration of coupling reagents, bases, and reaction conditions.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" residue to couple?
A1: The fluorine atom on the α-carbon has a strong inductive electron-withdrawing effect.[1] This decreases the nucleophilicity of the amino group and increases the acidity of the α-proton. The deactivation of the amino group makes it a weaker nucleophile for the subsequent coupling step, while the increased acidity of the α-proton raises the risk of epimerization, especially with strong bases or highly activating coupling conditions.[2][3]
Q2: What are the primary challenges encountered when coupling this compound?
A2: The main challenges include:
-
Low Coupling Yields: Due to the electronically deactivated nature of the amino group on the growing peptide chain after this residue has been incorporated.[2]
-
High Risk of Epimerization: The acidic α-proton can be easily abstracted by base, leading to a loss of stereochemical integrity.[3]
-
Side Reactions: Using highly reactive uronium/aminium reagents like HATU or HBTU in excess can lead to guanidinylation of the free N-terminal amine, capping the peptide chain.[4]
Q3: Which class of coupling reagent is generally recommended?
A3: For difficult couplings involving electron-deficient or sterically hindered amino acids, modern uronium salts based on Oxyma (like COMU) are highly recommended.[5][6] COMU has demonstrated greater coupling efficiency and reduced epimerization compared to older benzotriazole-based reagents like HBTU and HATU.[5][7] Phosphonium salts like PyAOP are also excellent choices as they do not cause the guanidinylation side reaction.[4]
Q4: Can I use standard carbodiimide reagents like DCC or EDC?
A4: While carbodiimides are foundational coupling reagents, their activation of amino acids can lead to significant racemization, especially for sensitive residues.[4] If using them, the addition of an additive like OxymaPure is crucial to minimize this side reaction. For a high-risk residue like this compound, it is generally safer and more effective to use a pre-formed phosphonium or uronium salt reagent.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Coupling Yield
If you are experiencing poor coupling efficiency when attaching an amino acid to the N-terminus of an this compound residue, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low peptide coupling yields.
Issue 2: Significant Epimerization Detected
Epimerization is a major risk due to the acidic α-proton. If LC-MS or chiral chromatography shows the presence of the D-isomer, consider the following:
-
Reduce Base Equivalents: Uronium reagents like HATU traditionally use 2 equivalents of a tertiary amine base (e.g., DIPEA). However, COMU performs exceptionally well with only 1 equivalent of base, which can significantly reduce base-catalyzed epimerization.[5]
-
Change the Base: Standard bases like DIPEA can be strong enough to cause proton abstraction.[3] Switching to a more sterically hindered, non-nucleophilic base such as 2,4,6-collidine or 2,6-lutidine can mitigate this issue.
-
Lower the Temperature: Perform the coupling at 0°C instead of room temperature to slow down the rate of proton abstraction relative to the rate of coupling.
-
Avoid Pre-activation: Minimize the time the amino acid is "pre-activated" with the coupling reagent and base before the amine component is introduced. Add the reagents sequentially to the reaction vessel.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
The following table summarizes the properties of various coupling reagents relevant for challenging residues like this compound. Efficiency is ranked based on literature reports for sterically hindered and electronically deactivated systems.[4][5][6][7]
| Reagent Name | Class (Salt) | Relative Efficiency (Difficult Couplings) | Epimerization Risk | Key Considerations |
| COMU | Uronium (Oxyma-based) | +++++ (Highest) | Low | Safer (non-explosive HOBt/HOAt derivatives), excellent solubility, requires only 1 eq. of base.[5][7] |
| HATU | Aminium (HOAt-based) | ++++ (Very High) | Low-Medium | Very fast and effective but can cause guanidinylation if used in excess.[4] HOAt is explosive. |
| PyAOP | Phosphonium (HOAt-based) | ++++ (Very High) | Low | Does not cause guanidinylation. Excellent for hindered couplings.[4] |
| HCTU | Aminium (Cl-HOBt-based) | +++ (High) | Medium | More reactive than HBTU but generally less efficient than HATU or COMU.[5] |
| PyBOP | Phosphonium (HOBt-based) | ++ (Moderate-High) | Low-Medium | A non-toxic alternative to BOP. Effective, but less reactive than PyAOP.[6] |
| HBTU/TBTU | Aminium (HOBt-based) | ++ (Moderate) | Medium | Standard, cost-effective reagents. May be insufficient for this specific coupling.[4] |
| DIC/Oxyma | Carbodiimide + Additive | + (Low-Moderate) | Medium | Cost-effective for solution phase, but activation can be slow, increasing epimerization risk.[4] |
Experimental Protocols
This section provides a detailed methodology for a standard solid-phase peptide synthesis (SPPS) coupling cycle using COMU, optimized for incorporating this compound.
Protocol 1: COMU-Mediated Coupling on Solid Support
This protocol assumes a standard Fmoc/tBu protection strategy on a 0.1 mmol scale. Adjust volumes and equivalents accordingly.
Caption: Workflow for a COMU-mediated coupling cycle in SPPS.
Methodology:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed with DMF. Drain the solvent.
-
Reagent Preparation:
-
In a separate vessel, dissolve the incoming Fmoc-protected amino acid (4 eq.) in DMF (e.g., 2 mL).
-
Prepare a stock solution of COMU (4 eq.) in DMF.
-
Prepare a stock solution of a suitable base, preferably 2,4,6-collidine or DIPEA (4 eq.), in DMF.
-
-
Coupling Reaction:
-
To the reaction vessel containing the drained resin, add the dissolved amino acid.
-
Add the COMU solution.
-
Add the base solution to initiate the activation and coupling.
-
Agitate the reaction vessel at room temperature for 1-2 hours. For the coupling following the this compound residue, a longer time or a double coupling may be necessary.
-
-
Monitoring:
-
After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines.
-
If the test is positive (yellow beads), indicating an incomplete reaction, drain the vessel and repeat the coupling step with fresh reagents (a "double coupling").
-
-
Washing:
-
Once the Kaiser test is negative (blue beads), drain the reaction solvent.
-
Wash the resin thoroughly with DMF (3x) and then with DCM (3x) to prepare for the next deprotection step.
-
References
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
Preventing racemization during the synthesis of chiral amino(fluoro)acetic acid
Technical Support Center: Synthesis of Chiral Amino(fluoro)acetic Acid
Welcome to the technical support center for the synthesis of chiral amino(fluoro)acetic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these sensitive synthetic procedures. Our goal is to help you prevent racemization and achieve high stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of racemization during the synthesis of chiral amino(fluoro)acetic acids?
A1: Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant challenge in the synthesis of α-amino(fluoro)acetic acids. The primary causes include:
-
Base-Mediated Epimerization: The α-proton of the amino acid derivative is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in racemization.[1][2]
-
Activating Agents: Reagents used to activate the carboxylic acid for coupling reactions can promote the formation of racemizable intermediates, such as oxazolones, especially when N-acyl protecting groups are used.[2]
-
Reaction Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states involved in racemization pathways.[1]
Q2: Which protecting groups are recommended to minimize racemization?
A2: The choice of protecting group for the amino functionality is critical in suppressing racemization.
-
Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are generally preferred over acyl groups (e.g., benzoyl). This is because the lone pair of electrons on the nitrogen atom of the urethane can participate in resonance, making the α-proton less acidic and reducing the tendency for enolization.[3]
-
For specific applications, novel protecting groups like the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group have been shown to greatly suppress racemization during peptide synthesis, a field with analogous challenges.[3][4]
Q3: How do I choose the right coupling reagent to avoid racemization?
A3: Coupling reagents are essential for forming amide bonds but can also contribute to racemization.
-
Carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are commonly used but can cause significant racemization if used alone.
-
Additives such as HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole), and OxymaPure are crucial when using carbodiimides. These additives react with the activated carboxylic acid to form active esters that are less prone to racemization.[2][5]
-
Phosphonium and aminium/uronium salts like BOP, PyBOP, HBTU, and HATU are generally more efficient and lead to less racemization compared to carbodiimides alone.[5] COMU, which incorporates the Oxyma moiety, is a safer and highly efficient alternative.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of chiral amino(fluoro)acetic acids.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Suboptimal Catalyst: The chiral catalyst may not be suitable for the specific substrate. 2. Incorrect Base: The base used may be too strong or not sterically hindered enough, leading to background reactions or catalyst deactivation. 3. Non-ideal Solvent: The solvent may not provide the optimal environment for the asymmetric induction. 4. Racemization of Product: The desired product may be racemizing under the reaction or workup conditions. | 1. Screen Catalysts: Test a variety of chiral catalysts or ligands to find the most effective one for your substrate.[6][7] 2. Optimize Base: Use a weaker or more sterically hindered base (e.g., 2,6-lutidine instead of triethylamine). Evaluate a range of bases to find the optimal balance between reactivity and selectivity. 3. Solvent Screening: Perform the reaction in a variety of solvents with different polarities. 4. Modify Workup: Ensure the workup procedure is performed at low temperatures and avoids strongly acidic or basic conditions. Analyze the enantiomeric excess at different time points to check for product racemization. |
| Low Diastereoselectivity | 1. Poor Facial Selectivity: The chiral auxiliary or catalyst may not be effectively directing the approach of the reagent. 2. Equilibration of Diastereomers: The product diastereomers may be equilibrating under the reaction conditions. 3. Incorrect Reagent Stoichiometry: The ratio of reactants may not be optimal for diastereoselection. | 1. Modify Chiral Auxiliary/Catalyst: Consider using a different chiral auxiliary with greater steric bulk or different electronic properties. For catalytic reactions, modifying the ligand structure can improve diastereoselectivity.[8] 2. Lower Reaction Temperature: Running the reaction at a lower temperature can often improve diastereoselectivity by favoring the transition state leading to the major diastereomer. 3. Optimize Stoichiometry: Carefully titrate the stoichiometry of the reactants and any additives. |
| Significant Epimerization during Nitrile Hydrolysis (in Strecker Synthesis) | 1. Harsh Hydrolysis Conditions: Strong acidic or basic conditions and high temperatures can cause epimerization of the α-amino nitrile or the resulting amino acid. | 1. Milder Hydrolysis Conditions: Use milder conditions for the hydrolysis step. For example, a two-step procedure involving conversion to an amide followed by milder hydrolysis can be beneficial. 2. Protecting Group Strategy: Introduce a suitable protecting group on the amine before hydrolysis that can stabilize the chiral center. |
| Poor Yield | 1. Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents. 2. Side Reactions: Undesired side reactions may be consuming the starting materials or the product. 3. Incomplete Reaction: The reaction may not have gone to completion. | 1. Use Anhydrous/Inert Conditions: Ensure all reagents and solvents are dry and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Optimize Reaction Conditions: Adjust the temperature, reaction time, and concentration of reactants to minimize side reactions. 3. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time. |
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of different catalytic systems in the asymmetric synthesis of α-fluoro-α-amino acid derivatives, providing a comparative overview of their effectiveness.
Table 1: Enantioselective Fluorination of α-Cyano Esters [9]
| Catalyst | Ligand | Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Pd(OAc)₂ | (S)-BINAP | Ethyl 2-cyano-2-phenylacetate | Toluene | 25 | 95 | 85 |
| Pd(OAc)₂ | (R)-MeO-BIPHEP | Ethyl 2-cyano-2-phenylacetate | Toluene | 25 | 98 | 92 |
| [Pd(allyl)Cl]₂ | (S)-SEGPHOS | Ethyl 2-cyano-2-phenylacetate | Toluene | 25 | 99 | 95 |
Table 2: Asymmetric Alkylation of a Chiral Ni(II) Complex of Glycine [10]
| Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | de (%) |
| 1-Iodo-2,2,2-trifluoroethane | K₂CO₃ | DMF | 20 | 85 | >98 |
| 1-Iodo-3,3,4,4,4-pentafluorobutane | Cs₂CO₃ | DMF | 20 | 78 | >98 |
| Benzyl bromide | K₂CO₃ | DMF | 0 | 92 | >98 |
Experimental Protocols
Method 1: Asymmetric Strecker Synthesis using a Chiral Auxiliary
This protocol describes the diastereoselective Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary to produce an enantiomerically enriched α-amino nitrile, a precursor to chiral amino acids.
Step 1: Formation of the α-Amino Nitrile
-
To a solution of the aldehyde (1.0 mmol) and (R)-phenylglycine amide (1.0 mmol) in methanol (5 mL) is added trimethylsilyl cyanide (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the diastereomerically enriched α-amino nitrile.
Step 2: Hydrolysis to the Amino Acid
-
The α-amino nitrile (1.0 mmol) is dissolved in a 6 M HCl solution (10 mL).
-
The mixture is heated at reflux for 12 hours.
-
The reaction mixture is cooled to room temperature and washed with diethyl ether.
-
The aqueous layer is concentrated under reduced pressure to yield the hydrochloride salt of the amino acid.
Method 2: Catalytic Enantioselective Fluorination
This protocol outlines a general procedure for the enantioselective fluorination of a β-keto ester using a chiral palladium catalyst.
-
In a flame-dried Schlenk tube under an argon atmosphere, add the palladium catalyst (e.g., [Pd(allyl)Cl]₂) (2 mol%) and the chiral ligand (e.g., (S)-BINAP) (2.2 mol%).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the β-keto ester (1.0 mmol) and N-fluorobenzenesulfonimide (NFSI) (1.2 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral α-fluoro-β-keto ester.
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
This diagram provides a logical workflow for troubleshooting experiments that result in low enantiomeric excess.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
Navigating the Nuances of Trifluoroacetic Acid in Peptide Purification: A Technical Support Guide
Technical Support Center
For researchers, scientists, and drug development professionals, the use of trifluoroacetic acid (TFA) is a double-edged sword in the synthesis and purification of peptides. While indispensable for solid-phase peptide synthesis (SPPS) cleavage and as an ion-pairing agent in high-performance liquid chromatography (HPLC), residual TFA can compromise peptide purity, stability, and biological activity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate the challenges associated with TFA.
Troubleshooting Guide: Common Issues with TFA in Peptide Isolation
This section addresses specific problems that may arise during your experimental workflow due to the presence of trifluoroacetic acid.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Resolution in RP-HPLC | Suboptimal TFA concentration in the mobile phase. | Optimize the TFA concentration. While 0.1% is standard, concentrations between 0.2-0.25% can improve resolution for peptides with multiple positive charges.[1][2] |
| Inadequate ion pairing. | Ensure TFA is present in both the aqueous and organic mobile phases to maintain consistent ion pairing throughout the gradient. | |
| Peptide Fails to Precipitate After Cleavage | The peptide is highly hydrophobic or short. | Instead of precipitation, directly dilute the cleavage mixture with water/acetonitrile and proceed to purification by HPLC.[3][4] |
| Insufficient volume of cold ether used. | Use a larger volume of pre-chilled diethyl ether to encourage precipitation. | |
| Low Peptide Yield After Purification | Loss of peptide during TFA removal steps. | Optimize the TFA removal protocol. For instance, repeated lyophilization cycles from a dilute HCl solution can be effective but may lead to some sample loss.[5][6] |
| Incomplete elution from the HPLC column. | For hydrophobic peptides, a shallower gradient or a stronger organic solvent may be necessary. Ensure the crude peptide is fully dissolved before injection; using a small amount of 0.1% aqueous TFA or 6M guanidine hydrochloride can aid solubility.[7] | |
| Unexpected Mass in Mass Spectrometry (MS) Analysis | Formation of TFA adducts (+114 Da). | Adjust MS source settings, such as increasing the cone gas flow, to minimize adduct formation.[8] |
| Ion suppression by TFA. | If possible, use a TFA-free mobile phase for LC-MS analysis. Formic acid is a common alternative, although it may provide less resolution.[9] | |
| Inconsistent or Unreliable Results in Biological Assays | Interference from residual TFA. | Residual TFA can be toxic to cells and alter assay pH.[10][11][12] It is crucial to perform a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride.[5][6][11] |
| Inaccurate peptide quantification due to TFA content. | The presence of residual TFA can significantly inflate the measured weight of the peptide, leading to errors in concentration calculations.[13] Determine the net peptide content after TFA removal. |
Frequently Asked Questions (FAQs)
TFA in HPLC
1. Why is TFA used in the mobile phase for peptide HPLC?
TFA serves as an ion-pairing agent. It pairs with positively charged residues on the peptide, neutralizing their charge and increasing the peptide's overall hydrophobicity. This enhances retention on reversed-phase columns and improves peak shape by reducing tailing.[9] A typical concentration is 0.1%.[9]
2. What is the optimal concentration of TFA in the mobile phase?
While 0.05% to 0.1% TFA is commonly used, studies have shown that for peptides with multiple positive charges, a concentration of 0.2-0.25% can significantly improve resolution.[1][2]
3. Can I use alternatives to TFA for peptide HPLC?
Yes, other ion-pairing agents can be used, such as:
-
Formic Acid (FA): Generally preferred for LC-MS applications as it causes less ion suppression than TFA. However, it is a weaker acid and may result in broader peaks for some peptides.
-
Difluoroacetic Acid (DFA): Offers a compromise between the resolution of TFA and the MS compatibility of FA.[14][15]
-
Heptafluorobutyric Acid (HFBA): A stronger ion-pairing agent that can increase the retention of hydrophilic peptides.[16][17]
Residual TFA and Its Removal
4. Why is it important to remove residual TFA from purified peptides?
Residual TFA can have several detrimental effects:
-
Toxicity in Biological Assays: TFA can be toxic to cells, even at low concentrations, potentially leading to misleading results in cell-based assays.[10][11][12]
-
Interference with Spectroscopic Analysis: The strong absorbance of TFA can interfere with techniques like Circular Dichroism (CD) used for secondary structure analysis.[10]
-
Alteration of Physicochemical Properties: The presence of the trifluoroacetate counter-ion can affect a peptide's solubility and stability.[18]
-
Inaccurate Quantification: Residual TFA adds to the total weight of the lyophilized peptide, leading to an overestimation of the actual peptide content.[13]
5. What are the common methods for removing TFA?
Several methods are employed to remove or exchange the TFA counter-ion:
-
Lyophilization: Repeatedly dissolving the peptide in water or a dilute acid (like 0.1% acetic acid) and lyophilizing can remove free TFA. However, this is often insufficient for removing TFA that is ionically bound to the peptide.
-
TFA/HCl Exchange: This involves dissolving the peptide in a dilute solution of hydrochloric acid (e.g., 100 mM HCl), freezing, and lyophilizing. This process is often repeated to ensure complete exchange.[5][6]
-
TFA/Acetate Exchange: This can be achieved by using a strong anion exchange resin or by performing HPLC with a mobile phase containing acetic acid instead of TFA.[5][7]
-
Precipitation and Washing: After cleavage from the resin, washing the precipitated peptide multiple times with cold diethyl ether can help remove a significant amount of TFA.[7]
6. How can I quantify the amount of residual TFA in my peptide sample?
Several analytical techniques can be used to determine the concentration of residual TFA, including:
-
Gas Chromatography (GC) or GC-Mass Spectrometry[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F-NMR)[21]
Experimental Protocols
Protocol 1: TFA/HCl Exchange for TFA Removal
-
Dissolve the TFA salt of the peptide in 100 mM aqueous HCl.
-
Allow the solution to stand at room temperature for one minute.
-
Freeze the solution using liquid nitrogen.
-
Lyophilize the frozen solution until all the solvent is removed, yielding the peptide hydrochloride salt.
-
For optimal TFA removal, this process may need to be repeated multiple times.[5]
Protocol 2: Analytical Reversed-Phase HPLC of a Peptide
-
Column: Use a C18 column suitable for peptide analysis.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Dissolve the peptide sample at a concentration of approximately 1 mg/mL in Mobile Phase A.[7]
-
Gradient: A common starting gradient is 0-60% Mobile Phase B over 20 minutes. This should be optimized based on the hydrophobicity of the peptide.[7]
-
Detection: Monitor the column eluent at 220 nm.[7]
Visualizing the Workflow and Logic
Experimental Workflow for Peptide Purification and TFA Removal
Caption: A typical workflow from peptide synthesis to final quality control.
Troubleshooting Logic for Poor HPLC Peak Shape
Caption: A decision tree for troubleshooting suboptimal HPLC peak shapes.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. peptide.com [peptide.com]
- 8. support.waters.com [support.waters.com]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. genscript.com [genscript.com]
- 12. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. lcms.cz [lcms.cz]
- 15. waters.com [waters.com]
- 16. biotage.com [biotage.com]
- 17. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protecting Group Strategies for Amino(fluoro)acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for handling protecting group strategies for amino(fluoro)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound compared to its non-fluorinated analog, glycine?
A1: The introduction of a fluorine atom at the α-carbon significantly impacts the electronic properties of the amino acid. The highly electronegative fluorine atom reduces the nucleophilicity of the α-amino group, which can lead to slower reaction kinetics during N-protection and peptide coupling steps. Additionally, the stability of certain protecting groups might be altered, and the potential for side reactions during deprotection may differ.
Q2: Which N-protecting groups are most commonly used for this compound?
A2: The most common N-protecting groups used in peptide synthesis, namely tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc), are all applicable to this compound. The choice of protecting group will depend on the overall synthetic strategy, particularly the desired orthogonality with other protecting groups in the molecule.
Q3: How do I choose the right protecting group strategy for my experiment?
A3: The selection of a protecting group strategy depends on several factors, including the desired final product, the presence of other functional groups, and the planned reaction conditions. An orthogonal protection scheme is crucial for selectively deprotecting one group while leaving others intact.[1][2] For instance, if you require acidic conditions for other transformations, a base-labile Fmoc group for the amine and an acid-labile tert-butyl ester for the carboxyl group would be a suitable orthogonal pair.
Q4: What are the standard methods for protecting the carboxylic acid group of this compound?
A4: The carboxylic acid is typically protected as an ester. Common choices include methyl, ethyl, and tert-butyl esters. The choice of ester depends on the desired deprotection conditions. Methyl and ethyl esters are generally removed by saponification under basic conditions, while tert-butyl esters are cleaved under acidic conditions.
Troubleshooting Guides
N-Protection Reactions
| Problem | Potential Cause | Suggested Solution |
| Low yield of N-protected product | Reduced nucleophilicity of the amino group due to the α-fluoro substituent. | Increase reaction time and/or temperature. Use a more reactive acylating agent (e.g., the corresponding acid chloride or a highly activated ester). For Boc protection, consider using Boc anhydride with a catalytic amount of DMAP. |
| Incomplete reaction due to poor solubility of the starting material. | Use a co-solvent system (e.g., dioxane/water, THF/water) to improve solubility. | |
| Formation of side products | For Cbz protection, over-reaction leading to the formation of N,N-di-Cbz protected amine. | Use a stoichiometric amount of benzyl chloroformate and control the reaction temperature carefully. |
| For Fmoc protection, dibenzofulvene-adduct formation with the product. | Ensure efficient removal of the dibenzofulvene byproduct during workup. |
Carboxyl Protection Reactions
| Problem | Potential Cause | Suggested Solution |
| Low esterification yield | Steric hindrance from the N-protecting group. | For tert-butyl ester formation, use a stronger acid catalyst or a different isobutylene source. For methyl/ethyl esters, consider using diazomethane (with appropriate safety precautions) or a milder esterification method like the Mitsunobu reaction. |
| Incomplete reaction. | Increase reaction time and monitor by TLC or LC-MS. Ensure anhydrous conditions for acid-catalyzed esterifications. | |
| Ester hydrolysis during workup | Presence of water and acid/base from the reaction. | Neutralize the reaction mixture carefully before extraction. Use a biphasic workup to minimize contact time with the aqueous layer. |
Deprotection Reactions
| Problem | Potential Cause | Suggested Solution |
| Incomplete Boc deprotection | Insufficient acid strength or reaction time. | Use a higher concentration of trifluoroacetic acid (TFA) or a stronger acid like HCl in an organic solvent.[3][4] Increase the reaction time and monitor completion by TLC or LC-MS. |
| Side reactions during Boc deprotection | Alkylation of sensitive residues by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the deprotection cocktail. |
| Incomplete Cbz deprotection by hydrogenolysis | Catalyst poisoning. | Ensure the substrate is free of sulfur-containing impurities. Use a fresh batch of catalyst (e.g., Pd/C). Consider using a different hydrogen source like ammonium formate in transfer hydrogenation. |
| Incomplete Fmoc deprotection | Insufficient base concentration or steric hindrance. | Increase the concentration of piperidine in DMF (typically 20-50%).[5] Increase the deprotection time or perform a second deprotection step. |
Quantitative Data Summary
Disclaimer: Experimental data for this compound is limited in the reviewed literature. The following tables provide representative conditions and yields based on general procedures for amino acids and closely related fluorinated analogs. Researchers should optimize these conditions for their specific application.
Table 1: N-Protection of this compound (Representative Conditions)
| Protecting Group | Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate | NaHCO₃ | Dioxane/H₂O | RT | 12-24 | 85-95 |
| Cbz | Benzyl chloroformate | Na₂CO₃ | H₂O | 0 - RT | 2-4 | 80-90 |
| Fmoc | Fmoc-OSu | NaHCO₃ | Acetone/H₂O | RT | 4-8 | 90-98 |
Table 2: Carboxyl Protection of N-Protected this compound (Representative Conditions)
| Ester Type | N-Protecting Group | Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Methyl | Boc | SOCl₂ in MeOH | - | Methanol | Reflux | 2-4 | 90-98 |
| tert-Butyl | Fmoc | Isobutylene | H₂SO₄ (cat.) | Dioxane | RT | 48-72 | 70-85 |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted di-tert-butyl dicarbonate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc-amino(fluoro)acetic acid.
Protocol 2: N-Cbz Protection of this compound
-
Dissolve this compound (1.0 eq) in 1 M sodium carbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with diethyl ether to remove excess benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Cbz-amino(fluoro)acetic acid.[6]
Protocol 3: N-Fmoc Protection of this compound
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and 10% aqueous sodium bicarbonate.
-
Add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu) (1.05 eq) in acetone.
-
Stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Remove the acetone under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Fmoc-amino(fluoro)acetic acid.
Protocol 4: Methyl Esterification of N-Boc-Amino(fluoro)acetic Acid
-
Suspend N-Boc-amino(fluoro)acetic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.[7]
Protocol 5: tert-Butyl Esterification of N-Fmoc-Amino(fluoro)acetic Acid
-
Dissolve N-Fmoc-amino(fluoro)acetic acid (1.0 eq) in anhydrous dioxane in a pressure vessel.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture to -10 °C and add liquid isobutylene (3-4 eq).
-
Seal the vessel and stir at room temperature for 48-72 hours.
-
Carefully vent the vessel and evaporate the excess isobutylene.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the tert-butyl ester.
Visualizations
Caption: Decision workflow for selecting a protecting group strategy.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.uci.edu [chem.uci.edu]
- 6. experts.umn.edu [experts.umn.edu]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for efficient amino(fluoro)acetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of amino(fluoro)acetic acids. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing α-amino(fluoro)acetic acids?
A1: Several catalytic methods are employed for the synthesis of α-amino(fluoro)acetic acids, each with its own advantages and challenges. The primary approaches include:
-
Metal-Catalyzed Fluorination: Copper and Palladium catalysts are frequently used. Copper(II) catalysts can facilitate direct α-C(sp³)–H fluorination.[1][2] Palladium catalysts are effective for the α-arylation of amino acid precursors.
-
Photoredox Catalysis: This metal-free method utilizes visible light to generate alkyl radicals that can be incorporated into the amino acid structure, followed by fluorination.[3][4] It is considered a mild and versatile approach.[4]
-
Enzymatic Fluorination: Biocatalytic approaches offer high selectivity and can overcome some challenges of traditional chemical methods.[5] For instance, FMN-dependent reductases can be used to control stereochemistry.[5]
-
Organocatalysis: Chiral organocatalysts, such as quinine derivatives, can be used to achieve high enantioselectivity in the synthesis of fluorinated amino acid derivatives.[6]
Q2: What are the key challenges in the synthesis of α,α-disubstituted α-amino acids?
A2: The synthesis of α,α-disubstituted α-amino acids, including fluorinated analogs, presents several challenges, primarily due to steric hindrance around the α-carbon. This steric bulk can impede catalyst access and slow down reaction rates, often requiring more specialized catalytic systems to achieve high yields and enantioselectivity.[1]
Troubleshooting Guides
Problem 1: Low Reaction Yield
Q: My reaction for the synthesis of amino(fluoro)acetic acid is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields can stem from several factors related to the catalyst, reagents, or reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:
-
Catalyst Deactivation:
-
Cause: Catalysts can lose activity due to poisoning, coking (formation of carbonaceous deposits), sintering (thermal degradation), or leaching of the active metal.[7][8][9][10] Common poisons include sulfur compounds, carbon monoxide, and halides.[10]
-
Troubleshooting:
-
Ensure all reagents and solvents are of high purity and free from potential catalyst poisons.
-
Optimize the reaction temperature to avoid thermal degradation of the catalyst.
-
In cases of suspected coking, catalyst regeneration procedures may be necessary if applicable to your specific catalyst.
-
Consider using a fresh batch of catalyst.
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: The reaction temperature, pressure, solvent, and reaction time can significantly impact the yield.
-
Troubleshooting:
-
Temperature: Systematically vary the reaction temperature. Some reactions require heating to overcome activation barriers, while others may suffer from side reactions at elevated temperatures.
-
Solvent: The choice of solvent can influence catalyst solubility, stability, and reactivity. Screen a variety of solvents to find the optimal one for your system. Toluene has been shown to be effective in certain organocatalytic systems.[6]
-
Reaction Time: Monitor the reaction progress over time to determine the optimal reaction duration. Incomplete conversion will result in low yields, while prolonged reaction times might lead to product decomposition or side reactions.
-
-
-
Side Reactions:
-
Cause: The formation of undesired byproducts can consume starting materials and reduce the yield of the target product. In electrophilic fluorination, for instance, unexpected phenylsulfonylation has been observed with NFSI.[11]
-
Troubleshooting:
-
Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify any major byproducts. Understanding the side reactions can provide insights into how to suppress them.
-
Adjusting the stoichiometry of reagents, particularly the fluorinating agent, can sometimes minimize side reactions.
-
-
Problem 2: Poor Enantioselectivity
Q: I am performing an asymmetric synthesis of a chiral this compound, but the enantiomeric excess (ee) is low. How can I improve the stereoselectivity?
A: Achieving high enantioselectivity is a common challenge in asymmetric catalysis. Here are several strategies to improve the ee of your product:
-
Catalyst and Ligand Selection:
-
Cause: The chiral catalyst or ligand is the primary determinant of enantioselectivity. The structure of the catalyst and its interaction with the substrate dictate the stereochemical outcome.
-
Troubleshooting:
-
Screen a variety of chiral catalysts/ligands: For metal-catalyzed reactions, different chiral ligands can have a profound impact on enantioselectivity. For organocatalytic reactions, subtle changes in the catalyst structure can lead to significant improvements. For example, in one study, different quinine derivatives were tested to optimize enantioselectivity.[6]
-
Catalyst Loading: Vary the catalyst loading. While not always directly correlated, in some systems, the catalyst concentration can influence the formation of the desired chiral complex.
-
-
-
Reaction Parameters:
-
Cause: Temperature and solvent can affect the transition state energies of the competing enantiomeric pathways.
-
Troubleshooting:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex. Experiment with a range of solvents to find the one that provides the best stereochemical induction.
-
-
-
Substrate Modification:
-
Cause: The structure of the starting material can influence how it interacts with the chiral catalyst.
-
Troubleshooting:
-
Modify the protecting groups on the amino acid precursor. Bulky protecting groups can enhance steric interactions with the catalyst, leading to better stereocontrol.
-
-
Quantitative Data Summary
Table 1: Performance of Selected Catalysts in this compound Synthesis
| Catalyst System | Substrate | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Cu/Ph-box | α-imino β-keto esters | N-Fluorobenzenesulfonimide (NFSI) | up to 94 | up to 48 | [11] |
| Quinine Derivative (G) | β,β-difluoro-α-imine amides | - | 87 | 95 | [6] |
| 4CzIPN (Photocatalyst) | Chiral bicyclic Dehydroalanine | - | 88 | - (single diastereomer) | [12] |
| Copper(II) catalyst | α-amino acid derivatives | Selectfluor | Moderate to Excellent | - | [1] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Direct α-C(sp³)–H Fluorination
This protocol is a general representation based on the work by Liu et al. for the synthesis of quaternary α-fluorinated α-amino acid derivatives.[1][2]
Materials:
-
α-amino acid derivative (substrate)
-
Copper(II) catalyst (e.g., Cu(OAc)₂)
-
Fluorinating agent (e.g., Selectfluor)
-
Solvent (e.g., acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the α-amino acid derivative and the copper(II) catalyst.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at the desired temperature (e.g., room temperature or elevated temperature).
-
Add the fluorinating agent portion-wise over a specified period.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Photoredox-Catalyzed Carbofluorination of Dehydroalanine Derivatives
This protocol is a generalized procedure based on the work for the synthesis of α-fluoro-α-amino acids using a metal-free photoredox catalyst.[3][4]
Materials:
-
Dehydroalanine derivative (substrate)
-
Alkyltrifluoroborate salt (radical precursor)
-
Photocatalyst (e.g., 4CzIPN)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., anhydrous DMF)
-
Blue LEDs for irradiation
-
Inert atmosphere (Nitrogen)
Procedure:
-
In a reaction vial, combine the dehydroalanine derivative, the alkyltrifluoroborate salt, the photocatalyst, and the base.
-
Evacuate and backfill the vial with nitrogen three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature under irradiation with blue LEDs.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for catalytic synthesis.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 4. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. the-innovation.org [the-innovation.org]
- 6. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. youtube.com [youtube.com]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. investigacion.unirioja.es [investigacion.unirioja.es]
Technical Support Center: Managing the Reactivity of the C-F Bond
Welcome to the technical support center for managing the reactivity of the carbon-fluorine (C-F) bond in subsequent reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the carbon-fluorine bond so challenging to activate?
The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 110 kcal/mol. This strength is attributed to the high electronegativity of fluorine, which leads to a short, highly polarized, and stable bond.[1] Consequently, significant energy input or highly reactive species are required to cleave this bond, making its functionalization a considerable challenge.[2]
Q2: What are the main strategies for activating a C-F bond?
There are several primary strategies for activating C-F bonds:
-
Transition-Metal Catalysis: This is a widely used approach, often involving low-valent transition metals (e.g., Ni, Pd, Rh) that can insert into the C-F bond via oxidative addition.[1][3]
-
Main-Group Element-Mediated Activation: Lewis acidic main-group elements (e.g., Al, B, Si) can activate C-F bonds by abstracting the fluoride anion.[4]
-
Photoredox Catalysis: Visible-light photoredox catalysis can generate highly reactive radical species that facilitate C-F bond cleavage under mild conditions.[5][6]
-
Biocatalysis: Certain metalloenzymes have been shown to catalyze the cleavage of C-F bonds, offering a green chemistry approach.[2]
Q3: What are some common subsequent reactions after C-F bond activation?
Once the C-F bond is activated, the resulting intermediate can undergo a variety of transformations, including:
-
Hydrodefluorination (HDF): Replacement of a fluorine atom with a hydrogen atom.[7][8]
-
Borylation: Introduction of a boryl group, which can then be used in Suzuki-Miyaura cross-coupling reactions.
-
Silylation: Formation of a carbon-silicon bond.[9]
-
Cross-Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Q4: How can I selectively activate one C-F bond in a polyfluorinated compound?
Achieving selective monofunctionalization of polyfluorinated compounds is a significant challenge. Strategies to achieve this include:
-
Directing Groups: Employing directing groups on the substrate can guide the catalyst to a specific C-F bond.
-
Catalyst Control: The choice of catalyst and ligands can influence the regioselectivity of the reaction.
-
Reaction Conditions: Careful optimization of reaction parameters such as temperature, solvent, and reaction time can favor mono-functionalization over multiple defluorination events.
Troubleshooting Guides
Problem 1: Low or No Conversion in Transition-Metal Catalyzed C-F Activation
Possible Causes:
-
Catalyst Inactivity: The active form of the catalyst may not be generated in situ, or the catalyst may have decomposed.
-
Poor Ligand Choice: The ligand may not be suitable for stabilizing the active catalytic species or promoting the desired elementary steps (e.g., oxidative addition, reductive elimination).
-
Insufficiently Reactive Substrate: The C-F bond in the substrate may be too strong for the chosen catalytic system. Electron-donating groups on an aromatic ring can decrease the reactivity of aryl fluorides towards some catalytic systems.
-
Presence of Inhibitors: Impurities in the starting materials, solvents, or reagents (e.g., water, oxygen) can poison the catalyst.
Solutions:
-
Catalyst Activation: Ensure the pre-catalyst is properly activated. For example, for Ni(0) catalyzed reactions, ensure the reducing agent is effective.
-
Ligand Screening: Screen a variety of ligands with different electronic and steric properties. Electron-rich and bulky phosphine ligands are often effective.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for C-F bond cleavage. However, be mindful of potential side reactions and catalyst decomposition at elevated temperatures.
-
Use of Additives: Additives such as Lewis acids can sometimes assist in C-F bond activation.
-
Ensure Inert Atmosphere: Thoroughly degas solvents and use a glovebox or Schlenk line techniques to exclude oxygen and moisture. Purify starting materials to remove potential inhibitors.
Problem 2: Formation of Side Products
Possible Causes:
-
Over-reduction/Multiple Defluorinations: In hydrodefluorination or other reactions, multiple C-F bonds may be functionalized.
-
Homocoupling of Substrates: Reductive coupling of the starting material can occur.
-
Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to degradation.
-
Reaction with Solvent: The catalyst or reactive intermediates may react with the solvent.
Solutions:
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can often minimize the formation of side products.
-
Adjust Stoichiometry: Carefully control the stoichiometry of the reagents, particularly the reducing agent or nucleophile.
-
Change the Catalyst or Ligand: A different catalytic system may offer higher selectivity.
-
Choose an Inert Solvent: Select a solvent that is less likely to participate in the reaction.
Problem 3: Inconsistent Yields
Possible Causes:
-
Variability in Reagent Quality: The purity and activity of reagents, especially organometallic reagents and catalysts, can vary between batches.
-
Sensitivity to Air and Moisture: Small variations in the exclusion of air and moisture can significantly impact the reaction outcome.
-
Inadequate Mixing: In heterogeneous reactions, inefficient stirring can lead to inconsistent results.
Solutions:
-
Standardize Reagent Quality: Use freshly purified or titrated reagents. Store sensitive compounds under an inert atmosphere.
-
Rigorous Inert Atmosphere Techniques: Consistently use high-quality inert gas and well-dried glassware and solvents.
-
Ensure Efficient Stirring: Use an appropriate stir bar and stirring speed to ensure proper mixing of all reaction components.
Data Presentation
Table 1: Comparison of Conditions for Palladium-Catalyzed Hydrodefluorination of Fluoroarenes
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoroanisole | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 | [7] |
| 4-Fluorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 18 | 98 | [7] |
| 1-Fluoro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85 | [7] |
| 2-Fluoropyridine | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 18 | 91 | [7] |
Table 2: Selected Examples of Nickel-Catalyzed Defluorosilylation of Aryl Fluorides
| Aryl Fluoride | Silylborane | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorobiphenyl | Et₃SiBpin | KOtBu | Ni(cod)₂ (10) | Cyclohexane/THF | RT | 12 | 85 | [9] |
| 1-Fluoronaphthalene | Et₃SiBpin | KOtBu | Ni(cod)₂ (10) | Cyclohexane/THF | RT | 12 | 78 | [9] |
| 2-Fluoropyridine | Et₃SiBpin | KOtBu | Ni(cod)₂ (10) | Cyclohexane/THF | RT | 24 | 65 | [9] |
| 4-Fluoroanisole | PhMe₂SiBpin | KOtBu | Ni(cod)₂ (10) | Cyclohexane/THF | RT | 12 | 92 | [9] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Hydrodefluorination of Fluoroarenes
An oven-dried vial is charged with the fluoroarene (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and the appropriate phosphine ligand (0.04 equiv). The vial is sealed with a septum and purged with argon. Anhydrous toluene is added, followed by a solution of sodium tert-butoxide (2.0 equiv) in toluene. The reaction mixture is then heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[7]
General Procedure for Nickel-Catalyzed Defluorosilylation of Aryl Fluorides
In a glovebox, an oven-dried vial is charged with Ni(cod)₂ (0.10 equiv), the aryl fluoride (1.0 equiv), and potassium tert-butoxide (2.5 equiv). The vial is sealed and removed from the glovebox. A mixture of cyclohexane and THF (1:2 v/v) is added, followed by the silylborane (1.5 equiv). The reaction mixture is stirred at room temperature for the specified time. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography on silica gel.[9]
Visualizations
References
- 1. baranlab.org [baranlab.org]
- 2. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Silylboronate-Mediated Defluorosilylation of Aryl Fluorides with or without Ni-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Fluorine's Deactivating Effect on Amino Groups
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the deactivating effect of fluorine on amino groups, a common challenge in organic synthesis and medicinal chemistry. The strong electron-withdrawing nature of fluorine can significantly reduce the nucleophilicity and basicity of an amino group, leading to sluggish or failed reactions.[1][2] This guide offers practical solutions and detailed protocols to overcome these hurdles.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with fluorine-substituted anilines.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
-
Question: I am attempting a Buchwald-Hartwig amination with a fluoroaniline and an aryl halide, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
-
Answer: The reduced nucleophilicity of the fluoroaniline is a primary suspect. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be effective.[3]
-
Recommendation: Switch to a more electron-rich and bulky phosphine ligand. Ligands like BrettPhos, DavePhos, or XantPhos are often more effective for coupling with electron-deficient anilines.[4] Consider using a pre-catalyst for cleaner and more efficient generation of the active catalytic species.[3]
-
-
Base Selection: The choice of base is critical.
-
Recommendation: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, consider weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), though this may require higher temperatures and longer reaction times.
-
-
Solvent Choice: The solvent can influence catalyst activity and solubility of reagents.
-
Recommendation: Anhydrous toluene, dioxane, or THF are commonly used. Ensure your solvent is thoroughly degassed to prevent catalyst deactivation.
-
-
Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier.
-
Recommendation: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increase the temperature to 100-120 °C. Monitor for potential decomposition of starting materials or product.
-
-
Side Reactions: Be aware of potential side reactions.
-
Dehalogenation: The aryl halide may undergo reduction.
-
Homocoupling: The aryl halide may couple with itself.
-
Troubleshooting Workflow for Low-Yield Buchwald-Hartwig Amination
Caption: A stepwise approach to troubleshooting low yields in Buchwald-Hartwig reactions.
-
Issue 2: Sluggish or Incomplete Acylation of Fluoroanilines
-
Question: I am trying to acylate a fluoroaniline with an acid chloride or anhydride, but the reaction is very slow and does not go to completion. How can I drive the reaction forward?
-
Answer: The lone pair of electrons on the nitrogen of a fluoroaniline is less available for nucleophilic attack due to the inductive effect of fluorine. To enhance the reaction rate, consider the following:
-
Use of a Base: A base is necessary to neutralize the acid byproduct (e.g., HCl) which would otherwise protonate the starting aniline, rendering it unreactive.
-
Recommendation: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For very deactivated anilines, a stronger base like pyridine may be beneficial, which can also act as a nucleophilic catalyst.
-
-
Activating the Acylating Agent: Increasing the electrophilicity of the acylating agent can help.
-
Recommendation: If using a carboxylic acid, convert it to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
-
Catalyst: The use of a catalyst can significantly speed up the reaction.
-
Recommendation: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions. Use it in catalytic amounts (1-10 mol%).
-
-
Reaction Conditions:
-
Recommendation: Ensure anhydrous conditions, as water can hydrolyze the acylating agent. If the reaction is still slow at room temperature, gentle heating (40-60 °C) may be required.
-
-
Issue 3: Failure or Low Yield in Sandmeyer Reaction
-
Question: I am performing a Sandmeyer reaction on a fluoroaniline to introduce a halide or cyanide group, but the reaction is failing or giving a low yield of the desired product. What could be the problem?
-
Answer: The stability of the diazonium salt intermediate is crucial for the success of a Sandmeyer reaction. The electron-withdrawing fluorine can affect this stability.
-
Diazotization Step: Incomplete formation of the diazonium salt is a common issue.
-
Recommendation: Ensure the reaction is carried out at a low temperature (0-5 °C) to prevent premature decomposition of the diazonium salt. Use a slight excess of sodium nitrite and a strong acid like HCl or H₂SO₄.
-
-
Copper Catalyst: The state and amount of the copper(I) catalyst are important.
-
Recommendation: Use freshly prepared copper(I) chloride or bromide. Ensure a stoichiometric amount of the copper salt is used.
-
-
Side Reactions: The aryl radical intermediate can undergo undesired reactions.
-
Recommendation: The formation of biaryl compounds can be a side product.[5] Using a well-dispersed catalyst and maintaining a controlled temperature can minimize this.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is fluorine considered a deactivating group for the amino group in electrophilic aromatic substitution, yet it is an ortho-, para- director?
A1: This is a classic case of competing electronic effects. Fluorine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bonds (inductive effect), which deactivates the ring towards electrophilic attack.[1][2] However, fluorine also has lone pairs of electrons that can be donated to the aromatic ring through resonance (mesomeric effect). This resonance effect increases the electron density at the ortho and para positions, making them more nucleophilic than the meta position. Since the inductive effect is stronger than the resonance effect for halogens, the overall result is deactivation, but the directing effect is still ortho-, para-.[2]
Q2: How does the position of the fluorine atom on the aniline ring affect the basicity of the amino group?
A2: The position of the fluorine atom has a significant impact on the pKa of the anilinium ion (a lower pKa indicates a weaker base). The closer the fluorine is to the amino group, the stronger its electron-withdrawing inductive effect, and the more it reduces the basicity. Therefore, the order of basicity is generally: aniline > para-fluoroaniline > meta-fluoroaniline > ortho-fluoroaniline.
Q3: Can I use a protecting group to temporarily mask the amino group of a fluoroaniline during a multi-step synthesis?
A3: Yes, protecting the amino group is a common and effective strategy. The tert-butoxycarbonyl (Boc) group is widely used.[6] It can be introduced using di-tert-butyl dicarbonate ((Boc)₂O) and a base. The Boc group reduces the electron-donating ability of the nitrogen, making the aromatic ring less susceptible to unwanted side reactions. The Boc group is stable to many reaction conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA).[6]
Q4: In a nucleophilic aromatic substitution (SNAr) reaction, is a C-F bond a good leaving group?
A4: Surprisingly, yes. In the context of SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. A highly electronegative substituent like fluorine strongly activates the ring towards this nucleophilic attack by withdrawing electron density. Although the C-F bond is strong, its cleavage occurs in the second, fast step of the reaction as aromaticity is restored. Therefore, fluoroarenes can be excellent substrates for SNAr.
Quantitative Data
Table 1: pKa Values of Fluorinated Anilines
| Compound | pKa of Conjugate Acid |
| Aniline | 4.60 |
| 4-Fluoroaniline | 4.65[7] |
| 3-Fluoroaniline | 3.51 |
| 2-Fluoroaniline | 3.20 |
Data sourced from various chemical databases and literature. Values can vary slightly depending on the measurement conditions.
Table 2: Comparison of Reaction Yields for Acylation of Aniline and 4-Fluoroaniline
| Reaction | Substrate | Acylating Agent | Catalyst | Yield (%) |
| Acylation | Aniline | Acetic Anhydride | None | ~90% |
| Acylation | 4-Fluoroaniline | Acetic Anhydride | None | ~75% |
| Acylation | 4-Fluoroaniline | Acetic Anhydride | DMAP (5 mol%) | >95% |
Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Boc Protection of 4-Fluoroaniline
This protocol describes the protection of the amino group of 4-fluoroaniline using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
4-Fluoroaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-fluoroaniline.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of N-Boc-4-fluoroaniline
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc-4-fluoroaniline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve N-Boc-4-fluoroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once the deprotection is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected 4-fluoroaniline.
Visualizations
Logical Workflow for Overcoming Reduced Reactivity of Fluoroanilines
Caption: Key strategies to enhance the reactivity of fluoroanilines in chemical synthesis.
References
Validation & Comparative
A Comparative Guide: Amino(fluoro)acetic Acid vs. Glycine in Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The substitution of natural amino acids with their fluorinated analogs is a powerful strategy in peptide and protein engineering. This guide provides a comprehensive comparison of the conformational effects of replacing glycine (Gly) with amino(fluoro)acetic acid (α-fluoroglycine, FGly), a non-proteinogenic amino acid. Understanding these effects is crucial for designing peptides with enhanced stability, predictable secondary structures, and novel biological activities. While direct, head-to-head quantitative comparisons in identical peptide systems are sparse in the literature, this guide synthesizes established principles from studies on fluorinated amino acids and provides the experimental frameworks necessary for such an investigation.
Introduction: The Impact of α-Fluorination on the Peptide Backbone
Glycine, the simplest amino acid, imparts significant conformational flexibility to a peptide chain due to the absence of a side chain. This flexibility can be both an advantage, allowing for a wide range of conformations, and a disadvantage, leading to entropic penalties upon folding into a defined structure. The introduction of a fluorine atom at the α-carbon, replacing one of the hydrogens of glycine, introduces profound stereoelectronic effects that can dramatically alter the local peptide conformation.
The high electronegativity of fluorine and the gauche effect are the primary drivers of these conformational changes. The C-F bond is highly polarized, creating a dipole that can interact with the peptide backbone. Furthermore, the gauche effect, which describes the tendency of adjacent bonds with electronegative substituents to adopt a gauche conformation, can significantly influence the Ramachandran space available to the this compound residue.
Comparative Analysis of Conformational Propensities
Based on extensive studies of other fluorinated amino acids, particularly fluorinated prolines, we can infer the likely conformational consequences of substituting glycine with this compound.
Table 1: Expected Conformational Differences between Glycine and this compound
| Feature | Glycine (Gly) | This compound (FGly) | Rationale for Expected Difference |
| Ramachandran Plot | Occupies a wide range of φ and ψ angles, including regions disallowed for other L-amino acids. | Restricted φ and ψ angles, likely favoring specific regions of the Ramachandran plot. | The steric bulk and stereoelectronic effects of the fluorine atom will limit the accessible conformational space. |
| Secondary Structure | Can be found in various secondary structures but is known as a "helix breaker" due to its high conformational flexibility. | May act as a promoter of specific secondary structures, such as β-turns or even helical structures, depending on the context. | The rigidification of the backbone can pre-organize the peptide into a specific conformation. |
| Flexibility | High | Low | The fluorine substituent restricts bond rotation. |
| Hydrogen Bonding | The N-H and C=O groups participate in standard backbone hydrogen bonding. | The electronegative fluorine may influence the hydrogen bonding potential of the adjacent amide proton. | The C-F bond dipole can affect the local electronic environment. |
Experimental Protocols for Comparative Conformational Analysis
To empirically determine the conformational differences, a systematic study involving peptide synthesis followed by spectroscopic and structural analysis is required.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3]
Protocol:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.[1]
-
Amino Acid Coupling: Activate the incoming Fmoc-protected amino acid (either Fmoc-Gly-OH or Fmoc-FGly-OH) using a coupling reagent such as HBTU/DIPEA in DMF and couple it to the deprotected N-terminus of the resin-bound peptide.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Conformational Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe the solution-state conformation of peptides at atomic resolution.[4][5][6] For fluorinated peptides, 19F NMR provides an additional, highly sensitive probe.[4][5]
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O or a membrane-mimicking solvent like trifluoroethanol) to a concentration of 1-5 mM.
-
1D 1H and 19F NMR: Acquire one-dimensional proton and fluorine spectra to assess the overall folding and purity.
-
2D NMR:
-
TOCSY: To identify spin systems of individual amino acid residues.
-
NOESY: To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (1H-13C or 1H-15N): To resolve overlapping proton signals and aid in resonance assignment.
-
-
Data Analysis:
-
Resonance Assignment: Assign all proton, carbon, and nitrogen resonances to their respective atoms in the peptide sequence.
-
Coupling Constants (3JHNα): Measure the coupling constants between the amide proton and the α-proton, which can be related to the φ dihedral angle via the Karplus equation.
-
NOE Restraints: Integrate the cross-peak volumes in the NOESY spectrum to derive distance restraints.
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.
-
Conformational Analysis: X-ray Crystallography
X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.[7][8]
Protocol:
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, peptide concentration) using techniques like hanging-drop or sitting-drop vapor diffusion.[9]
-
Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, single, well-diffracting crystals.
-
Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Structure Solution and Refinement:
-
Phase Determination: Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.
-
Model Building: Build an initial atomic model into the electron density map.
-
Refinement: Refine the atomic coordinates and thermal parameters against the experimental diffraction data.
-
-
Structure Validation: Assess the quality of the final model using tools like Ramachandran plots and R-factors.
Conformational Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of a peptide in solution.[10][11][12]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1 mg/mL) in a suitable buffer that does not have high absorbance in the far-UV region.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Data Processing: Subtract the spectrum of the buffer from the peptide spectrum and convert the raw data (ellipticity) to mean residue ellipticity.
-
Secondary Structure Estimation: Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures from the CD spectrum.
Impact on Signaling Pathways and Drug Development
The conformational changes induced by the substitution of glycine with this compound can have significant implications for a peptide's biological activity. A more rigid and pre-organized conformation can lead to:
-
Increased Receptor Binding Affinity: By reducing the entropic penalty of binding, a conformationally constrained peptide may exhibit higher affinity and selectivity for its target receptor.
-
Enhanced Proteolytic Stability: The unnatural amino acid can hinder recognition and cleavage by proteases, thereby increasing the peptide's in vivo half-life.
-
Modulation of Signaling: By stabilizing a specific bioactive conformation, the fluorinated peptide may act as a more potent agonist or antagonist of a particular signaling pathway.
The precise impact on a signaling pathway is context-dependent and must be determined empirically for each peptide-receptor system.
Conclusion
The replacement of glycine with this compound is a promising strategy for peptide design, offering a means to introduce conformational rigidity and potentially enhance biological activity. While direct quantitative comparisons are still emerging in the literature, the foundational principles of fluorine's stereoelectronic effects provide a strong basis for predicting its impact. The experimental protocols outlined in this guide provide a clear roadmap for researchers to conduct their own comparative studies and unlock the potential of this unique amino acid in drug discovery and development.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. biomatik.com [biomatik.com]
- 4. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of Non-Natural Amino Acid Inhibitors of Amyloid Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into peptides has emerged as a powerful tool in medicinal chemistry to enhance their therapeutic properties. This guide provides an objective comparison of the biological activity of fluorinated versus their non-fluorinated peptide counterparts, supported by experimental data. We will delve into key performance metrics such as receptor binding affinity, enzymatic stability, and cellular uptake, providing detailed experimental protocols and visual representations of relevant biological pathways.
Executive Summary
Fluorination can significantly alter the biological characteristics of peptides. Key advantages of peptide fluorination often include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can sterically hinder protease cleavage, leading to a longer peptide half-life in vivo.
-
Improved Binding Affinity: The introduction of fluorine can alter the peptide's conformation and electronic properties, potentially leading to stronger and more specific interactions with its biological target.
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a peptide, which can enhance its ability to cross cellular membranes and improve cellular uptake.
This guide will explore these effects through specific examples, providing quantitative data and detailed methodologies to aid researchers in their drug development efforts.
Case Study 1: Glucagon-Like Peptide-1 (GLP-1) Analogs
Glucagon-like peptide-1 (GLP-1) is a crucial hormone in glucose homeostasis, making it a key target for the treatment of type 2 diabetes. However, its therapeutic potential is limited by its rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). Fluorination has been investigated as a strategy to improve the stability and efficacy of GLP-1 analogs.
Data Presentation: Biological Activity of Fluorinated vs. Non-Fluorinated GLP-1 Analogs
| Peptide | Sequence Modification | Receptor Binding Affinity (IC50, nM) | Functional Potency (EC50, nM) | Proteolytic Stability (t1/2 vs. DPP-IV) |
| GLP-1 (7-36) | Native Peptide | 1.9 | 0.3 | 1x (baseline) |
| [HOC(CF3)2-Leu8]GLP-1 | Hexafluoroleucine at position 8 | 51.3 | 2.1 | No detectable hydrolysis after 24h |
| [HOC(CF3)2-Leu9]GLP-1 | Hexafluoroleucine at position 9 | 5.1 | 0.6 | 1.5x increase |
| [HOC(CF3)2-Leu10]GLP-1 | Hexafluoroleucine at position 10 | 114 | 3.4 | 2.9x increase |
Data summarized from "Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1"[1][2]
Analysis
The data clearly demonstrates that the introduction of hexafluoroleucine at specific positions in the GLP-1 peptide has a profound impact on its biological properties.
-
Receptor Binding and Potency: While fluorination at position 8 and 10 leads to a decrease in binding affinity and functional potency, modification at position 9 results in a comparable bioactivity to the native peptide[1][2]. This highlights the critical role of the substitution site in maintaining biological function.
-
Proteolytic Stability: Most notably, the fluorinated analog with hexafluoroleucine at position 8 shows complete resistance to DPP-IV degradation over a 24-hour period[1][2]. This remarkable increase in stability is a significant advantage for therapeutic applications.
GLP-1 Signaling Pathway
The binding of GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a signaling cascade that ultimately leads to insulin secretion. This pathway is primarily mediated by the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
References
A Comparative Guide to the Effects of Fluorine Substitution on Protein Stability and Folding
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into proteins has emerged as a powerful tool in protein engineering and drug design. This guide provides a comprehensive comparison of how fluorine substitution influences protein stability and folding, supported by experimental data and detailed methodologies.
The "Fluorous Effect": A Double-Edged Sword in Protein Design
Fluorination, the substitution of hydrogen with fluorine, can significantly alter the physicochemical properties of amino acid side chains, thereby impacting the overall structure, stability, and function of a protein.[1][] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius (similar to hydrogen), and the stability of the carbon-fluorine bond, contribute to what is often termed the "fluorous effect".[3] This effect is a combination of factors, including increased hydrophobicity and altered electrostatic interactions, that can be leveraged to enhance protein stability.[1][4]
Impact on Protein Stability: A Quantitative Look
The primary driver for the increased stability observed in many fluorinated proteins is the enhancement of the hydrophobic effect.[1] Fluorinated aliphatic side chains are significantly more hydrophobic than their hydrocarbon counterparts. This increased hydrophobicity promotes the burial of these side chains within the protein core, leading to a more stable folded state.[5]
Several studies have quantified the stabilizing effects of fluorine substitution. For instance, substituting leucine residues with hexafluoroleucine (hFLeu) in the hydrophobic core of a protein can increase its stability by approximately 0.4 to 1.1 kcal/mol per residue.[1] In a de novo designed four-helix bundle protein (α4H), replacing leucine residues with hFLeu at three positions in the hydrophobic core resulted in a significant increase in the Gibbs free energy of folding (ΔG°fold) from -18.0 kcal/mol for the non-fluorinated protein to -27.6 kcal/mol for the fluorinated version.[6]
Here is a summary of quantitative data from various studies:
| Protein System | Fluorinated Amino Acid | Change in Stability (ΔΔGfold or ΔG°fold) | Reference |
| GCN4 coiled-coil | trifluoroleucine (tFLeu) and trifluorovaline (tFVal) | ~1 kcal/mol increase in stability | [1] |
| A1 coiled-coil | trifluoroleucine (tFLeu) | 0.4 kcal/mol per residue increase in stability | [1] |
| A1 coiled-coil | hexafluoroleucine (hFLeu) | 0.6 kcal/mol per residue increase in stability | [1] |
| NTL9 (globular α-β protein) | trifluorovaline (tFVal) | 1.4 kcal/mol per residue increase in stability | [1] |
| GB1 (β-sheet protein) | trifluoroethylglycine (tFeG), hexafluoroleucine (hFLeu), pentafluorophenylalanine (pFPhe) | ~0.3 kcal/mol increase in stability | [1] |
| α4H (four-helix bundle) | hexafluoroleucine (hFLeu) | ΔG°fold = -27.6 ± 0.1 kcal/mol (compared to -18.0 ± 0.2 kcal/mol for non-fluorinated) | [6] |
Effects on Protein Folding and Secondary Structure
While generally stabilizing, the effects of fluorine substitution can be context-dependent and vary with the type of secondary structure.
-
α-Helices: Fluorinated amino acids, particularly those with bulky fluorinated side chains, can surprisingly decrease the intrinsic helical propensity of a peptide.[3][7] However, in the context of a folded protein, the overall stabilizing effect from increased hydrophobicity often outweighs the lower helical propensity, leading to a net increase in the stability of α-helical proteins.[3]
-
β-Sheets: In contrast to α-helices, fluorinated amino acids appear to have a higher propensity to form β-sheets compared to their hydrocarbon counterparts.[7] This suggests that steric effects may play a more dominant role in determining β-sheet propensity.[7] In solvent-exposed positions on a β-sheet, fluorinated residues have been shown to stabilize the folded state.[1]
The workflow for assessing the impact of fluorination on protein stability and folding typically involves several key experimental stages, from protein design and synthesis to biophysical characterization.
Caption: General workflow for studying fluorinated proteins.
The Role of Electrostatics and Local Environment
Fluorine's high electronegativity can also influence the local electrostatic environment within a protein.[8] The introduction of fluorine can alter the pKa of nearby acidic or basic residues and modulate hydrogen bonding networks.[8][9] While the C-F bond is a poor hydrogen bond acceptor, it can participate in other non-covalent interactions that contribute to protein stability.[9] The precise impact of these electrostatic perturbations is highly dependent on the specific location of the substitution.
The decision-making process for utilizing fluorine substitution in protein engineering involves a careful consideration of the desired outcome and the structural context of the target protein.
Caption: Decision pathway for fluorine substitution.
Experimental Protocols
Protein Synthesis with Fluorinated Amino Acids
The incorporation of fluorinated amino acids into proteins can be achieved through two primary methods:
-
Chemical Synthesis: This method, often employed for smaller proteins and peptides, involves solid-phase peptide synthesis where fluorinated amino acid building blocks are incorporated at specific positions.[10]
-
Biosynthetic Incorporation: For larger proteins, fluorinated amino acids can be incorporated during protein expression in bacterial or mammalian cells.[][10] This typically involves auxotrophic strains or cell-free expression systems supplemented with the desired fluorinated amino acid.[10]
Measurement of Protein Stability
Several biophysical techniques are commonly used to assess the stability of fluorinated proteins:
1. Circular Dichroism (CD) Spectroscopy
-
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The far-UV CD spectrum (190-250 nm) provides information about the secondary structure content (α-helix, β-sheet, random coil) of a protein.
-
Protocol for Thermal Denaturation:
-
Prepare protein samples in a suitable buffer at a concentration of 0.1-0.2 mg/mL.
-
Record a far-UV CD spectrum at a starting temperature (e.g., 20°C) to confirm the folded state.
-
Monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a constant rate (e.g., 1°C/min).
-
The resulting data will show a sigmoidal curve representing the transition from the folded to the unfolded state.
-
The melting temperature (Tm), the midpoint of this transition, is a measure of the protein's thermal stability.[11][12]
-
2. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
-
Principle: DSF measures changes in the fluorescence of a dye (e.g., SYPRO Orange) that binds to the hydrophobic regions of a protein as it unfolds upon heating.[11][13]
-
Protocol:
-
Prepare a master mix containing the protein (1-5 µM), the fluorescent dye, and the buffer.
-
Aliquot the master mix into a 96-well PCR plate.
-
Place the plate in a real-time PCR instrument.[13]
-
Increase the temperature incrementally (e.g., 1°C/min from 25°C to 95°C) and monitor the fluorescence at each step.[14]
-
The Tm is determined from the inflection point of the sigmoidal melting curve.[11][14]
-
3. Isothermal Chemical Denaturation
-
Principle: This method involves monitoring a structural signal (e.g., intrinsic tryptophan fluorescence or CD signal) as a function of increasing denaturant concentration (e.g., urea or guanidinium chloride) at a constant temperature.[15]
-
Protocol:
-
Prepare a series of protein samples with increasing concentrations of a chemical denaturant.
-
Allow the samples to equilibrate.
-
Measure the fluorescence emission spectrum (e.g., excitation at 280 nm, emission from 300-400 nm) or the CD signal for each sample.
-
Plot the change in signal versus the denaturant concentration.
-
Fit the data to a two-state unfolding model to determine the Gibbs free energy of unfolding in the absence of denaturant (ΔG°H2O).[15][16]
-
The experimental workflow for a thermal shift assay is a rapid and high-throughput method for assessing protein stability.
References
- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 8. Fluorinated Protein and Peptide Materials for Biomedical Applications [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different fluorinated amino acids in protein design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into proteins has emerged as a powerful tool in protein design and engineering, offering the ability to fine-tune molecular properties for enhanced stability, novel functionalities, and improved therapeutic potential. This guide provides a comparative analysis of different fluorinated amino acids, supported by experimental data, to aid researchers in selecting the optimal building blocks for their specific applications.
Enhanced Stability and Modulated Properties
Fluorination of amino acid side chains can dramatically alter their physicochemical properties. The high electronegativity of fluorine imparts unique electronic characteristics, leading to changes in hydrophobicity, pKa, and conformational preferences. These modifications can translate into significant enhancements in protein stability against thermal and chemical denaturation.[1][2]
A key advantage of using fluorinated amino acids is the ability to increase protein stability with minimal structural perturbation.[2] Fluorinated residues can closely mimic the shape of their natural counterparts while increasing the buried hydrophobic surface area, a primary driver of the stabilizing effect.[2][3]
Comparative Data of Fluorinated Amino Acids
To facilitate the selection of appropriate fluorinated amino acids, the following tables summarize key quantitative data.
Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids
| Amino Acid | Structure | van der Waals Volume (ų) | Hydrophobicity (ΔG_Hyd, kcal/mol) | pKa (Side Chain) |
| Leucine (Leu) | --- | 76.4 | --- | --- |
| Hexafluoroleucine (Hfl) | --- | ~114 | More Hydrophobic than Leu | --- |
| Valine (Val) | --- | 59.1 | --- | --- |
| Trifluorovaline (Tfv) | --- | --- | --- | --- |
| Phenylalanine (Phe) | --- | --- | --- | --- |
| 4-Fluorophenylalanine (4-F-Phe) | --- | --- | --- | --- |
| Tyrosine (Tyr) | --- | --- | --- | ~10.1[4][5] |
| 3-Fluorotyrosine (3-F-Tyr) | --- | --- | --- | 8.81[6] |
| 3,5-Difluorotyrosine (3,5-F2-Tyr) | --- | --- | --- | 7.80[6] |
| Histidine (His) | --- | --- | --- | ~6.0[7] |
Note: Quantitative hydrophobicity data can vary depending on the experimental method (e.g., solvent partitioning, chromatography, or molecular dynamics simulations). The general trend is that increasing fluorination of aliphatic side chains increases hydrophobicity. Data for van der Waals volumes and comprehensive hydrophobicity scales are not consistently available for all compounds in a single comparative format.
Table 2: Comparative Thermodynamic Data of Protein Unfolding
This table presents thermodynamic parameters for the unfolding of a de novo designed 4-helix bundle protein with varying degrees of hexafluoroleucine (hFLeu) incorporation in its hydrophobic core. The data illustrates the significant increase in stability with a higher fluorine content.[1][8]
| Protein Variant | Number of hFLeu Residues | ΔG°_unfold (kcal/mol) | ΔH°_unfold (kcal/mol) | TΔS°_unfold (kcal/mol) | ΔCp°_unfold (kcal/mol·K) | T_m (°C) |
| α4H | 0 | 11.5 | 45.1 | 33.6 | 0.53 | 78 |
| α4F3a | 6 | 14.9 | 49.5 | 34.6 | 0.38 | 105 |
| α4F3d | 6 | 15.1 | 51.2 | 36.1 | 0.42 | 102 |
| α4F6 | 12 | 18.3 | 55.4 | 37.1 | 0.29 | >120 |
Data adapted from studies on de novo designed 4-helix bundle proteins.[1][8] The values demonstrate a clear correlation between the number of incorporated fluorinated residues and the increase in the free energy of unfolding (ΔG°_unfold), indicating enhanced stability.
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorinated amino acids in protein design. Below are summaries of key experimental protocols.
Incorporation of Fluorinated Amino Acids
There are several methods for incorporating fluorinated amino acids into proteins:
-
Solid-Phase Peptide Synthesis (SPPS): This chemical synthesis method allows for the precise, site-specific incorporation of one or more fluorinated amino acids into a peptide chain.
-
Biosynthetic Incorporation: This in vivo approach often utilizes auxotrophic bacterial strains that are unable to synthesize a specific natural amino acid. By depleting the natural amino acid and supplementing the growth medium with its fluorinated analog, the cellular machinery incorporates the unnatural amino acid into the expressed protein.
-
Amber Stop Codon Suppression: This technique involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., UAG, the amber codon) and inserts a specific unnatural amino acid at that position. This allows for site-specific incorporation in a wider range of expression systems.
Thermal Denaturation using Circular Dichroism (CD) Spectroscopy
This technique is widely used to determine the thermal stability of a protein.
-
Sample Preparation: A purified protein solution (typically 2-50 µM) is prepared in a suitable buffer. Buffers with a low temperature dependence of pH, such as phosphate buffer, are preferred.
-
Instrumentation: A circular dichroism spectropolarimeter equipped with a Peltier temperature controller is used.
-
Data Collection: The CD signal at a wavelength sensitive to the protein's secondary structure (e.g., 222 nm for α-helical proteins) is monitored as the temperature is gradually increased.
-
Data Analysis: The resulting melting curve is fitted to a thermodynamic model to determine the melting temperature (T_m), which is the temperature at which 50% of the protein is unfolded. From the shape of the curve, thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of unfolding can be derived.[1][8]
X-ray Crystallography
This powerful technique provides high-resolution three-dimensional structural information of the fluorinated protein.
-
Crystallization: The purified fluorinated protein is screened against a variety of crystallization conditions (precipitants, buffers, salts, and additives) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to calculate an electron density map. An atomic model of the protein is then built into this map and refined to best fit the experimental data. The final structure reveals the precise atomic coordinates and how the fluorinated side chains are accommodated within the protein fold.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for protein engineering with fluorinated amino acids and the different methods for their incorporation.
Conclusion
The use of fluorinated amino acids offers a versatile and powerful strategy for protein design and engineering. By carefully selecting the type and position of fluorination, researchers can significantly enhance protein stability and modulate other key properties. The data and protocols presented in this guide aim to provide a solid foundation for the rational design of novel proteins with tailored functionalities for a wide range of applications in research, medicine, and biotechnology.
References
- 1. Influence of fluorination on the thermodynamics of protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Study of Fluorinated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantitative Analysis of Amino(fluoro)acetic Acid: 19F NMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of fluorinated compounds is paramount. This guide provides a comprehensive comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy against established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS)—for the quantitative analysis of amino(fluoro)acetic acid.
The choice of analytical technique is critical, impacting accuracy, precision, and efficiency. While chromatographic methods are traditionally favored for their sensitivity, ¹⁹F NMR presents a powerful alternative, offering a unique set of advantages, including its non-destructive nature and simpler sample preparation.
Performance Comparison: ¹⁹F NMR vs. Chromatographic Methods
The validation of an analytical method is crucial to ensure its reliability. Key validation parameters for ¹⁹F NMR and chromatographic techniques are summarized below. It is important to note that the specific values can vary based on the instrumentation, experimental conditions, and the complexity of the sample matrix.
| Validation Parameter | ¹⁹F NMR Spectroscopy | HPLC-MS/MS | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 85-115% |
| Precision (% RSD) | < 5% | < 10% | < 15% |
| Limit of Detection (LOD) | ~1-10 µM | ~0.1-1 µM | ~1-10 µM |
| Limit of Quantitation (LOQ) | ~5-30 µM | ~0.5-5 µM | ~5-30 µM |
| Sample Preparation | Minimal (dissolution in deuterated solvent) | Often requires derivatization and extraction | Requires derivatization to increase volatility |
| Analysis Time per Sample | ~5-15 minutes | ~10-30 minutes | ~15-40 minutes |
| Destructive to Sample? | No | Yes | Yes |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the quantitative analysis of this compound using ¹⁹F NMR, HPLC-MS/MS, and GC-MS.
¹⁹F NMR Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a known concentration.
-
Add a known amount of an internal standard containing a fluorine atom with a distinct chemical shift from the analyte (e.g., trifluoroacetic acid).
2. NMR Data Acquisition:
-
Record the ¹⁹F NMR spectrum on a high-resolution NMR spectrometer.
-
Key acquisition parameters to optimize include:
-
Pulse Angle: A 30° or 45° pulse is often used to ensure complete relaxation between scans.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei of both the analyte and the internal standard to ensure full magnetization recovery. This is critical for accurate quantification.[1]
-
Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio.
-
3. Data Processing and Quantification:
-
Apply appropriate processing parameters (e.g., Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
HPLC-MS/MS Protocol
1. Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample and dissolve it in a suitable solvent.
-
To enhance chromatographic retention and ionization efficiency, derivatization is often necessary. A common agent is o-phthalaldehyde (OPA) in the presence of a thiol.[2]
-
Prepare a calibration curve using a series of known concentrations of derivatized this compound.
-
Add an internal standard (often a stable isotope-labeled version of the analyte) to all samples and standards.
2. HPLC Separation:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase system, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
3. MS/MS Detection:
-
Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Monitor specific precursor-to-product ion transitions for the derivatized analyte and the internal standard.
4. Quantification:
-
Integrate the peak areas of the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
GC-MS Protocol
1. Sample Preparation and Derivatization:
-
Amino acids are not volatile and require derivatization for GC analysis. A two-step process is common:
-
Esterification: React the carboxylic acid group with an alcohol (e.g., n-butanol) under acidic conditions.
-
Acylation: React the amino group with an acylating agent (e.g., pentafluoropropionic anhydride - PFPA).[3]
-
-
Prepare a calibration curve with derivatized standards.
-
Add an internal standard prior to derivatization.
2. GC Separation:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to separate the analytes.
3. MS Detection:
-
Couple the GC to a mass spectrometer.
-
Acquire data in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis.
4. Quantification:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve and calculate the concentration of the analyte in the samples.
Visualizing the Methodologies
To further clarify the experimental workflows and the comparative advantages of each technique, the following diagrams are provided.
Conclusion
Both ¹⁹F NMR spectroscopy and chromatographic methods are powerful techniques for the quantitative analysis of this compound.
-
¹⁹F NMR is an excellent choice for its simplicity, speed, and non-destructive nature, particularly for relatively pure samples where high sensitivity is not the primary concern. Its direct relationship between signal intensity and the number of nuclei simplifies quantification.
-
HPLC-MS/MS and GC-MS offer superior sensitivity and are indispensable when analyzing trace amounts of the analyte in complex biological or environmental matrices. The requirement for derivatization and more extensive sample preparation, however, increases the complexity and potential for analytical variability.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the concentration of the analyte, the complexity of the sample matrix, the required throughput, and the availability of instrumentation. For many research and development applications, these techniques can be seen as complementary, with ¹⁹F NMR providing rapid, high-level quantification and chromatographic methods offering in-depth, highly sensitive analysis.
References
Assessing the enzymatic stability of peptides containing amino(fluoro)acetic acid
For researchers in drug development, enhancing the enzymatic stability of peptide-based therapeutics is a critical challenge. A promising strategy to bolster this stability is the incorporation of amino(fluoro)acetic acid residues into peptide sequences. This modification has been shown to significantly increase resistance to proteolytic degradation, a key factor in improving a drug's in vivo half-life and therapeutic efficacy.
The introduction of fluorine, the most electronegative element, into amino acid side chains creates peptides with unique conformational properties and increased resistance to enzymatic cleavage.[1][2][3] Studies have demonstrated that peptides containing fluorinated amino acids exhibit moderately better protease stability compared to their non-fluorinated counterparts.[1][2] For instance, fluorinated analogs of the antimicrobial peptides buforin and magainin have shown increased resistance to hydrolytic cleavage by trypsin.[1][2]
However, the impact of fluorination on proteolytic stability is not universally predictable and can be influenced by several factors.[4][5] Research indicates that the degree of stability enhancement depends on the specific enzyme, the position of the fluorinated amino acid relative to the cleavage site, and the extent of fluorine substitution in the side chain.[4][5] A systematic study on model peptides revealed that while some fluorinated peptides exhibited a significant increase in stability against α-chymotrypsin and pepsin, others showed minimal to no improvement.[4][5] This highlights the complexity of the interactions between the modified peptide and the enzyme's active site.
Comparative Enzymatic Stability Data
To provide a clearer picture of the performance of peptides containing this compound, the following table summarizes quantitative data from various studies, comparing their enzymatic stability with unmodified peptides.
| Peptide/Analog | Modifying Amino Acid | Enzyme | Half-life (t½) / % Degradation | Reference |
| Buforin II Analog | Fluorinated Amino Acids | Trypsin | Modest increase in resistance vs. parent | [1] |
| Magainin 2 Analog | Fluorinated Amino Acids | Trypsin | Modest increase in resistance vs. parent | [1] |
| Model Peptide P2FA | Fluorinated Amino Acid at P2 | α-Chymotrypsin | Increased stability vs. control | [5] |
| Model Peptide P1'FA | Fluorinated Amino Acid at P1' | α-Chymotrypsin | Increased stability vs. control | [5] |
| Model Peptide P2'FA | Fluorinated Amino Acid at P2' | α-Chymotrypsin | Increased stability vs. control | [5] |
| Model Peptide P2FA | Fluorinated Amino Acid at P2 | Pepsin | Variable stability vs. control | [5] |
| Model Peptide P1'FA | Fluorinated Amino Acid at P1' | Pepsin | Variable stability vs. control | [5] |
| Model Peptide P2'FA | Fluorinated Amino Acid at P2' | Pepsin | Variable stability vs. control | [5] |
Experimental Protocol: Assessing Enzymatic Stability
A standardized protocol is crucial for accurately comparing the enzymatic stability of different peptides. The following methodology is a synthesis of common practices in the field.
Objective: To determine and compare the rate of proteolytic degradation of a peptide containing this compound with its unmodified counterpart.
Materials:
-
Test Peptide (with this compound)
-
Control Peptide (unmodified)
-
Protease (e.g., Trypsin, α-Chymotrypsin, Pepsin)
-
Appropriate buffer solution for the chosen protease (e.g., Phosphate buffer for Trypsin and α-Chymotrypsin, Acetate buffer for Pepsin)
-
Quenching solution (e.g., Trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
Procedure:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the test and control peptides in the appropriate buffer. Prepare a stock solution of the protease in the same buffer.
-
Reaction Initiation: In a temperature-controlled environment (typically 37°C), add the protease solution to the peptide solutions to initiate the enzymatic reaction. The final concentrations of peptide and enzyme should be optimized for the specific assay.
-
Time-Course Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add a quenching solution to the aliquot to stop the enzymatic reaction.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate the intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of remaining intact peptide relative to the 0-minute time point. The half-life (t½) of the peptide can be determined by plotting the percentage of intact peptide against time and fitting the data to a one-phase decay model.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the enzymatic stability of peptides.
Caption: Workflow for peptide enzymatic stability assay.
References
- 1. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How C(alpha)-Fluoroalkyl amino acids and peptides interact with enzymes: studies concerning the influence on proteolytic stability, enzymatic resolution and peptide coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Tale of Two Fluorines: Unpacking the In Vitro and In Vivo Performance of Gemcitabine and its Monofluorinated Analog
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced potency, metabolic stability, and improved pharmacokinetic profiles. This guide provides a comparative analysis of the well-established anticancer drug gemcitabine, which possesses a difluorinated sugar moiety, and its monofluorinated analog, 1-(2′-deoxy-2′-fluoroarabinofuranosyl) cytosine (FAC). Through a review of published experimental data, we delve into their comparative performance in both laboratory (in vitro) and living organism (in vivo) settings, offering insights for researchers and professionals in drug development.
In Vitro Performance: A Cellular Showdown
The initial assessment of a drug's potential begins at the cellular level. In vitro assays provide a controlled environment to dissect the cytotoxic effects and cellular uptake mechanisms of drug candidates. While direct comparative cytotoxicity data between gemcitabine and FAC is not extensively published in the form of IC50 values, studies on their cellular uptake and competition provide valuable insights into their differential behavior.
Competition assays, which measure the ability of one compound to inhibit the cellular uptake of another, have revealed that pancreatic cancer cell lines exhibit a preference for gemcitabine over FAC.[1] This suggests that gemcitabine may have a higher affinity for the nucleoside transporters responsible for cellular entry.
To illustrate the kind of data typically generated in such studies, the following table presents a hypothetical comparison of in vitro cytotoxicity, drawing on typical data presentation from studies on gemcitabine and its analogs.
| Cell Line | Drug Candidate | IC50 (µM) |
| Pancreatic Cancer (PANC-1) | Gemcitabine | 0.05 |
| Pancreatic Cancer (PANC-1) | FAC (Hypothetical) | 0.25 |
| Breast Cancer (MCF-7) | Gemcitabine | 0.02 |
| Breast Cancer (MCF-7) | FAC (Hypothetical) | 0.12 |
| Lung Cancer (A549) | Gemcitabine | 0.08 |
| Lung Cancer (A549) | FAC (Hypothetical) | 0.40 |
Note: The IC50 values for FAC are hypothetical and for illustrative purposes to demonstrate a typical comparative data table. Actual values would need to be determined experimentally.
In Vivo Efficacy: From the Bench to Preclinical Models
The transition from in vitro to in vivo studies is a critical step in drug development, providing a more complex biological system to evaluate efficacy and pharmacokinetics. Studies in animal models, particularly xenografts where human tumors are grown in immunocompromised mice, are standard practice.
A key in vivo study comparing radiolabeled gemcitabine ([14C]gemcitabine) and FAC ([18F]FAC) in orthotopic pancreatic tumor models in mice demonstrated a good correlation in their uptake within the tumors.[1][2] However, the overall uptake of [18F]FAC was found to be approximately four times lower than that of [14C]gemcitabine, suggesting that FAC is cleared more rapidly from the mouse.[1] This more rapid clearance could impact its overall therapeutic efficacy compared to gemcitabine.
The following table summarizes the key in vivo findings from the comparative study of gemcitabine and FAC.
| Parameter | Gemcitabine ([14C]gemcitabine) | FAC ([18F]FAC) |
| Tumor Uptake Correlation (R²) | 0.718 | 0.718 |
| Relative Tumor Uptake | ~4-fold higher | ~4-fold lower |
| Normal Tissue Uptake (Liver, Muscle) | ~4-5-fold higher | ~4-5-fold lower |
| Inferred Clearance Rate | Slower | Faster |
Mechanism of Action: A Shared Pathway of DNA Disruption
Both gemcitabine and its monofluorinated analog, FAC, are nucleoside analogs that exert their anticancer effects by interfering with DNA synthesis.[3][4][5][6] As prodrugs, they are transported into the cell and then undergo a series of phosphorylations by cellular kinases to become active triphosphate metabolites.[3][4][5][6][7]
The active triphosphate form of gemcitabine (dFdCTP) competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA strands.[3][5][6] Once incorporated, it effectively terminates DNA chain elongation, a process known as "masked chain termination," leading to the inhibition of DNA synthesis and ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[6][7] Additionally, the diphosphate metabolite of gemcitabine (dFdCDP) inhibits the enzyme ribonucleotide reductase, which is crucial for producing the deoxynucleotides required for DNA synthesis, thus further potentiating its own anticancer activity.[3][4][5][7] FAC is understood to follow a similar mechanism of action.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. Below are standardized methodologies for the key experiments discussed in this guide.
In Vitro Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the drug candidates (Gemcitabine and FAC) in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Tumor Xenograft Model
This protocol outlines the establishment of a human tumor xenograft in mice to evaluate the in vivo efficacy of drug candidates.
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, Gemcitabine, FAC). Administer the drugs via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Conclusion
The comparison between gemcitabine and its monofluorinated analog, FAC, underscores the subtle yet significant impact of fluorine substitution on the biological activity of a drug candidate. While both compounds share a common mechanism of action, differences in their cellular uptake and in vivo clearance rates highlight the nuanced structure-activity relationships that govern drug performance. Gemcitabine, with its difluorinated structure, appears to have a higher affinity for cellular transporters and a longer in vivo residence time, which likely contributes to its established clinical efficacy. This guide serves as a testament to the importance of comprehensive in vitro and in vivo comparative studies in the rigorous evaluation and optimization of fluorinated drug candidates.
References
- 1. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2′-deoxy-2′-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2'-deoxy-2'-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 5. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 6. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Amino(fluoro)acetic Acid Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent analytical techniques for the characterization and quantification of amino(fluoro)acetic acids. These compounds are of significant interest in pharmaceutical development and biochemical research, demanding robust and reliable analytical methods for accurate assessment. This document outlines the performance of key methodologies, offers detailed experimental protocols, and presents logical workflows to aid in method selection, all supported by established experimental data principles.
Overview of Analytical Techniques
The characterization of amino(fluoro)acetic acids presents unique challenges due to their polarity and structural similarities. The primary analytical methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different analytical goals, from high-throughput quantification to definitive structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or Mass Spectrometry (MS) detectors, HPLC is a cornerstone for quantification.[1][2][3] Due to the low UV absorbance of amino acids, derivatization with a chromophore or fluorophore is a common strategy to enhance sensitivity and selectivity.[1][4] Reverse-phase HPLC is a widely validated method for these analyses.[1][2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent sensitivity and selectivity. However, the low volatility of amino acids necessitates a derivatization step to convert them into more volatile esters.[5][6][7] This method is particularly powerful for identifying and quantifying trace levels of analytes in complex matrices.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural identification of molecules.[11][12] Specifically, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular structure, connectivity, and the chemical environment of the fluorine atom, which is critical for fluoroacetic acid derivatives. While powerful for structural analysis, its sensitivity is lower compared to chromatographic methods, making it less ideal for trace quantification.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is guided by its performance characteristics. The following table summarizes key validation parameters for HPLC-UV, GC-MS, and NMR, based on typical results found in method validation studies. These values are representative and may vary based on the specific analyte, matrix, and instrumentation.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | ¹⁹F NMR Spectroscopy |
| Primary Use | Quantification, Purity | Trace Quantification, Identification | Structural Elucidation, Quantification |
| Selectivity | High | Very High | Very High (for Fluorinated Compounds) |
| Limit of Detection (LOD) | ~20 - 50 pmol/μL[4] | ~0.03 - 20 pmol (on column)[13] | ~1 - 5 µg/mL |
| Limit of Quantification (LOQ) | ~50 - 150 pmol/μL | ~0.1 - 50 pmol (on column) | ~5 - 15 µg/mL |
| Linearity (R²) | > 0.99[1] | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5%[1] | < 10% | < 5% |
| Accuracy (% Recovery) | 95 - 105%[1] | 90 - 110% | 97 - 103% |
| Throughput | High | Medium | Low |
| Derivatization Required? | Yes (typically)[1][4] | Yes[5][6][7] | No |
Experimental Protocols and Workflows
Detailed and reproducible experimental protocols are critical for successful method validation and implementation. Below are representative methodologies for each technique.
HPLC-UV Method with Pre-Column Derivatization
This method is suitable for the quantification of amino(fluoro)acetic acids in various sample matrices.
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Detailed Protocol:
-
Standard/Sample Preparation: Prepare a stock solution of the amino(fluoro)acetic acid standard in 0.1 M HCl. Create a series of calibration standards by diluting the stock. Samples should be diluted to fall within the calibration range.
-
Internal Standard: Add an internal standard (e.g., L-norvaline) to all samples and standards to control for variability.[4]
-
Derivatization: In an autosampler vial, mix 2.5 µL of sample/standard with 2.5 µL of borate buffer.[4] Add 0.5 µL of o-phthalaldehyde (OPA) reagent and mix.[4] Allow the reaction to proceed for 1-2 minutes at room temperature before injection.[4]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Sodium acetate buffer with tetrahydrofuran.
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A time-based gradient from low to high organic phase (Mobile Phase B).
-
Detection: UV detector set to 338 nm.
-
-
Data Analysis: Integrate the peak areas of the analyte and internal standard. Construct a calibration curve by plotting the peak area ratio against concentration. Determine the concentration of the unknown samples from this curve.
GC-MS Method with Esterification Derivatization
This method is highly sensitive and ideal for the analysis of amino(fluoro)acetic acids in complex biological matrices.
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis with silylation derivatization.
Detailed Protocol:
-
Sample Preparation: Pipette an aliquot of the sample or standard solution into a reaction vial and dry it completely under a stream of nitrogen.
-
Derivatization: Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.[6] Cap the vial tightly and heat at 100°C for 2-4 hours to form the TBDMS esters.[6]
-
GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
MS Detection: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) mode for target ions to increase sensitivity and selectivity.[8]
-
-
Data Analysis: Identify the analyte by its retention time and characteristic mass fragments. Quantify by integrating the area of a specific ion and comparing it to a calibration curve prepared using the same derivatization procedure.
¹⁹F NMR Spectroscopy for Structural Confirmation
NMR provides definitive structural information without the need for derivatization. ¹⁹F NMR is particularly useful for fluorinated compounds.
Experimental Workflow Diagram
Caption: Workflow for structural elucidation using NMR spectroscopy.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock, tune, and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay. If further structural detail is needed, acquire ¹H and ¹³C spectra as well.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline.
-
Spectral Analysis: Reference the spectrum using an appropriate standard. Analyze the chemical shifts, peak integrations, and coupling patterns to confirm the structure of the this compound. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing clear confirmation of the fluorine's position.
Method Selection Guide
Choosing the right analytical technique depends on the specific research question. Cross-validation between methods may be necessary when transferring between labs or comparing data from different techniques.[14][15][16]
Logical Decision Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Quantitation of Fluoroacetic Acid and Fluoroacetamide with Mass Spectrometric Detection | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. d-nb.info [d-nb.info]
- 14. enzyme.com [enzyme.com]
- 15. e-b-f.eu [e-b-f.eu]
- 16. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Computational Showdown of Fluorinated vs. Non-Fluorinated Amino Acids
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into amino acids represents a powerful tool for modulating molecular properties and enhancing therapeutic potential. This guide provides a comparative computational analysis of fluorinated versus non-fluorinated amino acids, supported by a summary of key experimental data and methodologies, to illuminate the nuanced effects of this "magic bullet" atom in peptide and protein engineering.
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique stereoelectronic properties to amino acid side chains, profoundly influencing their conformation, pKa, lipophilicity, and binding interactions. These alterations can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability of peptide-based therapeutics.[1][2][] Computational methods are indispensable for dissecting and predicting the often subtle and context-dependent consequences of fluorination.[4][5]
Comparative Analysis of Physicochemical Properties
The introduction of fluorine can trigger a cascade of changes in the fundamental properties of an amino acid. The following table summarizes the key comparative data obtained from various computational and experimental studies.
| Property | Non-Fluorinated Amino Acid | Fluorinated Amino Acid | Impact of Fluorination | Computational Methods |
| pKa | Standard values | Generally lower | The strong electron-withdrawing nature of fluorine stabilizes the conjugate base, thus lowering the pKa of nearby acidic or basic groups.[6] | Quantum Mechanics (QM) Calculations, Molecular Dynamics (MD) with specialized force fields |
| Lipophilicity (logP) | Varies by side chain | Generally higher | Fluorination increases the hydrophobicity of the amino acid side chain, which can enhance membrane permeability.[1][7] | Free energy perturbation (FEP), MD simulations with implicit or explicit solvent models |
| Conformational Preference | Governed by steric and electronic properties of the native side chain | Can be significantly altered | Fluorine can induce specific gauche effects and create dipoles that favor certain rotameric states, leading to conformational restriction.[8] | MD simulations, QM calculations, Nuclear Magnetic Resonance (NMR) spectroscopy data integration |
| Helical Propensity | Varies among amino acids | Often lower | Steric hindrance and altered solvation properties due to fluorination can disfavor helical conformations.[6] | MD simulations, Circular Dichroism (CD) spectroscopy data comparison |
| Interaction with Water | Forms standard hydrogen bonds | Can form weaker C-F···H-O hydrogen bonds and influence water networks.[4][5] | MD simulations, Alchemical free-energy perturbation | |
| Binding Affinity | Baseline interaction energy | Can be enhanced or diminished | Effects are context-dependent and can involve favorable interactions with protein binding pockets or disruption of existing networks.[2][4] | Free energy calculations (e.g., MM/PBSA, MM/GBSA), Docking studies |
Experimental Protocols: A Computational Workflow
The in silico evaluation of fluorinated amino acids typically follows a multi-step computational workflow. The protocol outlined below is a generalized approach based on common practices in the field.
System Preparation and Parameterization
-
Structure Preparation: The initial 3D structure of the peptide or protein is obtained from the Protein Data Bank (PDB) or built using molecular modeling software. The non-fluorinated amino acid is then computationally mutated to its fluorinated counterpart.
-
Force Field Selection and Parameterization: A suitable force field, such as AMBER or CHARMM, is chosen.[4][9] Standard parameters may not exist for fluorinated amino acids, necessitating the development of custom parameters. This is often done by fitting to high-level quantum mechanics calculations to accurately represent the electrostatic and van der Waals properties of the fluorine-containing moiety.[4][9]
Molecular Dynamics (MD) Simulations
-
Solvation: The system is placed in a periodic box of explicit water molecules (e.g., TIP3P, SPC/E) to mimic a physiological environment.
-
Ionization and Neutralization: The protonation states of titratable residues are set based on the desired pH, and counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a series of equilibration steps (e.g., NVT and NPT ensembles) to bring the system to the desired temperature and pressure.
-
Production MD: A long-timescale MD simulation is run to sample the conformational space of the molecule.
Data Analysis
-
Trajectory Analysis: The resulting trajectories are analyzed to evaluate structural stability (RMSD, RMSF), conformational changes, hydrogen bonding patterns, and solvent accessible surface area.
-
Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), or more rigorous methods like Free Energy Perturbation (FEP) are employed to calculate binding affinities and solvation free energies.
Visualizing the Impact of Fluorination
To better understand the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway, the computational workflow, and the logical relationships of fluorination effects.
Caption: A hypothetical signaling pathway initiated by a fluorinated peptide binding to a G-protein coupled receptor (GPCR).
Caption: A generalized workflow for the computational analysis of fluorinated amino acids in peptides and proteins.
Caption: Logical relationships illustrating how the primary effects of fluorination lead to changes in key molecular properties.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorinated Protein and Peptide Materials for Biomedical Applications [mdpi.com]
- 7. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Efficacy of Amino(fluoro)acetic Acid-Modified Drugs: A Comparative Analysis
The strategic incorporation of fluorine into drug molecules, particularly through the use of amino(fluoro)acetic acid derivatives, has emerged as a powerful tool in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative analysis of the efficacy of such modified drugs, with a focus on Omidenepag Isopropyl, a selective EP2 receptor agonist used in the treatment of glaucoma. While a direct non-fluorinated counterpart for Omidenepag Isopropyl is not commercially available for a head-to-head comparison, its efficacy will be contextualized against traditional glaucoma therapies.
Data Presentation: Efficacy in Intraocular Pressure Reduction
Omidenepag Isopropyl is a prodrug that is hydrolyzed in the eye to its active form, Omidenepag. This active metabolite is a selective agonist for the prostaglandin E2 (EP2) receptor.[1][2][3][4] Its efficacy in reducing intraocular pressure (IOP) has been demonstrated in several clinical studies.
| Drug | Dosage | Baseline IOP (mmHg) | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction | Study |
| Omidenepag Isopropyl 0.002% | Once Daily | 23.78 | 5.93 | 24.9% | AYAME Study (4 weeks)[2] |
| Latanoprost 0.005% | Once Daily | 23.40 | 6.56 | 28.0% | AYAME Study (4 weeks)[2] |
| Omidenepag Isopropyl 0.002% | Once Daily | 16-22 (low-baseline) | 3.7 | - | RENGE Study (52 weeks)[1] |
| Omidenepag Isopropyl 0.002% | Once Daily | 22-34 (high-baseline) | 5.6 | - | RENGE Study (52 weeks)[1] |
| Omidenepag Isopropyl 0.002% + Timolol 0.5% | Once Daily (OMDI) + Twice Daily (Timolol) | 22-34 | 8.4 | - | RENGE Study (52 weeks)[1] |
Experimental Protocols
In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
This protocol outlines the procedure for measuring IOP in rabbits, a common preclinical model for glaucoma research.
Materials:
-
Healthy adult rabbits
-
Rebound tonometer (e.g., TonoVet)
-
Topical anesthetic (e.g., proparacaine 0.5%) (optional, depending on the tonometer and institutional guidelines)[5]
-
Animal restrainer
Procedure:
-
Acclimatize the rabbits to the handling and experimental environment to minimize stress-induced IOP fluctuations.
-
Gently restrain the rabbit to ensure its head is stable.
-
If using a tonometer that requires it, instill one drop of topical anesthetic into the conjunctival sac of the eye to be measured. Wait for the anesthetic to take effect as per the manufacturer's instructions. The TonoVet rebound tonometer may not require topical anesthetic.[5][6]
-
Hold the tonometer in the correct orientation as specified by the manufacturer. For the TonoVet, the probe should be perpendicular to the central cornea.
-
Gently bring the tonometer tip close to the central cornea and obtain a reading. Most modern tonometers will take multiple readings and provide an average.
-
Record the IOP measurement. It is recommended to take the average of several consecutive measurements to ensure accuracy.[5]
-
Repeat the measurement for the contralateral eye if required.
-
Monitor the animal for any signs of discomfort or injury after the procedure.
Measurement of Aqueous Humor Outflow Facility
This protocol describes a method for assessing the rate at which aqueous humor drains from the anterior chamber of the eye, a key factor in IOP regulation.
Materials:
-
Anterior chamber cannulation setup (e.g., 26-gauge needle)[7]
-
Pressure transducer
-
Syringe pump
-
Data acquisition system
-
Anesthetized rabbits
Procedure:
-
Anesthetize the rabbit according to an approved institutional protocol. General anesthesia can affect IOP, so the choice of anesthetic agents should be carefully considered and consistent across all experimental groups.[5][6]
-
Carefully cannulate the anterior chamber of the eye with a fine-gauge needle connected to a pressure transducer and a syringe pump.
-
Set the baseline IOP to a predetermined level (e.g., 15 mmHg) using the fluid reservoir.
-
The experimental setup can then be used to either perfuse the anterior chamber at a constant pressure while measuring the flow rate or at a constant flow rate while measuring the pressure.
-
To determine outflow facility, the pressure can be raised in a stepwise manner, and the corresponding flow rate required to maintain each pressure level is recorded.
-
Outflow facility (C) is calculated as the change in flow rate divided by the change in pressure (C = ΔF/ΔP) and is typically expressed in microliters per minute per millimeter of mercury (µL/min/mmHg).
Mandatory Visualization
Signaling Pathway of Omidenepag Isopropyl
Omidenepag, the active metabolite of Omidenepag Isopropyl, is a selective agonist of the prostaglandin E2 (EP2) receptor. Activation of the EP2 receptor initiates a signaling cascade that leads to increased aqueous humor outflow through both the conventional (trabecular meshwork) and uveoscleral pathways, thereby reducing intraocular pressure.[1][2][4]
Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel anti-glaucoma drug in a preclinical rabbit model.
References
- 1. What is the mechanism of Omidenepag Isopropyl? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Omidenepag Isopropyl used for? [synapse.patsnap.com]
- 4. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of General Anesthesia on Intraocular Pressure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aalas [aalas.kglmeridian.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
The Impact of Fluorination on the Pharmacokinetic Profile of Peptides: A Comparative Analysis
The strategic incorporation of fluorine into peptide structures has emerged as a powerful tool in drug development, significantly enhancing their pharmacokinetic properties. This guide provides a side-by-side analysis of fluorinated and non-fluorinated peptides, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of the benefits of this chemical modification.
Fluorination can profoundly influence a peptide's absorption, distribution, metabolism, and excretion (ADME) profile, primarily by increasing its metabolic stability.[1][2] The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, leading to a longer plasma half-life and improved bioavailability.[3] This guide will delve into the quantitative differences in these pharmacokinetic parameters and provide detailed methodologies for the key experiments used to derive this data.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of fluorinated peptides compared to their non-fluorinated counterparts. The data highlights the significant improvements in metabolic stability and, in some cases, oral bioavailability.
| Peptide | Modification | In Vitro Stability (vs. DPP IV) | Fold Increase in Stability | Reference |
| GLP-1 Analog | Non-fluorinated | Baseline | - | [4] |
| Fluorinated (F9) | 1.5-fold increase | 1.5 | [4] | |
| Fluorinated (F10) | 2.9-fold increase | 2.9 | [4] |
| Peptide | Modification | In Vivo Half-life (Zebrafish Embryos) | Reference |
| Rho-Peptide | Non-fluorinated | 7-15 h | [5] |
| Fluorinated | 30.55 h | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a framework for reproducing the presented data and for evaluating the pharmacokinetic properties of novel peptide candidates.
In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of a peptide in the presence of plasma enzymes.
1. Materials:
- Test peptide (fluorinated and non-fluorinated)
- Human plasma (or plasma from the species of interest)
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- High-performance liquid chromatography (HPLC) system
- Mass spectrometer (MS)
2. Procedure:
- Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).
- Incubate the peptide with plasma at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
- Quench the enzymatic reaction by adding an equal volume of ACN containing an internal standard.
- Centrifuge the samples to precipitate plasma proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.
3. Data Analysis:
- Plot the percentage of remaining peptide against time.
- Calculate the in vitro half-life (t½) from the slope of the linear regression of the natural logarithm of the peptide concentration versus time.
Caco-2 Permeability Assay
This in vitro model is used to predict the intestinal absorption of a drug.[6][7][8][9]
1. Materials:
- Caco-2 cells
- Transwell inserts
- Hanks' Balanced Salt Solution (HBSS)
- Test peptide
- LC-MS/MS system
2. Procedure:
- Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a monolayer.
- Wash the cell monolayer with HBSS.
- Add the test peptide solution to the apical (A) or basolateral (B) side of the monolayer.
- At specified time points, collect samples from the receiver chamber.
- Analyze the samples by LC-MS/MS to determine the concentration of the transported peptide.
3. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of drug transport
- A is the surface area of the membrane
- C0 is the initial concentration of the drug in the donor chamber
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a peptide in an animal model.
1. Animal Model:
- Male Sprague-Dawley rats (or other appropriate rodent model)
2. Drug Administration:
- Administer the test peptide intravenously (IV) and orally (PO) to different groups of animals.
3. Sample Collection:
- Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) after drug administration.
- Process the blood to obtain plasma.
4. Sample Analysis:
- Quantify the peptide concentration in plasma samples using a validated LC-MS/MS method.[10][11][12][13][14]
5. Pharmacokinetic Analysis:
- Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:
- Clearance (CL)
- Volume of distribution (Vd)
- Half-life (t½)
- Area under the plasma concentration-time curve (AUC)
- Calculate oral bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizing the Impact of Fluorination
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the pharmacokinetic analysis of fluorinated peptides.
References
- 1. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 12. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Amino(fluoro)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of amino(fluoro)acetic acid and its derivatives is critical to ensure the safety of laboratory personnel and the protection of the environment. Due to its chemical structure, which includes a highly stable carbon-fluorine bond, this compound is classified as a per- and polyfluoroalkyl substance (PFAS), often referred to as a "forever chemical"[1][2]. The high toxicity of the fluoroacetate group necessitates strict adherence to hazardous waste disposal protocols[3][4][5]. This guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, it is imperative to handle this compound with extreme caution. The parent compound, fluoroacetic acid, is fatal if swallowed and highly toxic to aquatic life.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles[6].
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact[4][7].
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[6].
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste.
-
Clean the spill area thoroughly.
-
Prevent the spilled material from entering drains or waterways[7].
Disposal Procedures
The recommended method for the disposal of fluorinated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste disposal facility[1][7][8].
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads, and empty containers), in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department[9].
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials[9].
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for fluoroacetic acid and any other relevant information.
-
Disposal Methods Overview:
| Disposal Method | Description | Efficacy | Considerations |
| High-Temperature Incineration | Thermal destruction in a specialized hazardous waste incinerator. | High. Considered the most effective method for destroying PFAS compounds[1][2]. | Requires very high temperatures to break the strong carbon-fluorine bond. Incomplete combustion can produce other hazardous byproducts[2][8]. Must be carried out in a licensed facility. |
| Hazardous Waste Landfill | Disposal in a specially designed landfill for hazardous materials. | Low. This method only contains the chemical and does not destroy it, posing a long-term environmental risk[1]. | Not the preferred method for "forever chemicals" due to the potential for future environmental contamination. |
Experimental Protocols
Currently, there are no standardized experimental protocols for the in-lab neutralization or deactivation of this compound prior to disposal. Due to its high toxicity and the stability of the C-F bond, attempting to neutralize it in a standard laboratory setting is not recommended and could be dangerous.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) before handling or disposing of any hazardous chemical. Disposal of this compound must comply with all local, state, and federal regulations.
References
- 1. mcfenvironmental.com [mcfenvironmental.com]
- 2. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 3. nextsds.com [nextsds.com]
- 4. ICSC 0274 - FLUOROACETIC ACID [chemicalsafety.ilo.org]
- 5. Fluoroacetic acid - Wikipedia [en.wikipedia.org]
- 6. fishersci.ca [fishersci.ca]
- 7. aksci.com [aksci.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Amino(fluoro)acetic acid
Amino(fluoro)acetic acid is an organofluorine compound. Based on data from similar compounds, it should be handled as a potentially highly toxic and corrosive substance.[1] Extreme caution is advised to prevent any direct contact or inhalation.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be:
-
Acutely Toxic: Potentially fatal if swallowed, inhaled, or in contact with skin.
-
Corrosive: Likely to cause severe skin burns and eye damage.
-
Health Hazard: May cause damage to internal organs through prolonged or repeated exposure.
-
Environmental Hazard: Potentially harmful to aquatic life.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®), a chemical-resistant apron over a lab coat, and closed-toe shoes. | To prevent skin contact, which can lead to severe burns and systemic toxicity. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required when handling the powder or creating solutions. All work should be performed in a certified chemical fume hood. | To prevent inhalation of potentially fatal dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
This workflow is designed to minimize exposure and ensure safe handling of this compound from receipt to disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated spill materials, and disposable labware (e.g., weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: Halogenated Organic Solid" and include the chemical name.
-
Liquid Waste: Collect all solutions containing this compound and any rinsate from decontamination in a separate, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: Halogenated Organic Liquid" and list all chemical components.
Disposal Procedure:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of in the sanitary sewer system.[2]
-
Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of toxic and halogenated organic compounds.[3]
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
